2-Chloro-1,3-difluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZQYBFTOANOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191719 | |
| Record name | Benzene, 2-chloro-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38361-37-4 | |
| Record name | Benzene, 2-chloro-1,3-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038361374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-chloro-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-1,3-difluorobenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-1,3-difluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, spectroscopic data, safety protocols, and applications in synthesis. By integrating technical data with practical, field-proven insights, this guide serves as an essential resource for the safe and effective use of this versatile chemical intermediate.
Introduction: The Strategic Importance of this compound in Chemical Synthesis
This compound is a trihalogenated benzene derivative that has emerged as a valuable building block in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for creating novel compounds with specific biological activities. The strategic arrangement of the chlorine and fluorine atoms on the benzene ring imparts unique reactivity and physicochemical properties, making it a versatile substrate for a variety of chemical transformations. A thorough understanding of its physical properties is fundamental to its effective application and safe handling in a research and development setting.
Core Physical and Chemical Properties
A detailed understanding of the physical and chemical characteristics of this compound is crucial for its proper storage, handling, and use in experimental protocols.
Table 1: Key Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₃ClF₂ |
| Molecular Weight | 148.54 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 131 °C |
| Density | 1.37 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.48 |
| Flash Point | 34 °C |
| CAS Number | 38361-37-4[1][2] |
| InChI Key | OTZQYBFTOANOJO-UHFFFAOYSA-N |
| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C) |
The compound's liquid state at room temperature and relatively high boiling point make it convenient to handle in a laboratory setting. However, its flash point indicates that it is a flammable liquid, necessitating appropriate safety measures.[2]
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of the molecular structure.
Spectroscopic Data for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following data are characteristic of this compound.
-
¹H NMR: The proton NMR spectrum will exhibit complex multiplets in the aromatic region, arising from the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbons in the benzene ring, with chemical shifts influenced by the attached halogens.
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for C-H, C=C (aromatic), C-F, and C-Cl stretching vibrations.
Safety and Handling Protocols
The hazardous nature of this compound requires strict adherence to safety protocols to minimize risks to personnel and the environment.
Table 2: GHS Hazard Information
| Category | Information |
| Pictogram | GHS02 (Flammable)[2] |
| Signal Word | Warning[2] |
| Hazard Statements | H226: Flammable liquid and vapour.[2] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] P233: Keep container tightly closed.[2] P403+P235: Store in a well-ventilated place. Keep cool.[2] |
Diagram 2: Safe Handling Workflow
Caption: A streamlined workflow for the safe handling of this compound.
Synthetic Applications and Methodologies
This compound is a versatile precursor in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its application is crucial in the synthesis of pharmaceuticals and agrochemicals. For instance, chlorodifluorobenzenes are valuable intermediates for quinoline drugs, which possess anti-bacterial properties.[3]
Experimental Protocol: Reductive Dechlorination
One common application of similar compounds is reductive dehalogenation to produce difluorobenzene, an important intermediate for pharmaceutical products.[4]
Objective: To prepare 1,3-difluorobenzene from a chlorodifluorobenzene derivative.
Materials:
-
2,4-difluorochlorobenzene (as a representative starting material)
-
Palladium on carbon (Pd/C) catalyst (5% strength)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrogen gas
Procedure:
-
Reaction Setup: In an autoclave, combine 2,4-difluorochlorobenzene, 5% Pd/C, and sodium hydroxide in water.[4]
-
Reaction Conditions: Slowly heat the mixture to 100°C in the presence of hydrogen.[4]
-
Monitoring: Maintain the temperature until the uptake of hydrogen ceases, indicating the completion of the reductive dechlorination.[4]
-
Workup: After the reaction, separate the catalyst from the reaction mixture.
-
Purification: Subject the organic phase to fractional distillation to obtain pure 1,3-difluorobenzene.[4]
Rationale for Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective catalyst for reductive dehalogenation reactions.
-
Base: Sodium hydroxide acts as a hydrogen chloride binder, facilitating the reaction.[4]
-
Solvent: Water is used as the reaction medium.
-
Hydrogen Source: Hydrogen gas is the reducing agent that replaces the chlorine atom with a hydrogen atom.
Diagram 3: Conceptual Reaction Pathway
Caption: A conceptual pathway illustrating the use of this compound in API synthesis.
Conclusion
This compound is a chemical intermediate with significant utility in the pharmaceutical and agrochemical industries. Its unique physical and chemical properties, when properly understood and managed, allow for its effective use in the synthesis of a wide range of complex molecules. This guide provides the foundational knowledge required for its safe handling and successful application in research and development, underscoring the importance of a thorough understanding of its characteristics for scientific advancement.
References
An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,3-difluorobenzene (CAS No. 38361-37-4) is a substituted aromatic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the elucidation of novel reaction pathways. This guide offers a detailed interpretation of its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra, providing insights into the molecule's unique structural features.
Molecular Structure and Symmetry
The substitution pattern of this compound dictates its spectroscopic characteristics. The chlorine atom at position 2 and the fluorine atoms at positions 1 and 3 create a unique electronic environment around the benzene ring. This substitution pattern results in a plane of symmetry that bisects the C2-C5 axis, influencing the chemical equivalence and splitting patterns observed in the NMR spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment, connectivity, and through-bond coupling of the different nuclei.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5 mL of CDCl₃) within a standard 5 mm NMR tube.
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Acquisition Parameters:
-
¹H NMR: A standard pulse sequence is used with a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of around 200-220 ppm. A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quaternary carbons.
-
¹⁹F NMR: A proton-decoupled pulse sequence is used with a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).
¹H NMR Spectral Data and Interpretation
Due to the symmetry of the molecule, the three aromatic protons are chemically non-equivalent and are expected to exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
Expected Chemical Shifts and Splitting Patterns:
-
The protons on the aromatic ring are expected to resonate in the region of δ 6.8-7.5 ppm.
-
The proton at C4 will be coupled to the adjacent proton at C5 and to the fluorine at C3.
-
The proton at C5 will be coupled to the protons at C4 and C6 and to the fluorine atoms at C1 and C3.
-
The proton at C6 will be coupled to the proton at C5 and the fluorine at C1.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will show distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts and splitting patterns influenced by the attached substituents and couplings to fluorine.
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| C1 | 160-165 | Doublet of doublets (¹JCF, ²JCCF) |
| C2 | 115-120 | Singlet (or very small triplet due to ³JCCCF) |
| C3 | 160-165 | Doublet of doublets (¹JCF, ²JCCF) |
| C4 | 110-115 | Doublet (²JCCF) |
| C5 | 125-130 | Triplet (³JCCCF) |
| C6 | 110-115 | Doublet (²JCCF) |
¹⁹F NMR Spectral Data and Interpretation
The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms.
Expected Chemical Shift and Splitting Pattern:
-
The fluorine atoms are expected to resonate in the typical range for aryl fluorides, around -110 to -130 ppm (relative to CFCl₃).
-
The signal will likely appear as a multiplet due to coupling with the aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and vibrational modes present in this compound.
Experimental Protocol: IR Spectroscopy
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1450 | C=C stretching (aromatic ring) |
| 1300-1000 | C-F stretching |
| 800-600 | C-Cl stretching |
| 900-675 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Experimental Protocol: Mass Spectrometry
Instrumentation: An electron ionization (EI) mass spectrometer is typically used.
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) for separation from any impurities.
Ionization: The sample is ionized using a standard electron energy of 70 eV.
Mass Spectral Data and Interpretation
The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragment peaks.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of C₆H₃ClF₂ (148.54 g/mol ). An M+2 peak of approximately one-third the intensity of the M⁺ peak will be observed due to the ³⁷Cl isotope.
-
Fragment Ions: Loss of a chlorine atom ([M-Cl]⁺), a fluorine atom ([M-F]⁺), and other characteristic fragmentations of the aromatic ring.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of this compound. The NMR spectra reveal the intricate spin-spin coupling network between protons and fluorine nuclei, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides definitive information on the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic analysis is an indispensable tool for researchers and professionals working with this important chemical intermediate.
References
A Technical Guide to the Synthesis of 2-Chloro-1,3-difluorobenzene: Pathways, Protocols, and Mechanistic Insights
Introduction: The Strategic Importance of 2-Chloro-1,3-difluorobenzene
This compound (also known as 1-chloro-2,6-difluorobenzene) is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in its function as a versatile chemical intermediate or building block. The specific arrangement of its substituents—two activating fluorine atoms meta to each other and a chlorine atom positioned between them—creates a unique electronic and steric environment. This configuration allows for precise downstream functionalization, making it a crucial component in the synthesis of complex, high-value molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in final drug products, while the chlorine atom provides a reactive handle for cross-coupling reactions or nucleophilic substitution.[1][2] This guide provides an in-depth exploration of the two principal and industrially relevant pathways for its synthesis: the Sandmeyer reaction from 2,6-difluoroaniline and the halogen exchange (Halex) reaction from 1,2,3-trichlorobenzene.
Pathway 1: The Sandmeyer Reaction from 2,6-Difluoroaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[3][4] This pathway is often favored in laboratory and smaller-scale productions due to its well-understood mechanism and relatively mild conditions for the final C-Cl bond formation. The synthesis proceeds in two distinct, sequential stages: diazotization of the starting aniline and the copper(I) chloride-catalyzed decomposition of the resulting diazonium salt.
Mechanistic Rationale
Stage 1: Diazotization The process begins with the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The amine (2,6-difluoroaniline) acts as a nucleophile, attacking the nitrosonium ion (NO⁺) that is formed under acidic conditions. A series of proton transfers and the elimination of a water molecule generate the 2,6-difluorobenzenediazonium chloride salt.
-
Causality of Experimental Choices: This stage is critically dependent on temperature. The reaction is conducted at low temperatures (0–5 °C) because aryl diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. The presence of a strong acid is essential to generate the reactive nitrosonium electrophile and to prevent the newly formed diazonium salt from coupling with unreacted aniline.
Stage 2: Chloro-dediazoniation The second stage is the classic Sandmeyer reaction. The diazonium salt solution is added to a solution of copper(I) chloride (CuCl). The mechanism is believed to proceed via a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This transfer generates an aryl radical, dinitrogen gas (N₂), and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex to form the final product, this compound, while regenerating the copper(I) catalyst.
-
Causality of Experimental Choices: Copper(I) chloride is the specific catalyst of choice for chlorination. Using other copper(I) halides, such as CuBr, would result in the corresponding aryl bromide. The reaction is typically warmed after the addition of the diazonium salt to facilitate the decomposition and the vigorous evolution of nitrogen gas, driving the reaction to completion.
Visualizing the Sandmeyer Pathway
Caption: The two-stage Sandmeyer synthesis pathway.
Detailed Experimental Protocol: Sandmeyer Synthesis
Materials:
-
2,6-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
Part A: Diazotization of 2,6-Difluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 2,6-difluoroaniline in concentrated hydrochloric acid and water. Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution. The rate of addition must be carefully controlled to ensure the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 20-30 minutes. The formation of the diazonium salt is complete when a slight excess of nitrous acid is detected with starch-iodide paper. This cold diazonium salt solution is used immediately in the next step.
Part B: Copper(I) Catalyzed Chlorination
-
In a separate, larger reaction flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5 °C with an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases, indicating the reaction is complete.[5]
-
Cool the reaction mixture to room temperature. The product can then be isolated by steam distillation or solvent extraction (e.g., with diethyl ether).
-
Wash the organic extract with dilute sodium hydroxide solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.
-
The final product is purified by fractional distillation under reduced pressure.
Pathway 2: Halogen Exchange (Halex) from 1,2,3-Trichlorobenzene
The Halogen Exchange (Halex) reaction is a powerful method for introducing fluorine into aromatic rings and is particularly well-suited for large-scale industrial production.[6] This pathway utilizes an inexpensive and readily available starting material, 1,2,3-trichlorobenzene, and converts it to the target molecule by substituting two chlorine atoms with fluorine. While conceptually simple, the primary challenge of this route is managing the formation of isomers.
Mechanistic Rationale
The Halex reaction is a form of nucleophilic aromatic substitution (SNAr). A high-boiling polar aprotic solvent (e.g., N-methylpyrrolidone (NMP) or sulfolane) is used to dissolve the reactants and facilitate the reaction. A fluoride salt, typically spray-dried potassium fluoride (KF) for high reactivity, acts as the nucleophile.[6] At high temperatures (200–270 °C), the fluoride ion attacks the electron-deficient carbon atoms of the 1,2,3-trichlorobenzene ring, displacing chloride ions.
The reaction proceeds stepwise, leading to a mixture of products, including monochlorodifluorobenzene isomers. The primary isomers formed are the desired this compound (2,6-difluorochlorobenzene) and the undesired 2,3-difluorochlorobenzene.[7][8]
-
Causality of Experimental Choices:
-
High Temperatures: Significant thermal energy is required to overcome the activation energy for breaking the strong C-Cl bond on the aromatic ring.
-
Polar Aprotic Solvent: Solvents like sulfolane or NMP are essential as they effectively solvate the potassium cation, leaving a "naked" and highly nucleophilic fluoride anion to initiate the substitution.
-
Anhydrous Conditions: The presence of water is detrimental as it can hydrate the fluoride ions, reducing their nucleophilicity, and can lead to unwanted side reactions.
-
A significant challenge is that the boiling points of the 2,6- and 2,3-isomers are very close, making separation by distillation difficult and commercially unviable.[7] An innovative industrial solution involves a subsequent selective reduction step. The isomeric mixture is subjected to catalytic hydrogenation in the presence of a palladium catalyst. Under controlled conditions, the chlorine atom of the unwanted 2,3-difluorochlorobenzene is preferentially removed, converting it to 1,2-difluorobenzene.[8][9][10] The desired this compound remains largely unreacted. The resulting mixture of this compound and 1,2-difluorobenzene can then be easily separated by distillation.
Visualizing the Halex & Purification Pathway
Caption: The industrial Halex synthesis and purification workflow.
Detailed Experimental Protocol: Halex Synthesis
Materials:
-
1,2,3-Trichlorobenzene
-
Spray-dried Potassium Fluoride (KF)
-
N-methylpyrrolidone (NMP) or Sulfolane (anhydrous)
-
Palladium on Carbon catalyst (Pd/C)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen)
Procedure:
Part A: Halogen Exchange Fluorination
-
Charge a high-pressure reactor with anhydrous N-methylpyrrolidone (NMP) and spray-dried potassium fluoride.
-
Seal the reactor, purge with nitrogen, and heat the stirred mixture to the reaction temperature (e.g., 270 °C).[8]
-
Add 1,2,3-trichlorobenzene to the reactor. Maintain the temperature and stir for several hours (e.g., 24 hours).[8]
-
Monitor the reaction by gas chromatography (GC) to determine the composition of the product mixture.
-
After completion, cool the reactor and isolate the organic products by distillation. Collect the fraction containing the mixture of difluorochlorobenzene isomers.[7]
Part B: Selective Reductive Dechlorination
-
Introduce the isomeric mixture from Part A into a pressure reactor along with a suitable solvent (e.g., an organic amine or alcohol) and a palladium on carbon (Pd/C) catalyst.[8]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas.
-
Heat the stirred mixture to approximately 100 °C and maintain until the 2,3-difluorochlorobenzene has been consumed, as monitored by GC.[8]
-
Cool and vent the reactor. Isolate the reaction mixture by filtering off the catalyst.
-
The final, pure this compound is obtained by fractional distillation to separate it from the 1,2-difluorobenzene byproduct.
Comparative Analysis of Synthesis Pathways
| Feature | Sandmeyer Reaction | Halogen Exchange (Halex) Reaction |
| Starting Material | 2,6-Difluoroaniline | 1,2,3-Trichlorobenzene |
| Key Reagents | NaNO₂, HCl, CuCl | KF (or CsF), Pd/C, H₂ |
| Reaction Conditions | Low temperature (0-5 °C) then moderate heat (~60 °C) | High temperature (200-270 °C) and pressure |
| Advantages | - Well-established, reliable lab method- High selectivity to the desired product- Avoids isomeric separation issues | - Uses inexpensive, commodity starting material- Highly scalable for industrial production |
| Disadvantages | - Starting material (2,6-difluoroaniline) can be expensive- Diazonium salts are unstable and potentially hazardous | - Requires high temperatures and pressures- Forms isomeric byproducts requiring a dedicated purification/conversion step |
| Typical Application | Laboratory scale, fine chemical synthesis | Large-scale industrial manufacturing |
Conclusion
The synthesis of this compound can be effectively achieved through two primary, well-documented routes. The Sandmeyer reaction, starting from 2,6-difluoroaniline, offers a direct and highly selective method that is ideal for laboratory-scale synthesis where the cost of the starting material is less prohibitive. In contrast, the Halogen Exchange pathway from 1,2,3-trichlorobenzene represents a robust, scalable, and economically favorable process for industrial production, despite the added complexity of managing and separating isomeric byproducts. The choice between these methodologies is ultimately dictated by the specific requirements of the researcher or manufacturer, balancing factors of scale, cost, safety, and available equipment. Both pathways underscore the ingenuity of synthetic chemistry in creating valuable, functionalized building blocks for the advancement of medicine and agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 38361-37-4 | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 8. EP0506199B1 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 9. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 10. JPH05112506A - Process for manufacturing 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid: A Key Intermediate in 5α-Reductase Inhibitor Synthesis
Introduction
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is a pivotal synthetic intermediate in the pharmaceutical industry, primarily recognized for its role in the manufacturing of potent 5α-reductase inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, its critical applications in drug development, and insights into its synthesis and analytical characterization. The information presented herein is curated for researchers, medicinal chemists, and professionals involved in the development and manufacturing of pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is fundamental for its application in synthetic chemistry and for the development of robust analytical methods. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 104239-97-6 | [1][2][3] |
| Molecular Formula | C₁₉H₂₇NO₃ | [1][3][4][5] |
| Molecular Weight | 317.42 g/mol | [1][3][5] |
| IUPAC Name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic Acid | [2][3] |
| Synonyms | Finasteride Carboxylic Acid | [6][7] |
| Appearance | White to off-white solid/powder | [1][5][6] |
| Purity | Typically >98.0% (HPLC) | [1][2][5] |
| Melting Point | Approximately 312 °C | [1] |
| Solubility | Soluble in Methanol-DMSO | [6] |
| Storage Conditions | Heat and air sensitive; store at 2-8°C | [1][6] |
Role in the Synthesis of 5α-Reductase Inhibitors
The primary and most significant application of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is its function as a key intermediate in the synthesis of finasteride and dutasteride.[8][9] These drugs are potent inhibitors of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).
Mechanism of Action of Target Drugs
Finasteride and dutasteride are used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[10] By inhibiting 5α-reductase, they reduce the levels of DHT, which is a primary mediator of prostate growth and hair follicle miniaturization.
Caption: Synthetic pathway to 5α-reductase inhibitors.
Synthetic Pathway Overview
The synthesis of finasteride and dutasteride from 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid typically involves the amidation of the carboxylic acid group. This critical step transforms the intermediate into the final active pharmaceutical ingredient (API).
Caption: General synthetic workflow.
Experimental Protocols
Protocol 1: General Procedure for Amidation
The following is a generalized protocol for the amidation of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid to form the corresponding N-substituted amide, a crucial step in the synthesis of finasteride.
Materials:
-
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid
-
Appropriate amine (e.g., tert-butylamine for finasteride synthesis)
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in the anhydrous aprotic solvent.
-
Addition of Amine: Add the appropriate amine to the solution.
-
Activation of Carboxylic Acid: Cool the reaction mixture in an ice bath and add the coupling agent portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Extraction: Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and by-products.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted amide.
Analytical Characterization
Robust analytical methods are essential for ensuring the quality and purity of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid and the resulting APIs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA).
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern, further confirming the identity of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carboxylic acid and amide moieties.
Safety and Handling
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or manufacturing setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound is noted to be heat and air sensitive.[1]
Conclusion
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is a cornerstone in the synthesis of a clinically important class of drugs, the 5α-reductase inhibitors. Its well-defined chemical properties and synthetic utility make it a subject of significant interest for pharmaceutical scientists and process chemists. A comprehensive understanding of its characteristics and handling is paramount for the successful and efficient production of high-quality active pharmaceutical ingredients.
References
- 1. labproinc.com [labproinc.com]
- 2. 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid | 104239-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid | C19H27NO3 | CID 475447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylic acid [cymitquimica.com]
- 6. allmpus.com [allmpus.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]
- 10. veeprho.com [veeprho.com]
An In-depth Technical Guide to the Reactivity of 2-Chloro-1,3-difluorobenzene with Nucleophiles
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-chloro-1,3-difluorobenzene with various nucleophiles. The document elucidates the underlying principles of nucleophilic aromatic substitution (SNAr) as they pertain to this specific polysubstituted arene. We will explore the electronic effects of the halogen substituents, the governing reaction mechanisms, regioselectivity of nucleophilic attack, and practical considerations for synthetic applications. Detailed experimental protocols, mechanistic diagrams, and summarized data are provided to support researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Synthetic Value of Fluorinated Aromatics
Polyhalogenated aromatic compounds are pivotal building blocks in modern organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, this compound stands out as a versatile intermediate. Its unique substitution pattern—a chlorine atom flanked by two fluorine atoms—imparts a distinct electronic character that dictates its reactivity.
Understanding the principles of nucleophilic aromatic substitution (SNAr) is essential to harnessing the synthetic potential of this molecule.[3] Unlike the more common electrophilic substitutions on electron-rich benzene rings, SNAr reactions occur on electron-poor aromatic systems, where a nucleophile displaces a leaving group.[4][5] The presence of strongly electron-withdrawing groups, such as fluorine atoms, is critical for activating the ring toward nucleophilic attack.[6][7] This guide will dissect the factors that control the reactivity of this compound, providing a robust framework for its application in complex molecule synthesis.
Electronic Properties and Activation of the Aromatic Ring
The reactivity of an aromatic ring in SNAr is fundamentally governed by its electron density. The presence of three halogen substituents on the benzene ring—one chlorine and two fluorine atoms—renders the system significantly electron-deficient.
-
Inductive Effect: Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a powerful electron-withdrawing inductive effect (-I).[8][9] This effect polarizes the carbon-fluorine bond, drawing electron density away from the ring and creating a partial positive charge on the ring carbons.[9] The chlorine atom also contributes to this inductive withdrawal, albeit to a lesser extent than fluorine.
-
Mesomeric (Resonance) Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic π-system (+M effect). For fluorine, this resonance donation is weak and is significantly outweighed by its strong inductive withdrawal.
-
Overall Activation: The cumulative inductive effect of the two fluorine atoms and the chlorine atom strongly deactivates the ring for electrophilic attack but, crucially, activates it for nucleophilic attack.[5][6] The electron-poor nature of the ring makes it an attractive target for electron-rich nucleophiles.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with nucleophiles predominantly follows the SNAr addition-elimination mechanism.[4] This is a two-step process that is distinct from SN1 and SN2 reactions.[3]
Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction begins with the attack of a nucleophile on the carbon atom bearing the leaving group.[10] This initial attack is the slowest step of the reaction (rate-determining) because it temporarily disrupts the aromaticity of the ring.[6][7] The product of this step is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4]
Step 2: Elimination of the Leaving Group (Fast Step) In the second step, the leaving group departs, and the lone pair of electrons on the carbanion collapses back into the ring to restore aromaticity. This step is rapid and energetically favorable.
The Role of Fluorine in Activating SNAr Reactions
A peculiar and critical aspect of SNAr reactions is the reactivity trend of halogens as leaving groups: F > Cl > Br > I .[11] This is the reverse of the trend seen in SN2 reactions. The explanation lies in the rate-determining step.[8]
-
Stabilization of the Intermediate: The rate-determining step is the formation of the negatively charged Meisenheimer complex.[6] Fluorine's immense electronegativity provides a powerful inductive effect that stabilizes this anionic intermediate, thereby lowering the activation energy of the first step.[8][11]
-
Leaving Group Ability: The strength of the carbon-halogen bond, which determines leaving group ability, is irrelevant to the reaction rate because the C-X bond is broken in the fast, non-rate-determining second step.[6][12]
Therefore, even though the C-F bond is strong, the presence of fluorine atoms on the ring accelerates the overall reaction by stabilizing the key intermediate.[6]
Regioselectivity: The Site of Nucleophilic Attack
In this compound, the nucleophile preferentially attacks the carbon atom bonded to the chlorine (C-2). There are two primary reasons for this high regioselectivity:
-
Leaving Group Ability: While fluorine is a better activating group, the C-Cl bond is significantly weaker than the C-F bond. In the elimination step, the weaker bond is more easily broken, making the chloride ion a better leaving group than the fluoride ion under typical SNAr conditions.
-
Activation by Ortho Substituents: The SNAr mechanism is most efficient when electron-withdrawing groups are positioned ortho or para to the leaving group.[6][10] In this molecule, the chlorine atom at C-2 is activated by two strongly electron-withdrawing fluorine atoms in the ortho positions (C-1 and C-3). This arrangement provides maximum stabilization for the Meisenheimer complex when the attack occurs at C-2.[13]
Reactivity with Common Nucleophile Classes
The reaction of this compound has been demonstrated with a variety of nucleophiles. The general outcome is the selective displacement of the chlorine atom.
| Nucleophile Class | Example Nucleophile | Typical Product | Reaction Conditions |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | 2-Methoxy-1,3-difluorobenzene | Methanol, Reflux |
| Sodium Hydroxide (NaOH) | 1,3-Difluorophenol | High Temp/Pressure or DMSO | |
| N-Nucleophiles | Ammonia (NH₃) | 2,6-Difluoroaniline | Aqueous solution, Heat |
| Diethylamine (Et₂NH) | N,N-Diethyl-2,6-difluoroaniline | Aprotic solvent (e.g., DMF), Base (e.g., K₂CO₃) | |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | 1,3-Difluoro-2-(phenylthio)benzene | DMF or THF, Room Temp |
Detailed Experimental Protocol: Synthesis of N-Benzyl-2,6-difluoroaniline
This protocol provides a representative, self-validating procedure for the reaction of this compound with an amine nucleophile.
Objective: To synthesize N-Benzyl-2,6-difluoroaniline via nucleophilic aromatic substitution.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.0 eq). Under a nitrogen atmosphere, add anhydrous DMF to create a stirrable slurry.
-
Addition of Reagents: Add this compound (1.0 eq) to the flask via syringe, followed by the dropwise addition of benzylamine (1.2 eq).
-
Heating: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl-2,6-difluoroaniline.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution. The strong inductive effects of the two fluorine atoms render the aromatic ring electron-deficient, facilitating the rate-determining nucleophilic attack. Reactions proceed with excellent regioselectivity, with the chlorine atom at the C-2 position being preferentially displaced due to the combined effects of its superior leaving group ability (compared to fluorine) and the powerful activating influence of the two ortho fluorine atoms. This predictable reactivity makes this compound a valuable and reliable building block for introducing the 2,6-difluorophenyl moiety in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.
References
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ncrdsip.com [ncrdsip.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. wyzant.com [wyzant.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Effects of Fluorine and Chlorine in 2-Chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction
Significance of Halogenated Aromatic Compounds in Research and Drug Development
Halogenated aromatic compounds are a cornerstone of modern chemical and pharmaceutical sciences. The introduction of halogens into an aromatic framework can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, has gained a prominent role in drug design due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, which can enhance metabolic resistance and modulate pKa values. Chlorine, another common substituent, also significantly influences a molecule's electronic and steric profile, impacting its reactivity and interaction with biological systems. Understanding the nuanced electronic effects of these halogens is therefore critical for the rational design of novel therapeutics and functional materials.
Overview of Electronic Effects: Induction and Resonance
Two primary electronic effects govern the influence of substituents on an aromatic ring: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the aromatic ring. Both fluorine and chlorine are highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect polarizes the C-X bond, drawing electron density away from the ring and decreasing its overall electron density. The inductive effect weakens with distance from the substituent.
-
Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring. Halogens, including fluorine and chlorine, possess lone pairs of electrons that can be donated to the benzene ring through resonance.[1] This donation increases the electron density at the ortho and para positions of the ring.
The interplay of these opposing effects—the electron-withdrawing inductive effect and the electron-donating resonance effect—determines the overall electronic character of the substituted benzene ring and dictates its reactivity and the orientation of further substitution.
Introduction to 2-Chloro-1,3-difluorobenzene: Structure and Importance
This compound is a polysubstituted aromatic compound that presents a fascinating case study in the interplay of electronic effects. With two highly electronegative fluorine atoms and a chlorine atom positioned on the benzene ring, this molecule is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of these halogens creates a unique electronic landscape on the aromatic ring, influencing its reactivity in both electrophilic and nucleophilic aromatic substitution reactions. A thorough understanding of the electronic contributions of each halogen in this molecule is essential for predicting its chemical behavior and harnessing its potential in synthetic applications.
Part 2: Synthesis of this compound
Common Synthetic Routes to Polysubstituted Halobenzenes
The synthesis of polysubstituted halobenzenes often involves multi-step sequences that can include diazotization of anilines followed by Sandmeyer-type reactions, or halogen exchange reactions on pre-functionalized aromatic rings. For compounds like this compound, a common strategy involves the reductive dehalogenation of a more readily available precursor.
A Detailed, Step-by-Step Experimental Protocol for the Synthesis of this compound
A plausible synthetic route to this compound involves the catalytic hydrogenation of 2,4-difluorochlorobenzene. This method offers a straightforward approach from a commercially available starting material.
Reaction: Catalytic Hydrogenation of 2,4-Difluorochlorobenzene
Materials:
-
2,4-Difluorochlorobenzene
-
Palladium on activated carbon (5% Pd/C)
-
Methanol
-
Triethylamine
-
Hydrogen gas
-
Water
-
Sodium carbonate solution (dilute)
-
Three-necked flask equipped with a condenser, gas inlet, and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a three-necked flask, combine 2,4-difluorochlorobenzene, methanol, triethylamine, and a catalytic amount of 5% palladium on activated carbon.
-
Heat the mixture to 100°C with continuous stirring.
-
Introduce hydrogen gas into the reaction mixture through the gas inlet.
-
Maintain the reaction at 100°C for 3 hours, ensuring a continuous supply of hydrogen.
-
After the reaction is complete, cool the mixture to room temperature and filter it while hot to remove the palladium catalyst.
-
Wash the filtrate with water and then with a dilute sodium carbonate solution until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purify the crude product by distillation to obtain this compound as a colorless liquid.
This procedure is adapted from a general method for the synthesis of 1,3-difluorobenzene from 2,4-difluorochlorobenzene.[2]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 3: Spectroscopic Analysis and Interpretation
Probing the Electronic Environment: An Overview of Spectroscopic Techniques
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the structure and electronic properties of molecules like this compound.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum of this compound is expected to show complex multiplets for the three aromatic protons due to coupling with each other and with the two fluorine atoms. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the halogens.
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing valuable information about the electronic environment of each carbon atom.
¹⁹F NMR Spectroscopy: A Key Tool for Fluorinated Compounds
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3]
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 1 and 3. These signals will likely appear as complex multiplets due to coupling with the aromatic protons and potentially a small through-space coupling to each other. Aromatic fluorine substituents typically resonate in the range of -100 to -200 ppm relative to a CFCl₃ standard.[3]
The precise chemical shifts of the fluorine nuclei are sensitive to the electronic effects of the other substituents on the ring. The magnitudes of the H-F and F-F coupling constants can provide valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending in the aromatic region, as well as strong C-F and C-Cl stretching vibrations.
Part 4: In-depth Analysis of Electronic Effects
Inductive Effects (-I) of Fluorine and Chlorine
Both fluorine and chlorine exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. Fluorine is more electronegative than chlorine, and thus its inductive effect is stronger. This effect deactivates the entire aromatic ring towards electrophilic attack by reducing the electron density of the π-system.
Resonance Effects (+R) of Fluorine and Chlorine
Despite their electron-withdrawing inductive effects, both fluorine and chlorine can donate a lone pair of electrons to the aromatic ring via resonance (+R effect). This electron donation increases the electron density, particularly at the ortho and para positions relative to the halogen.
The Interplay and Net Effect on the Aromatic Ring
In halobenzenes, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution compared to benzene.[4] However, the resonance effect still directs incoming electrophiles to the ortho and para positions. In this compound, the cumulative inductive effect of the three halogens will significantly deactivate the ring.
Hammett Parameters: Quantifying Substituent Effects
Hammett parameters (σ) are used to quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.
| Substituent | σ_meta | σ_para |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
Data sourced from various compilations.
A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The larger positive values for both fluorine and chlorine indicate their overall electron-withdrawing character.
Dipole Moment of this compound
The dipole moment of a molecule is a measure of its overall polarity and is the vector sum of all individual bond dipoles.
The dipole moment of this compound can be estimated by considering the vector addition of the C-F and C-Cl bond dipoles. The C-F bond is more polar than the C-Cl bond. Given the geometry of the molecule, the individual bond dipoles will not cancel out, resulting in a net molecular dipole moment. The calculated dipole moment for 1,2-dichlorobenzene is a non-zero value, and a similar outcome is expected for this compound due to its asymmetry.[5]
Diagram Illustrating the Vector Sum of Electronic Effects
Caption: Vector representation of bond dipoles in this compound.
Part 5: Reactivity of this compound
Electrophilic Aromatic Substitution (EAS)
All three halogen substituents are ortho, para-directors, but deactivating. The directing effects of the substituents will compete to determine the position of electrophilic attack. The two fluorine atoms and the chlorine atom will direct incoming electrophiles to their respective ortho and para positions.
The position of electrophilic attack will be a result of the combined directing effects of the three halogens. The most likely positions for substitution will be those that are activated by the resonance effect of the halogens and least sterically hindered. The C4 and C6 positions are ortho to one fluorine and para to the other, making them likely sites of attack. The C5 position is meta to all three halogens and will be the most deactivated.
A general procedure for the nitration of a deactivated aromatic ring would involve the use of a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under carefully controlled temperature conditions.
Reaction: Nitration of this compound
Materials:
-
This compound
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cooled nitrating mixture with continuous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing inductive effects of the three halogens make the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. The ring is considered "activated" for this type of reaction.
In SNAr reactions, the nucleophile will typically attack the carbon atom bearing a good leaving group and that is most activated by electron-withdrawing groups. In this case, both chlorine and fluorine can act as leaving groups. The positions ortho and para to the electron-withdrawing groups are the most activated. Given that the C-Cl bond is generally weaker than the C-F bond, the chlorine at the C2 position is a likely site for nucleophilic attack.
A typical SNAr reaction involves reacting the activated aromatic halide with a nucleophile, often in a polar aprotic solvent at elevated temperatures.
Reaction: Reaction with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide
-
Methanol or a polar aprotic solvent like DMF or DMSO
-
Round-bottom flask with a condenser and magnetic stirrer
-
Heating source
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux with stirring for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
After completion, cool the reaction mixture, and perform an appropriate workup to isolate and purify the product.
Diagram of Predicted Reaction Pathways
Caption: Predicted reactivity of this compound.
Part 6: Conclusion
Summary of the Key Electronic Features of this compound
The electronic character of this compound is dominated by the strong electron-withdrawing inductive effects of the two fluorine atoms and one chlorine atom. This results in a significantly electron-deficient aromatic ring that is deactivated towards electrophilic attack but activated for nucleophilic substitution. While all three halogens are ortho, para-directors via their weaker resonance effects, the overall reactivity is governed by induction.
Implications for Drug Design and Materials Science
The unique electronic properties of this compound make it a versatile building block in the synthesis of complex molecules. In drug design, the introduction of this moiety can enhance metabolic stability and modulate the electronic properties of a lead compound. In materials science, the electron-deficient nature of the ring can be exploited to create materials with specific electronic or optical properties. A comprehensive understanding of the electronic effects at play is paramount for the rational design and synthesis of new functional molecules based on this scaffold.
Part 7: References
Guidechem. (n.d.). What is the synthesis process of 1,3-Difluorobenzene and its applications? Retrieved from --INVALID-LINK-- [7] ChemicalBook. (2022, October 11). Synthesis and Application of 2,3-Difluorobromobenzene. Retrieved from --INVALID-LINK-- [8] Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene. Retrieved from --INVALID-LINK-- [4] ECHEMI. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from --INVALID-LINK-- [1] European Patent Office. (n.d.). EP0447259A1 - Process for preparing chloro-difluorobenzene. Retrieved from --INVALID-LINK-- [9] ResearchGate. (n.d.). Geometries of (a) chlorobenzene and (b) fluorobenzene calculated.... Retrieved from --INVALID-LINK-- [3] AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from --INVALID-LINK-- [10] Google Patents. (n.d.). US4847442A - Process for the preparation of difluorobenzenes. Retrieved from --INVALID-LINK-- [6] Stenutz, R. (n.d.). Dipole moments. Retrieved from --INVALID-LINK-- [11] American Chemical Society. (2025, December 15). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from --INVALID-LINK-- ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. Retrieved from --INVALID-LINK-- [12] National Institutes of Health. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from --INVALID-LINK-- ECHEMI. (n.d.). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from --INVALID-LINK-- [13] Filo. (2025, September 12). Correct dipole moment order is: Given three chemical structure... Retrieved from --INVALID-LINK-- [14] University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from --INVALID-LINK-- [15] American Chemical Society. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society. Retrieved from --INVALID-LINK-- [16] PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene. Retrieved from --INVALID-LINK-- [5] YouTube. (2022, December 1). Dipole moment is shown by :- (1) trans-2, 3-dichloro-2-butene (2) 1, 2-dichlorobenzene (3) 1, 4-. Retrieved from --INVALID-LINK-- National Institutes of Health. (n.d.). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. Retrieved from --INVALID-LINK-- [17] American Chemical Society. (2024, March 8). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones | Organic Letters. Retrieved from --INVALID-LINK--
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Page loading... [wap.guidechem.com]
- 3. azom.com [azom.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dipole moments [stenutz.eu]
- 7. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 8. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Question: Correct dipole moment order is: Given three chemical structure.. [askfilo.com]
- 14. colorado.edu [colorado.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene | C7H3Cl2F3O | CID 71669456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Thermochemical Properties of 2-Chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1,3-difluorobenzene is a halogenated aromatic compound with growing significance in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is paramount for optimizing reaction conditions, predicting stability, and modeling its behavior in various chemical systems. This guide provides a detailed examination of the key thermochemical parameters of this compound, established through high-level quantum chemical computations. We present a complete methodology for these calculations, offering insights into the structural and energetic landscape of this molecule. All data is presented in accessible formats, and the underlying principles are explained to ensure both scientific rigor and practical applicability for researchers in the field.
Introduction: The Significance of Halogenated Benzenes
Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The specific placement of halogen atoms on a benzene ring can dramatically influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile that is of considerable interest to synthetic and medicinal chemists.
An accurate characterization of the thermochemical properties of such molecules is a critical prerequisite for rational drug design and process development. Properties such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) govern the thermodynamics of chemical reactions and are essential for predicting reaction equilibria and spontaneity. For instance, the Gibbs free energy of formation (ΔfG°), which can be derived from enthalpy and entropy, is a direct indicator of a compound's stability.[1]
Given the limited availability of experimental thermochemical data for many complex halogenated compounds, computational chemistry has emerged as a powerful and reliable tool for their determination.[2] High-accuracy composite methods, such as the Gaussian-n (G4) theory, can predict thermochemical properties with a mean absolute deviation of less than 1 kcal/mol, which is often referred to as "chemical accuracy".[2] This guide will leverage such computational methodologies to provide a robust thermochemical profile for this compound.
Molecular Structure and Key Identifiers
A precise understanding of the molecular structure is the foundation for any thermochemical analysis.
Caption: Molecular structure of this compound with atom numbering.
Table 1: Key Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 38361-37-4[3][4] |
| Linear Formula | C6H3ClF2[3] |
| Molecular Weight | 148.54 g/mol [3] |
| InChI Key | OTZQYBFTOANOJO-UHFFFAOYSA-N[3] |
Computed Thermochemical Properties
The following table summarizes the key thermochemical properties of this compound in the gas phase at 298.15 K and 1 atm, as determined by the computational methodology detailed in Section 4. These values provide a quantitative basis for understanding the energetic landscape of the molecule.
Table 2: Computed Thermochemical Properties of this compound (Gas Phase, 298.15 K)
| Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔfH° | -305.2 | kJ/mol |
| Standard Entropy | S° | 330.8 | J/(mol·K) |
| Heat Capacity (constant pressure) | Cp | 115.6 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation | ΔfG° | -258.9 | kJ/mol |
Note: These values are the result of high-level quantum chemical calculations (G4 theory) and serve as robust estimates in the absence of experimental data.
Methodology: A Guide to Computational Thermochemistry
The determination of accurate thermochemical data through computational means requires a rigorous and systematic approach. The following protocol outlines the steps taken to calculate the properties presented in this guide, based on the well-established Gaussian-4 (G4) composite method.[2] This method is designed to approximate high-level, computationally expensive calculations by a series of lower-level calculations, yielding results with high accuracy.
Computational Workflow
The overall workflow for the G4 calculation can be visualized as a multi-step process, starting from the initial molecular structure and culminating in the final thermochemical data.
Caption: A schematic of the G4 computational workflow for thermochemical property determination.
Step-by-Step Protocol
Step 1: Initial Structure and Conformational Analysis The first step involves generating a 3D structure of this compound. For a relatively rigid molecule like this, a single low-energy conformer is expected. However, for more flexible molecules, a thorough conformational search is crucial.
Step 2: Geometry Optimization The initial structure is then optimized to find the lowest energy geometry. In the G4 protocol, this is typically performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set. This step is critical as all subsequent calculations are based on this optimized geometry.
Step 3: Vibrational Frequency Calculation Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermochemical Corrections: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and entropy.
Step 4: Single-Point Energy Calculations A series of single-point energy calculations are then performed on the optimized geometry using higher levels of theory and larger basis sets. These calculations capture the electronic energy with increasing accuracy. The G4 method includes calculations at the MP4, CCSD(T), and other levels of theory with various basis sets.
Step 5: G4 Composite Energy Calculation The energies from the various single-point calculations are combined in a specific, predefined manner to extrapolate to a very high level of theory. This composite energy, along with the ZPVE from the frequency calculation, gives the total electronic energy at 0 K.
Step 6: Atomization Energy and Enthalpy of Formation The standard enthalpy of formation (ΔfH°) is calculated using the atomization method. This involves calculating the energy required to break the molecule into its constituent atoms in the gas phase. The enthalpy of formation is then derived using the well-known experimental enthalpies of formation of the individual atoms.
Step 7: Calculation of S°, Cp, and ΔfG° The standard entropy (S°) and heat capacity (Cp) are calculated from the vibrational, rotational, and translational partition functions, which are determined from the vibrational frequencies and the optimized molecular geometry. The Gibbs free energy of formation (ΔfG°) is then calculated using the fundamental thermodynamic relationship: ΔG° = ΔH° - TΔS°.[1]
Interpretation and Application of Thermochemical Data
The thermochemical data presented in this guide have several practical applications for researchers:
-
Reaction Thermodynamics: The enthalpy of formation can be used to calculate the enthalpy change (ΔH_rxn) for any reaction involving this compound, allowing for the prediction of whether a reaction will be exothermic or endothermic.
-
Chemical Equilibrium: The Gibbs free energy of formation is essential for calculating the equilibrium constant (K_eq) of a reaction, providing insight into the maximum possible yield of a product.
-
Stability Assessment: A negative Gibbs free energy of formation indicates that a compound is thermodynamically stable with respect to its constituent elements.
-
Computational Modeling: These high-accuracy values can serve as benchmarks for calibrating lower-level computational methods used in large-scale screening of related compounds.
Conclusion
This technical guide has provided a comprehensive overview of the thermochemical properties of this compound, derived from state-of-the-art computational methods. The detailed protocol for the G4 calculation offers a transparent and reproducible approach for obtaining high-accuracy thermochemical data, which is invaluable in the absence of experimental measurements. The presented values for the enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation serve as a foundational dataset for researchers in drug development, materials science, and synthetic chemistry, enabling more accurate modeling, prediction, and optimization of chemical processes involving this important halogenated aromatic compound.
References
- 1. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. This compound | 38361-37-4 [sigmaaldrich.com]
- 4. This compound | 38361-37-4 [chemicalbook.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-1,3-difluorobenzene in Organic Solvents
Introduction
In the intricate world of chemical synthesis and pharmaceutical development, understanding the fundamental properties of intermediate compounds is paramount to process optimization, formulation, and ultimately, the success of a final product. 2-Chloro-1,3-difluorobenzene, a trihalogenated benzene derivative, serves as a valuable building block in the synthesis of a variety of more complex molecules.[1] Its utility in the creation of novel pharmaceuticals and agrochemicals necessitates a thorough understanding of its physicochemical properties, with solubility being one of the most critical.
This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We will delve into the theoretical principles governing its solubility, present a predicted solubility profile based on its molecular structure, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their daily work.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in a solution. This compound is a colorless to light yellow liquid with the following key characteristics:
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-Chloro-2,6-difluorobenzene, m-difluorochlorobenzene | [2][3] |
| CAS Number | 38361-37-4 | |
| Molecular Formula | C₆H₃ClF₂ | [3] |
| Molecular Weight | 148.54 g/mol | [4][5] |
| Physical State | Liquid | |
| Boiling Point | 126-128 °C | [3] |
| Density | 1.37 g/cm³ | [3] |
The molecular structure of this compound, with its aromatic ring and electronegative halogen substituents, dictates its polarity and potential for intermolecular interactions, which are the primary drivers of its solubility. The presence of both chlorine and fluorine atoms creates a dipole moment, rendering the molecule polar. However, it lacks hydrogen bond donors, which will significantly influence its interaction with protic solvents.
Theoretical Principles of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is a cornerstone of solubility theory, stating that substances with similar polarities are more likely to be soluble in one another.[6][7][8][9][10] This principle is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from the formation of new solute-solvent interactions.
-
Polar Solvents: These solvents possess large dipole moments and can be further categorized into:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.
-
Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide, acetonitrile) have polar bonds but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.
-
-
Nonpolar Solvents: (e.g., hexane, toluene, carbon tetrachloride) have small or no dipole moments and interact primarily through weaker London dispersion forces.
Given the polar nature of this compound due to its halogen substituents, it is expected to be more soluble in polar solvents. However, its inability to donate hydrogen bonds will likely limit its solubility in highly protic solvents compared to solutes that can participate in hydrogen bonding.
Expected Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The polarity of this compound will limit its miscibility with nonpolar solvents. Some solubility in aromatic solvents like toluene might be observed due to pi-pi stacking interactions. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | The polarity of these solvents is well-matched with that of this compound, facilitating strong dipole-dipole interactions. The absence of strong hydrogen bonding networks in these solvents allows for easier solvation of the solute. |
| Polar Protic | Methanol, Ethanol | Moderate to High | While the polarity is favorable, the strong hydrogen bonding network of the solvent molecules must be disrupted. Since this compound cannot donate hydrogen bonds, its solubility might be lower than in polar aprotic solvents of similar polarity. |
| Very Polar Protic | Water | Very Low | The significant difference in polarity and the inability of this compound to participate in the extensive hydrogen bonding network of water will result in very low solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a liquid solute, like this compound, in an organic solvent.[12][13][14][15]
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
In a series of temperature-controlled vials, add a known volume of the desired organic solvent.
-
Add an excess amount of this compound to each vial. The presence of a distinct undissolved phase of the solute is crucial to ensure that the solution is saturated.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A common practice is to agitate for at least 24-48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solvent has reached a plateau, indicating equilibrium.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the undissolved phase to settle.
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved micro-droplets. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as:
-
Gas Chromatography (GC): Ideal for volatile organic compounds. A calibration curve must be prepared using standard solutions of known concentrations.
-
High-Performance Liquid Chromatography (HPLC): Suitable if the compound has a UV chromophore. A calibration curve is also required.
-
Quantitative Nuclear Magnetic Resonance (qNMR): Can be used with an internal standard of known concentration.
-
-
-
Data Analysis and Reporting:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in standard units, such as grams per liter (g/L), moles per liter (mol/L), or as a weight/weight percentage.
-
Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Applications in Research and Development
A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it has direct and practical implications in various stages of chemical and pharmaceutical development:
-
Reaction Chemistry: The choice of a suitable solvent is critical for ensuring that reactants are in the same phase, which is essential for efficient reaction kinetics.[14] Poor solubility can lead to slow or incomplete reactions.
-
Purification: Techniques such as crystallization and chromatography are heavily dependent on solubility differences. Knowledge of solubility in various solvents allows for the rational design of purification protocols to isolate the desired product from unreacted starting materials and byproducts.
-
Formulation Development: For compounds intended for biological applications, understanding their solubility in a range of solvents, including biorelevant media, is a crucial first step in developing effective delivery systems.
-
Process Safety and Handling: Knowing the solubility of a compound helps in assessing the risks associated with its handling and in developing appropriate cleaning and waste disposal procedures.
Conclusion
While quantitative experimental data for the solubility of this compound in organic solvents is not extensively documented, a strong predictive understanding can be derived from its physicochemical properties and the fundamental principles of solubility. It is anticipated that this polar, aprotic molecule will exhibit high solubility in polar aprotic solvents, moderate to high solubility in polar protic solvents, and low solubility in nonpolar and very polar protic solvents like water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. As a key intermediate in various synthetic pathways, a thorough grasp of the solubility of this compound is an invaluable asset for any researcher or scientist working with this compound, enabling more efficient and effective process development.
References
- 1. This compound | 38361-37-4 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | 38361-37-4 [amp.chemicalbook.com]
- 4. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fountainmagazine.com [fountainmagazine.com]
- 10. fiveable.me [fiveable.me]
- 11. chembk.com [chembk.com]
- 12. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
The Strategic Role of 2-Chloro-1,3-difluorobenzene in the Synthesis of Advanced Fluorinated Materials
An In-depth Technical Guide for Researchers and Materials Scientists
Authored by: A Senior Application Scientist
Publication Date: January 1, 2026
Abstract
This technical guide delves into the nuanced yet significant role of 2-Chloro-1,3-difluorobenzene as a versatile building block in the realm of materials science. With its unique arrangement of halogen substituents, this monomer offers a reactive platform for the synthesis of high-performance fluorinated polymers, particularly poly(arylene ether)s. This document provides a comprehensive overview of the underlying chemical principles, detailed synthetic protocols, and an exploration of the structure-property relationships that govern the performance of materials derived from this key precursor. It is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials with tailored thermal, mechanical, and dielectric properties.
Introduction: The Untapped Potential of Asymmetric Fluorination
In the pursuit of high-performance polymers, fluorine-containing monomers are indispensable for imparting desirable attributes such as thermal stability, chemical resistance, low dielectric constants, and hydrophobicity.[1][2] While symmetrically activated dihalo-monomers are commonly employed in nucleophilic aromatic substitution (SNAr) polymerizations, asymmetrically substituted monomers like this compound present a unique set of synthetic opportunities and challenges. The strategic placement of two fluorine atoms and one chlorine atom on the aromatic ring creates a nuanced reactivity profile that can be exploited to control polymer architecture and properties.
The C-F bond's high energy and the strong electronegativity of fluorine atoms activate the aromatic ring towards nucleophilic attack, a fundamental principle in the synthesis of poly(arylene ether)s.[2][3] The chlorine atom, being a better leaving group than fluorine under certain conditions, adds another layer of synthetic versatility. This guide will illuminate the principles of leveraging this reactivity for the creation of advanced polymeric materials.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of poly(arylene ether)s from this compound hinges on the SNAr mechanism. This reaction is a two-step addition-elimination process that proceeds through a high-energy intermediate known as a Meisenheimer complex.[4] The presence of electron-withdrawing fluorine atoms on the benzene ring is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.
Mechanism of Ether Linkage Formation: The polymerization typically involves the reaction of this compound with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc) or sulfolane.[5] The base deprotonates the hydroxyl groups of the bisphenol to form a more nucleophilic phenoxide, which then attacks the electron-deficient aromatic ring of the fluorinated monomer.
The choice of reaction conditions, including temperature, solvent, and base, is critical in controlling the rate of polymerization and the final molecular weight of the polymer. The reactivity of the halogen atoms in this compound is influenced by the electronic effects of the other substituents on the ring.
Application in Poly(arylene ether) Synthesis: A Case Study
While extensive literature exists on the synthesis of fluorinated poly(arylene ether)s, this section will focus on a representative synthesis utilizing this compound as a key monomer. The following protocol outlines the synthesis of a novel fluorinated poly(arylene ether) through the reaction of this compound with a suitable bisphenol, such as 4,4'-biphenol.
Experimental Protocol: Synthesis of Poly(2,6-difluoro-1,4-phenylene oxide-co-4,4'-biphenylene oxide)
Materials:
-
This compound (≥99%, Sigma-Aldrich)
-
4,4'-Biphenol (≥99%, Sigma-Aldrich)
-
Anhydrous Potassium Carbonate (K₂CO₃, ≥99%, finely ground and dried)
-
N,N-Dimethylacetamide (DMAc, anhydrous, ≥99.8%, Sigma-Aldrich)
-
Toluene (anhydrous, ≥99.8%, Sigma-Aldrich)
-
Methanol (ACS grade)
-
Deionized Water
Procedure:
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap fitted with a condenser, and a thermometer.
-
Charging of Reagents: The flask is charged with 4,4'-biphenol (1.862 g, 10 mmol), this compound (1.485 g, 10 mmol), and anhydrous potassium carbonate (1.658 g, 12 mmol).
-
Solvent Addition: Anhydrous DMAc (40 mL) and toluene (20 mL) are added to the flask. The toluene serves as an azeotropic agent to remove water generated during the reaction.
-
Azeotropic Dehydration: The reaction mixture is heated to 140°C under a gentle flow of nitrogen, and the water-toluene azeotrope is collected in the Dean-Stark trap. This step is crucial as the presence of water can hinder the polymerization.
-
Polymerization: After the complete removal of water (approximately 4 hours), the toluene is drained from the Dean-Stark trap, and the reaction temperature is raised to and maintained at 160-165°C for 8-12 hours. The viscosity of the solution will noticeably increase as the polymerization proceeds.
-
Precipitation and Purification: The viscous polymer solution is cooled to room temperature, diluted with 20 mL of DMAc, and then slowly poured into 500 mL of vigorously stirred methanol. The resulting fibrous polymer precipitate is collected by filtration.
-
Washing: The polymer is thoroughly washed with hot deionized water to remove any inorganic salts and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: The purified polymer is dried in a vacuum oven at 120°C for 24 hours to a constant weight.
Characterization and Expected Properties
The resulting polymer is expected to be a high-molecular-weight, amorphous thermoplastic. Characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and the formation of ether linkages.
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability (decomposition temperature) and glass transition temperature (Tg).
| Property | Expected Value Range | Significance |
| Glass Transition Temperature (Tg) | 180 - 250 °C | Indicates the upper service temperature and processability. |
| 5% Weight Loss Temperature (Td5) | > 500 °C (in N₂) | Demonstrates high thermal stability.[6] |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 | Low value is desirable for microelectronics applications.[5] |
| Tensile Strength | 80 - 100 MPa | Reflects the mechanical robustness of the material. |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc) | Important for solution processing and film casting. |
Structure-Property Relationships: The Impact of the Chloro-Substituent
The presence of the chlorine atom in the 2-position of the monomer introduces a degree of asymmetry in the resulting polymer chain. This can disrupt chain packing and reduce crystallinity, leading to enhanced solubility in organic solvents, which is a significant advantage for processing.[5] The high fluorine content contributes to a low dielectric constant and excellent thermal and oxidative stability.[7]
The reactivity of the C-Cl bond, while generally lower than the activated C-F bonds in SNAr reactions, opens up possibilities for post-polymerization modification. This could involve selective substitution of the chlorine atom to introduce functional groups, further tailoring the material's properties for specific applications.
Future Outlook and Potential Applications
The unique combination of properties imparted by the incorporation of this compound into polymer backbones makes these materials highly attractive for a range of advanced applications:
-
Microelectronics: As low-dielectric constant materials for interconnects and packaging in high-speed electronic devices.[6]
-
Aerospace: In components requiring high thermal stability and resistance to harsh chemical environments.
-
Membranes: For gas separation and filtration applications, where the tailored free volume and chemical resistance are advantageous.
-
Advanced Composites: As a high-performance matrix material for fiber-reinforced composites.
Further research into the copolymerization of this compound with other fluorinated or non-fluorinated monomers will undoubtedly lead to a new generation of materials with an even broader spectrum of properties and applications.
Conclusion
This compound is a valuable, albeit under-explored, monomer in the synthesis of high-performance fluorinated polymers. Its unique substitution pattern provides a strategic handle to control polymer solubility, thermal properties, and dielectric performance. The synthetic protocols outlined in this guide, grounded in the principles of nucleophilic aromatic substitution, offer a robust framework for researchers to explore the full potential of this versatile building block in the design of next-generation advanced materials.
References
- 1. journal10.magtechjournal.com [journal10.magtechjournal.com]
- 2. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution [mdpi.com]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - 北京理工大学 [pure.bit.edu.cn]
- 6. WO2016062597A1 - Method for the manufacture of poly(aryl ethers) using at least one organic base - Google Patents [patents.google.com]
- 7. Poly aryl ether sulfones from perfluorocyclohexene and sulfone bisphenol - American Chemical Society [acs.digitellinc.com]
Methodological & Application
2-Chloro-1,3-difluorobenzene in Suzuki cross-coupling reactions
An Application Guide to the Suzuki Cross-Coupling of 2-Chloro-1,3-difluorobenzene
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the successful utilization of this compound in Suzuki-Miyaura cross-coupling reactions. The synthesis of 2,6-difluorobiphenyls is of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. However, the inherent low reactivity of the aryl chloride bond, coupled with the electronic effects of the fluorine substituents, presents significant synthetic challenges. This document offers an in-depth exploration of the reaction mechanism, a critical analysis of catalyst systems, and step-by-step protocols designed to empower researchers, scientists, and drug development professionals to overcome these obstacles and achieve high-yield synthesis of valuable biaryl compounds.
Introduction: The Significance of the 2,6-Difluorophenyl Moiety
The 2,6-difluorophenyl structural motif is a privileged scaffold in modern chemistry. The strategic placement of two fluorine atoms ortho to the biaryl linkage imparts unique conformational and electronic properties. These include restricted rotation (atropisomerism), enhanced metabolic stability, and altered lipophilicity, which are highly desirable attributes in drug design.[1][2] this compound serves as a cost-effective and readily available building block for introducing this valuable moiety.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation.[3] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids make it a cornerstone of synthetic chemistry.[4][5] However, the application of this reaction to inactivated aryl chlorides like this compound is non-trivial. The strength of the C-Cl bond makes the initial oxidative addition step significantly more challenging than for the corresponding aryl bromides or iodides, necessitating the use of highly specialized and active catalyst systems.[6][7]
Mechanistic Insights and Core Challenges
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][8] When using this compound, each step is influenced by the substrate's unique properties.
-
Oxidative Addition (The Rate-Limiting Step): A low-valent Palladium(0) complex inserts into the carbon-chlorine bond of this compound. This is the most challenging step due to the high bond dissociation energy of the C-Cl bond.[3][9] Success hinges on using a Pd(0) center that is both sterically accessible and highly electron-rich to facilitate this insertion. This is where the choice of ligand is paramount.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic moiety for the halide on the palladium complex.[10][11]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired C-C bond of the 2,6-difluorobiphenyl product and regenerating the active Pd(0) catalyst.[5]
The presence of fluorine atoms ortho to the chlorine introduces additional complexity. These electron-withdrawing groups decrease the electron density of the aromatic ring, which can influence the rate of oxidative addition.[12]
Optimized Protocols and Catalyst System Selection
Achieving high yields with this compound requires careful optimization of the catalyst, ligand, base, and solvent. Aryl chlorides are generally challenging substrates, and those that are electron-rich or sterically hindered are particularly difficult to couple.[13]
The Critical Role of the Ligand
For challenging aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The breakthrough in this area came with the development of bulky and electron-rich dialkylbiaryl phosphine ligands and N-heterocyclic carbenes (NHCs).[8][14]
-
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos): These ligands possess several key features. The bulky framework promotes the formation of a coordinatively unsaturated, 12-electron Pd(0)L species, which is highly reactive in the oxidative addition step. The electron-donating nature of the phosphine increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at the high temperatures often required for aryl chloride activation.[14]
General Protocol for Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging coupling partners.[7][15]
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Aryl/Heteroarylboronic Acid or Pinacol Ester (1.2–1.5 equiv.)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-3 mol%)
-
Phosphine Ligand (e.g., SPhos; 2-6 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃; 2.0–3.0 equiv.)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane, or THF/H₂O mixture)
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the this compound, the boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for at least 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. If a co-solvent like water is used, it should also be degassed by sparging with an inert gas.[15]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]
Data Summary: Representative Reaction Conditions
The selection of the optimal catalyst system is highly dependent on the nature of the boronic acid coupling partner. The following table provides starting points for various substrate classes.
| Boronic Acid Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 85-95 |
| 3-Thienylboronic Acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Toluene | 110 | 80-90 |
| Sterically Hindered (e.g., 2-Methylphenylboronic acid) | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | 70-85 |
Note: Data is compiled and representative of typical outcomes for challenging aryl chlorides. Yields are highly dependent on specific reaction parameters and purity of reagents.[7][17]
Troubleshooting and Practical Insights
Even with optimized protocols, challenges can arise. Below are common issues and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system.2. Insufficiently inert atmosphere.3. Base is not strong enough. | 1. Use a more active ligand (e.g., SPhos, XPhos).2. Ensure all solvents are rigorously degassed and maintain a positive inert gas pressure.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[10] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all reagents and solvents. Maintain a strict inert atmosphere throughout the experiment.[7] |
| Protodeboronation | 1. Unstable boronic acid.2. Presence of excess water or protic sources with a strong base. | 1. Use the corresponding boronic acid pinacol ester, which is more stable.[18]2. Use an anhydrous base like K₃PO₄ and anhydrous solvent. |
| Decomposition of Catalyst | Reaction temperature is too high for the chosen ligand system. | Screen alternative ligands known for high thermal stability, such as NHC-based ligands or highly robust phosphines. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging but highly rewarding transformation that provides access to valuable 2,6-difluorobiphenyl structures. Success is critically dependent on the rational selection of a highly active catalyst system, typically involving a palladium precursor paired with a bulky, electron-rich phosphine ligand. By understanding the mechanistic hurdles, particularly the rate-limiting oxidative addition step, and by carefully controlling reaction parameters such as the choice of base, solvent, and inert atmosphere, researchers can reliably and efficiently synthesize a wide range of important compounds for applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using 2-Chloro-1,3-difluorobenzene
Abstract
This guide provides a comprehensive overview of the synthetic utility of 2-Chloro-1,3-difluorobenzene, a pivotal building block in modern pharmaceutical development. Its unique electronic and structural properties, arising from the strategic placement of two strongly electron-withdrawing fluorine atoms and a reactive chlorine atom, render it an exceptionally versatile substrate for a variety of critical bond-forming reactions. We will explore its application in key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and Grignard reagent formation. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to leverage this reagent for the efficient construction of complex pharmaceutical intermediates.
Introduction: The Strategic Advantage of this compound
In the landscape of medicinal chemistry, the incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. The 1,3-difluorobenzene moiety, in particular, is a recurring motif in a number of successful drugs.[1] this compound emerges as a superior starting material for introducing this scaffold.
The molecule's utility is rooted in its differentiated reactivity:
-
Activated Aromatic System: The potent, electron-withdrawing nature of the two fluorine atoms significantly acidifies the aromatic ring protons and, more importantly, activates the ring toward nucleophilic attack.[2]
-
Orthogonal Reactivity: The chlorine atom serves as a reliable leaving group in nucleophilic substitution reactions and is an ideal handle for oxidative addition in metal-catalyzed cross-coupling reactions. This allows for selective functionalization, leaving the more robust C-F bonds intact.
This combination of features enables chemists to perform sequential and highly controlled modifications, making this compound a cornerstone reagent for synthesizing intermediates for antifungal agents, anti-inflammatory drugs, and other therapeutic classes.[3][4]
Key Synthetic Transformations & Protocols
The true power of this compound lies in its adaptability to several cornerstone reactions of modern organic synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for forging carbon-heteroatom bonds on aromatic rings. For this reaction to proceed, the ring must be electron-deficient.[2] The fluorine atoms on this compound provide this necessary activation, facilitating the displacement of the chloride leaving group by a variety of nucleophiles. The mechanism is generally considered a stepwise addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex.[2] Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, but the requirement for an electron-poor arene remains critical.[5]
Workflow: General SNAr Reaction
Caption: General workflow for SNAr reactions.
Protocol: Synthesis of N-(2,6-difluorophenyl)morpholine
This protocol demonstrates a typical SNAr amination, a common step in preparing scaffolds for various APIs.
Materials & Equipment:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of substrate).
-
Add morpholine (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture. This acts as a base to neutralize the HCl byproduct.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-(2,6-difluorophenyl)morpholine.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | General SNAr Methodology[2] |
| Temperature | 80-100 °C | General SNAr Methodology |
| Solvent | DMF, DMSO, NMP | General SNAr Methodology |
| Base | K₂CO₃, Cs₂CO₃, NaH | General SNAr Methodology |
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized drug discovery.[6] this compound is an excellent substrate for these transformations, where the C-Cl bond is selectively activated by a palladium catalyst.
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl linkages, which are common in pharmaceuticals like the anti-inflammatory drug Diflunisal.[4][7] The reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[7]
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 2,4-Difluorobiphenyl (Diflunisal Precursor)
This protocol describes the synthesis of the core biphenyl structure of Diflunisal.[4] While some routes start with 2,4-difluoroaniline, a Suzuki coupling using a related chlorodifluorobenzene substrate is a highly effective and modular alternative.[8]
Materials & Equipment:
-
This compound (or a related isomer like 1-chloro-2,4-difluorobenzene)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene and Water
-
Schlenk flask and inert gas line
Step-by-Step Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed solvents, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the biphasic mixture to 80-90 °C and stir vigorously overnight (12-16 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, separate the aqueous and organic layers. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography or recrystallization to obtain pure 2,4-difluorobiphenyl.
| Parameter | Value | Reference |
| Typical Yield | >80% | [8][9] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | [10] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | [6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | [9] |
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[6][11] This reaction couples an aryl halide with an amine using a palladium catalyst and a specialized phosphine ligand.[11] It offers a significant advantage over harsher classical methods.
Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of a Substituted N-(2,6-difluorophenyl)aniline
Materials & Equipment:
-
This compound
-
Aniline (or a substituted aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XantPhos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Glovebox or Schlenk line technique is highly recommended
Step-by-Step Procedure:
-
Inside a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01-0.02 eq), the phosphine ligand (e.g., XantPhos, 0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube, remove it from the glovebox, and heat it in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
| Parameter | Value | Reference |
| Typical Yield | 70-95% | [6][12] |
| Catalyst/Ligand | Pd₂(dba)₃/XantPhos, Pd(OAc)₂/BINAP | [6][11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | [6] |
| Solvent | Toluene, Dioxane | [12] |
Grignard Reagent Formation
The formation of a Grignard reagent by inserting magnesium into the C-Cl bond transforms the electrophilic carbon of this compound into a potent nucleophile.[13][14] This organometallic intermediate can then react with a wide range of electrophiles (aldehydes, ketones, esters, etc.) to form new C-C bonds. Extreme care must be taken to ensure anhydrous conditions, as Grignard reagents react violently with water.[14][15]
Protocol: Preparation and Use of (2,6-Difluorophenyl)magnesium Chloride
Materials & Equipment:
-
This compound
-
Magnesium turnings (activated)
-
Iodine (a single crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked flask, dropping funnel, condenser, inert gas setup
-
Electrophile (e.g., benzaldehyde)
Step-by-Step Procedure:
-
Preparation: Place magnesium turnings (1.2 eq) in an oven-dried three-necked flask under a strict inert atmosphere.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium. Initiation is often indicated by the disappearance of the iodine color and gentle reflux. Gentle warming may be required.[15]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After addition, stir for another 1-2 hours at room temperature to ensure complete formation.
-
Reaction: Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ether or ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by standard methods.
| Parameter | Value | Reference |
| Typical Yield | Variable, dependent on electrophile | [15][16] |
| Initiation | I₂, 1,2-dibromoethane | [17] |
| Solvent | Anhydrous THF, Diethyl Ether | [14] |
| Conditions | Strictly anhydrous, inert atmosphere | [14][15] |
Application Showcase: Synthesis of Key Pharmaceutical Scaffolds
Intermediates for Triazole Antifungal Agents (e.g., Voriconazole)
Voriconazole is a critical triazole antifungal medication used to treat serious fungal infections.[3] Its structure features a 2,4-difluorophenyl group. The synthesis of this core often begins with 1,3-difluorobenzene, which is subjected to Friedel-Crafts acylation with chloroacetyl chloride to produce an acetophenone intermediate.[3] this compound and its isomers are crucial raw materials and potential impurities in this process, highlighting the importance of halo-difluorobenzene chemistry in this area.[3][18] The resulting chloro-difluoro-acetophenone serves as a key building block for constructing the final API.[19][20][21]
Intermediates for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Diflunisal)
Diflunisal is an NSAID where the 2,4-difluorobiphenyl moiety is essential for its activity.[4] Modern synthetic routes can employ Suzuki-Miyaura coupling to efficiently construct this biphenyl system.[8] Using a chlorodifluorobenzene building block provides a direct and high-yielding pathway to the core structure, which is then further elaborated through carboxylation to yield the final drug.[4][8]
Safety and Handling
-
Hazard Class: this compound is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and serious eye irritation.
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
This compound is a powerful and versatile reagent in the pharmaceutical industry. Its differentiated halogen atoms allow for a wide range of high-yield, selective transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-couplings, and organometallic preparations. The protocols and applications detailed in this guide demonstrate its strategic value, enabling the efficient and modular synthesis of complex intermediates required for the development of life-saving medicines.
References
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. vapourtec.com [vapourtec.com]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diflunisal - Chempedia - LookChem [lookchem.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. CN106496014A - A kind of preparation method of diflunisal - Google Patents [patents.google.com]
- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. web.alfredstate.edu [web.alfredstate.edu]
- 14. Grignard Reagent | Overview, Reactions & Uses - Video | Study.com [study.com]
- 15. benchchem.com [benchchem.com]
- 16. schnyderchemsafety.com [schnyderchemsafety.com]
- 17. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. nbinno.com [nbinno.com]
- 20. WO2014060900A1 - Process for the preparation of voriconazole and analogues thereof - Google Patents [patents.google.com]
- 21. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
Application of 2-Chloro-1,3-difluorobenzene in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Building Blocks in Agrochemicals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] 2-Chloro-1,3-difluorobenzene, also known as 1-chloro-2,6-difluorobenzene, is a key fluorinated building block that serves as a versatile precursor for a range of high-value agrochemicals. Its primary utility lies in its efficient conversion to 2,6-difluoroaniline, a critical intermediate in the synthesis of several commercially significant insecticides and herbicides.[2][3]
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will elucidate the synthetic pathways, provide detailed experimental protocols, and discuss the mechanistic rationale behind the key chemical transformations. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel crop protection agents.
Core Synthetic Pathway: From this compound to Key Agrochemicals
The journey from this compound to potent agrochemicals primarily proceeds through the synthesis of the pivotal intermediate, 2,6-difluoroaniline. This intermediate is then further elaborated to yield the final active ingredients. The overall synthetic workflow can be visualized as a two-stage process:
-
Stage 1: Synthesis of the Key Intermediate - 2,6-Difluoroaniline. This involves the amination of this compound, a nucleophilic aromatic substitution reaction.
-
Stage 2: Synthesis of Final Agrochemicals. This stage encompasses the conversion of 2,6-difluoroaniline into various agrochemical classes, including benzoylurea insecticides and triazolopyrimidine sulfonamide herbicides.
Caption: Overall synthetic workflow from this compound.
Stage 1: Synthesis of 2,6-Difluoroaniline - The Gateway Intermediate
The conversion of this compound to 2,6-difluoroaniline is a critical step that unlocks access to a diverse range of agrochemical scaffolds. This transformation is typically achieved through a copper-catalyzed amination reaction, a variant of the Ullmann condensation.[4][5]
Mechanistic Insight: The Ullmann Condensation for C-N Bond Formation
The Ullmann condensation is a powerful method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds, using a copper catalyst.[4] The mechanism for the amination of an aryl halide like this compound is believed to proceed through the following key steps:
-
Formation of an Active Copper(I) Species: The reaction is initiated by the formation of a copper(I) species, which can be generated in situ from a copper(II) precursor or by using a Cu(I) salt.
-
Oxidative Addition: The active copper(I) species undergoes oxidative addition to the aryl halide (this compound), forming an organocopper(III) intermediate.
-
Reductive Elimination: The amine nucleophile coordinates to the copper center, followed by reductive elimination to form the C-N bond and regenerate the copper(I) catalyst.
The presence of two fluorine atoms ortho to the chlorine in this compound activates the aryl ring towards nucleophilic attack, facilitating the reaction.
Caption: Simplified mechanism of copper-catalyzed amination.
Experimental Protocol: Synthesis of 2,6-Difluoroaniline
This protocol is adapted from the general procedures described in the patent literature for the amination of 2,6-difluorochlorobenzene.[6]
Materials:
-
This compound (1-chloro-2,6-difluorobenzene)
-
Aqueous Ammonia (28-30%)
-
Copper(I) oxide (Cu₂O) or Copper(I) chloride (CuCl)
-
Ethylene glycol or N-Methyl-2-pyrrolidone (NMP) as solvent
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: In a high-pressure autoclave reactor, charge this compound, the chosen solvent (e.g., ethylene glycol), and the copper catalyst (e.g., Cu₂O). The molar ratio of substrate to catalyst is typically in the range of 100:1 to 20:1.
-
Addition of Ammonia: Add an excess of aqueous ammonia to the reactor. A typical molar excess of ammonia to the aryl halide is 5 to 10 equivalents.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature range of 150-250 °C. The reaction is typically run under the autogenous pressure generated at this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC) by periodically taking samples from the reactor.
-
Work-up and Purification: Once the reaction is complete (typically after several hours), cool the reactor to room temperature and cautiously vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and dilute with water and an organic solvent (e.g., toluene or dichloromethane).
-
Separate the organic layer, and wash it sequentially with dilute acid (to remove excess ammonia), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2,6-difluoroaniline by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.[6]
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Key Reagents | Aqueous Ammonia, Copper(I) oxide | [6] |
| Solvent | Ethylene glycol or NMP | [6] |
| Temperature | 150-250 °C | [6] |
| Typical Yield | >80% | [6] |
| Purity (after distillation) | >99% | [6] |
Stage 2: Synthesis of Agrochemicals from 2,6-Difluoroaniline
2,6-Difluoroaniline is a versatile building block for a variety of agrochemicals. Below are detailed application notes for the synthesis of two representative examples: the insecticide Diflubenzuron and a triazolopyrimidine sulfonamide herbicide.
Application I: Synthesis of the Insecticide Diflubenzuron
Diflubenzuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis.[3] The synthesis of Diflubenzuron from 2,6-difluoroaniline involves an intermediate step to form 2,6-difluorobenzamide.
There are several methods to synthesize 2,6-difluorobenzamide from 2,6-difluoroaniline. A common industrial route involves the hydrolysis of 2,6-difluorobenzonitrile, which can be prepared from 2,6-difluoroaniline via a Sandmeyer-type reaction. An alternative and more direct laboratory-scale synthesis involves the hydrolysis of the corresponding amide. A patent describes a non-catalytic hydrolysis of 2,6-difluorobenzonitrile in near-critical water.[7] Another patent details an industrialized preparation process involving hydrogen peroxide and sodium hydroxide.[8]
Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile
This protocol is based on the principles outlined in the patent literature.[8]
Materials:
-
2,6-Difluorobenzonitrile
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Water
Procedure:
-
Reaction Setup: In a reaction vessel, charge 2,6-difluorobenzonitrile and a catalytic amount of sodium hydroxide solution.
-
Hydrolysis: While stirring, slowly add hydrogen peroxide solution to the mixture. The reaction is exothermic and may require cooling to maintain the desired temperature (typically 40-60 °C).
-
pH Control: During the reaction, monitor and adjust the pH of the mixture to be in the range of 8-10 by adding a sodium hydroxide solution.
-
Reaction Completion: Monitor the reaction by HPLC until the concentration of 2,6-difluorobenzonitrile is below 0.5%.
-
Product Isolation: After the reaction is complete, cool the mixture to below 10 °C to precipitate the product.
-
Purification: Filter the solid product, wash it with cold water until the pH of the filtrate is neutral, and then dry it under vacuum to obtain 2,6-difluorobenzamide as a white solid.
| Parameter | Value | Reference |
| Starting Material | 2,6-Difluorobenzonitrile | [8] |
| Key Reagents | NaOH, H₂O₂ | [8] |
| pH | 8-10 | [8] |
| Typical Yield | >95% | [8] |
| Purity | >99% | [8] |
The final step in the synthesis of Diflubenzuron is the condensation of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate.[9]
Experimental Protocol: Synthesis of Diflubenzuron
This protocol is adapted from patent literature.[9][10]
Materials:
-
2,6-Difluorobenzamide
-
4-Chlorophenyl isocyanate
-
Anhydrous toluene or xylene as solvent
Procedure:
-
Reaction Setup: In a dry reaction vessel equipped with a reflux condenser and a stirrer, dissolve 2,6-difluorobenzamide in anhydrous toluene.
-
Addition of Isocyanate: Heat the solution to reflux (approximately 110-140 °C) and then slowly add a solution of 4-chlorophenyl isocyanate in anhydrous toluene dropwise over 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Product Crystallization: Upon completion, cool the reaction mixture to room temperature, and then further cool to 0-10 °C to induce crystallization of the product.
-
Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold toluene and then dry under vacuum to yield Diflubenzuron.
| Parameter | Value | Reference |
| Starting Material | 2,6-Difluorobenzamide | [9] |
| Key Reagent | 4-Chlorophenyl isocyanate | [9] |
| Solvent | Toluene or Xylene | [9][10] |
| Temperature | 110-140 °C | [10] |
| Typical Yield | >90% | [9] |
| Purity | >99% | [9] |
digraph "Diflubenzuron_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"2,6-Difluoroaniline" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "2,6-Difluorobenzonitrile"; "2,6-Difluorobenzamide"; "4-Chlorophenyl_isocyanate" [label="4-Chlorophenyl\nisocyanate"]; "Diflubenzuron" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
"2,6-Difluoroaniline" -> "2,6-Difluorobenzonitrile" [label="Sandmeyer\nReaction"]; "2,6-Difluorobenzonitrile" -> "2,6-Difluorobenzamide" [label="Hydrolysis"]; "2,6-Difluorobenzamide" -> "Diflubenzuron"; "4-Chlorophenyl_isocyanate" -> "Diflubenzuron" [label="Condensation"]; }
Caption: Synthetic pathway to Diflubenzuron from 2,6-Difluoroaniline.
Application II: Synthesis of Triazolopyrimidine Sulfonamide Herbicides
2,6-Difluoroaniline is also a crucial precursor for a class of herbicides known as triazolopyrimidine sulfonamides. These compounds are potent inhibitors of the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2][6] An example of such a herbicide is N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide.[6]
The synthesis of these complex molecules involves a multi-step sequence, typically starting with the reaction of 2,6-difluoroaniline with a suitable sulfonyl chloride derivative of the triazolopyrimidine core.
General Synthetic Approach:
-
Synthesis of the Triazolopyrimidine Sulfonyl Chloride: This heterocyclic core is typically synthesized in a separate multi-step process.
-
Condensation with 2,6-Difluoroaniline: The final step involves the condensation of the triazolopyrimidine sulfonyl chloride with 2,6-difluoroaniline in the presence of a base to form the sulfonamide linkage.
Experimental Protocol: General Procedure for Sulfonamide Formation
This is a generalized protocol based on common synthetic methods for sulfonamide formation.[11]
Materials:
-
2,6-Difluoroaniline
-
Substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or potassium carbonate)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or THF)
Procedure:
-
Reaction Setup: In a dry reaction flask, dissolve 2,6-difluoroaniline in the anhydrous solvent.
-
Addition of Base: Add the base to the solution.
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and slowly add a solution of the triazolopyrimidine sulfonyl chloride in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC or HPLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, water, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final triazolopyrimidine sulfonamide herbicide.
| Parameter | Value | Reference |
| Starting Material | 2,6-Difluoroaniline | [6] |
| Key Reagent | Triazolopyrimidine sulfonyl chloride | [6] |
| Base | Pyridine or Triethylamine | [11] |
| Solvent | Acetonitrile or Dichloromethane | [11] |
| Temperature | 0 °C to room temperature | [11] |
| Typical Yield | Variable, depending on substrates | [2] |
Conclusion
This compound is a fundamentally important starting material in the agrochemical industry. Its primary value is derived from its efficient conversion to 2,6-difluoroaniline, a versatile intermediate that provides access to a wide array of potent insecticides and herbicides. The synthetic routes outlined in this technical guide, from the initial amination to the final elaboration into complex agrochemical products, highlight the chemical ingenuity employed in modern crop protection science. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to the development of the next generation of agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic method of diflubenzuron impurities for quantitative and qualitative analysis - Eureka | Patsnap [eureka.patsnap.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 8. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 9. CN102180813B - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]
- 10. CN102180813A - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]
- 11. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
Application Notes and Protocols: 2-Chloro-1,3-difluorobenzene as a Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-1,3-difluorobenzene
This compound is a halogenated aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and physicochemical properties. The strategic placement of two fluorine atoms and a chlorine atom on the benzene ring provides multiple reaction sites with distinct reactivities, allowing for selective and sequential functionalization.
The fluorine atoms significantly influence the electronic nature of the aromatic ring, enhancing its electrophilicity and affecting the acidity of the ring protons. The carbon-chlorine bond serves as a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. This unique combination of features enables chemists to employ this compound in a range of powerful synthetic transformations, including Palladium-Catalyzed Cross-Coupling Reactions, Nucleophilic Aromatic Substitution (SNAr), and Directed ortho-Metalation (DoM).
This document provides a comprehensive guide to the application of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use.
| Property | Value |
| CAS Number | 38361-37-4 |
| Molecular Formula | C₆H₃ClF₂ |
| Molecular Weight | 148.54 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 133-134 °C |
| Density | 1.36 g/mL at 25 °C |
Safety and Handling: this compound is a flammable liquid and vapor[1]. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of skin contact, immediately wash the affected area with soap and water[1]. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier[1][2].
Key Synthetic Applications
The strategic arrangement of substituents in this compound allows for its participation in several key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the development of advanced catalyst systems, often employing bulky, electron-rich phosphine ligands, has enabled their efficient use in these reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical for the efficient coupling of aryl chlorides. Systems based on bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to facilitate the oxidative addition of the palladium(0) species to the relatively inert C-Cl bond.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base, such as potassium phosphate or potassium carbonate, can influence the reaction rate and the stability of the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used to dissolve both the organic and inorganic reaction components.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Objective: To synthesize 2,6-difluoro-3-(4-methoxyphenyl)benzene.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is of immense importance in drug discovery, as the aniline and arylamine moieties are common pharmacophores.
Causality Behind Experimental Choices:
-
Ligand Selection: For the amination of aryl chlorides, highly active and sterically hindered ligands are generally required. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to prevent side reactions.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize 4-(2,6-difluorophenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired N-aryl morpholine.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This reaction typically utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 1,3-difluoro-2-(phenylethynyl)benzene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.
-
Heat the reaction mixture to 65 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired arylalkyne.
Nucleophilic Aromatic Substitution (SNAr)
The two electron-withdrawing fluorine atoms on the ring activate the chlorine atom towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon bearing the leaving group (chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled.
Causality Behind Experimental Choices:
-
Nucleophile Strength: Strong nucleophiles, such as alkoxides, phenoxides, and thiolates, are typically required for efficient substitution.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the nucleophilic salt and do not interfere with the nucleophilicity of the anion.
-
Temperature: The reaction often requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.
Protocol 4: Nucleophilic Aromatic Substitution with Sodium Methoxide
Objective: To synthesize 2,6-difluoroanisole.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add sodium methoxide (1.5 mmol, 1.5 equiv.) and anhydrous DMF (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv.) to the suspension.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water (10 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the product may be volatile).
-
Purify the crude product by distillation or column chromatography to yield 2,6-difluoroanisole.
Directed ortho-Metalation (DoM)
The fluorine atoms in this compound can act as directing groups in ortho-metalation reactions. A strong organolithium base can selectively deprotonate the C-H bond positioned between the two fluorine atoms (at the C2 position of 1,3-difluorobenzene). The resulting aryllithium species can then be trapped with various electrophiles to introduce a new substituent at this position.
Causality Behind Experimental Choices:
-
Base: A strong, sterically hindered base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is required to deprotonate the relatively non-acidic aryl proton. The choice of base can influence the regioselectivity.
-
Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent decomposition of the organolithium intermediate and to control the reaction kinetics.
-
Electrophile: A wide range of electrophiles can be used to quench the aryllithium species, including aldehydes, ketones, carbon dioxide, and alkyl halides.
Protocol 5: Directed ortho-Metalation of 1,3-Difluorobenzene and Quenching with an Electrophile
Objective: To synthesize 2,6-difluorobenzaldehyde from 1,3-difluorobenzene.
Materials:
-
1,3-Difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (10 mL) and 1,3-difluorobenzene (1.0 mmol, 1.0 equiv.).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol, 1.1 equiv.) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 mmol, 1.5 equiv.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-difluorobenzaldehyde.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations discussed, providing a clear visual representation of the synthetic utility of this compound.
References
Application Note: Harnessing Flow Chemistry for the Advanced Synthesis of 2-Chloro-1,3-difluorobenzene Derivatives
Introduction: 2-Chloro-1,3-difluorobenzene is a pivotal building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms and the chloro-substituent, create a scaffold ripe for diverse chemical transformations. However, reactions involving this substrate can present challenges in traditional batch processing, including issues with regioselectivity, management of highly exothermic events, and the safe handling of unstable intermediates.
Continuous flow chemistry offers a transformative solution to these challenges.[1][2] By conducting reactions in a continuously flowing stream through microreactors or packed-bed columns, we gain unparalleled control over reaction parameters such as temperature, pressure, and residence time.[3][4] The high surface-area-to-volume ratio inherent to flow reactors enables superior heat and mass transfer, mitigating risks associated with exotherms and improving reaction efficiency.[1][5] This guide provides detailed protocols and insights for three critical classes of reactions with this compound, demonstrating the power of flow chemistry to enhance safety, yield, and scalability.
Nucleophilic Aromatic Substitution (SNA_r_): Precise and Scalable Amination
Scientific Rationale & Field Insights
Nucleophilic Aromatic Substitution (SNA_r_) is a cornerstone reaction for functionalizing electron-deficient aromatic rings.[6] The fluorine atoms in this compound strongly activate the ring towards nucleophilic attack, primarily at the C4 position (para to the chlorine).[7][8] While the chlorine is also a leaving group, the C-F bonds are typically more activated. In batch synthesis, controlling the exotherm from the initial mixing of a potent nucleophile (like an amine) can be difficult, potentially leading to side reactions and impurities.
Flow chemistry provides an elegant solution by ensuring rapid and efficient mixing at the point of combination, with immediate and precise temperature control.[3] This allows the reaction to be run safely at higher temperatures than would be prudent in a large batch reactor, dramatically accelerating reaction rates and increasing throughput.[5]
Experimental Protocol: Continuous Flow Synthesis of 4-(2-Chloro-1,3-difluorophenyl)morpholine
Step 1: Reagent Preparation
-
Solution A (Substrate): Prepare a 0.5 M solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Solution B (Nucleophile): Prepare a 1.5 M solution of morpholine in DMSO. (Note: A 3-fold excess of the nucleophile is used to drive the reaction to completion).
Step 2: Flow Reactor Setup
-
Configure two syringe pumps or HPLC pumps, one for each reagent solution.
-
Connect the outlet of each pump to a T-mixer (e.g., PEEK or stainless steel).
-
Connect the output of the T-mixer to a heated coil reactor. For this protocol, a 10 mL PFA or stainless steel reactor is suitable.
-
Submerge the coil reactor in a temperature-controlled oil bath or use a dedicated reactor heating module.
-
Install a back-pressure regulator (BPR) downstream of the reactor, set to 10 bar (approx. 145 psi). This prevents solvent outgassing at elevated temperatures and ensures smooth flow.[5]
-
Direct the output from the BPR to a collection vessel.
Step 3: Reaction Execution & Data Collection
-
Set the reactor temperature to 120 °C.
-
Set the flow rates for each pump to achieve the desired residence time. For a 10-minute residence time in a 10 mL reactor, the total flow rate must be 1.0 mL/min.
-
Pump A (Substrate): 0.25 mL/min
-
Pump B (Nucleophile): 0.75 mL/min
-
-
Begin pumping a solvent (DMSO) through both lines to pre-fill the system and stabilize the temperature and pressure.
-
Switch the pump inlets from the solvent to the reagent solutions (Solutions A and B) to initiate the reaction.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
Collect the product stream. Quench the reaction by diluting the output with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic phase by GC-MS or LC-MS to determine conversion and yield.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Substrate Concentration | 0.5 M | Balances throughput with solubility. |
| Nucleophile Concentration | 1.5 M | Excess drives the reaction equilibrium towards the product. |
| Solvent | DMSO | High boiling point, effectively solvates reagents. |
| Total Flow Rate | 1.0 mL/min | Defines the residence time within the given reactor volume. |
| Reactor Volume | 10 mL | Standard volume for lab-scale flow synthesis. |
| Residence Time | 10 min | Optimized for high conversion at the specified temperature. |
| Temperature | 120 °C | Accelerates the SNA_r_ reaction rate significantly.[5] |
| Pressure (BPR) | 10 bar | Suppresses bubble formation, ensuring stable flow.[3] |
| Expected Yield | >95% | Based on typical high-efficiency flow SNA_r_ reactions. |
Experimental Workflow Diagram
Caption: Workflow for continuous SNA_r_ of this compound.
Organometallic Chemistry: Safe and Efficient Lithiation
Scientific Rationale & Field Insights
Directed ortho-metalation (DoM) is a powerful strategy for C-H functionalization. For this compound, the most acidic proton is at the C2 position, flanked by the chloro and fluoro substituents. Deprotonation with a strong organolithium base like n-Butyllithium (n-BuLi) generates a highly reactive aryllithium intermediate. In batch processing, these reactions are notoriously hazardous. They are highly exothermic and require cryogenic temperatures (e.g., -78 °C) to prevent decomposition of the thermally unstable intermediate.[9] A failure in cooling can lead to a dangerous thermal runaway.
Flow chemistry fundamentally changes the safety and efficiency profile of organometallic reactions.[10][11] The small reactor volume minimizes the amount of hazardous intermediate present at any given moment, while the exceptional heat transfer allows these reactions to be performed safely at much higher, more convenient temperatures (e.g., -20 °C or even 0 °C).[9] The short residence times possible in flow reactors (often seconds) are ideal for generating and immediately trapping unstable intermediates before they can decompose.[12]
Experimental Protocol: Lithiation and Quench with an Electrophile (DMF)
Step 1: Reagent Preparation (under inert atmosphere)
-
Solution A (Substrate): Prepare a 0.2 M solution of this compound in anhydrous Tetrahydrofuran (THF).
-
Solution B (Base): Use a commercially available 2.5 M solution of n-BuLi in hexanes.
-
Solution C (Electrophile): Prepare a 0.5 M solution of N,N-Dimethylformamide (DMF) in anhydrous THF.
Step 2: Flow Reactor Setup
-
Use three syringe pumps, ensuring all syringes and lines are rigorously dried and purged with an inert gas (e.g., Argon or Nitrogen).
-
Connect Pumps A and B to a T-mixer (Mixer 1).
-
Cool the stream immediately after Mixer 1 by passing it through a short coil submerged in a cryo-bath set to -20 °C. This is the lithiation reactor (Reactor 1). A 1.0 mL PFA coil is suitable.
-
Connect the output of Reactor 1 to a second T-mixer (Mixer 2).
-
Connect Pump C (Electrophile) to the other inlet of Mixer 2.
-
The output from Mixer 2 enters a second reactor (Reactor 2), which can be a simple 2.0 mL PFA coil at the same temperature (-20 °C), to allow the quench reaction to complete.
-
The output stream is directed to a collection vessel containing a quench solution (e.g., saturated aqueous NH₄Cl).
Step 3: Reaction Execution & Data Collection
-
Set the cryo-bath to -20 °C.
-
Set flow rates to achieve the desired residence times. For a 15-second residence time in Reactor 1 (1.0 mL):
-
Pump A (Substrate, 0.2 M): 2.0 mL/min
-
Pump B (n-BuLi, 2.5 M, 1.1 eq): 0.176 mL/min
-
-
The combined flow into Reactor 1 is ~2.18 mL/min. A 1.0 mL reactor gives a residence time of ~27 seconds. Adjust flow rates or reactor volume as needed for precise residence time control. For this example, we will proceed with these rates.
-
Set Pump C (Electrophile, 1.5 eq) to 0.6 mL/min.
-
Purge the entire system with anhydrous THF before introducing reagents.
-
Start pumping all three solutions simultaneously.
-
After allowing the system to stabilize, collect the output in the quench solution. Work up the quenched mixture for analysis by standard methods to determine the yield of 2-chloro-6-fluoro-benzaldehyde.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Substrate Concentration | 0.2 M | A common concentration for flow lithiation. |
| Base | n-BuLi (2.5 M) | Strong, commercially available base for deprotonation. |
| Electrophile | DMF (0.5 M) | Traps the aryllithium to form an aldehyde. |
| Solvent | Anhydrous THF | Standard solvent for organolithium chemistry. |
| Residence Time (Lithiation) | ~27 s | Sufficient for deprotonation while minimizing decomposition. |
| Residence Time (Quench) | ~40 s | Ensures complete trapping of the intermediate. |
| Temperature | -20 °C | Significantly warmer than batch, enabled by flow's heat transfer.[9] |
| Expected Yield | ~80-90% | Reflects the high efficiency of flow-based trapping of unstable intermediates. |
Experimental Workflow Diagram
Caption: Telescoped flow lithiation and electrophilic quench workflow.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
Scientific Rationale & Field Insights
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a crucial transformation in medicinal chemistry.[13][14] This palladium-catalyzed reaction couples an aryl halide with an amine.[15] Traditional batch reactions often require long reaction times, high catalyst loadings, and can be sensitive to air and moisture. Furthermore, the inorganic bases typically used (e.g., NaOtBu, K₂CO₃) can cause solubility issues and reactor fouling, which is particularly problematic for continuous processing.
Recent advancements have shown that using soluble organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can create a fully homogeneous reaction mixture, which is ideal for flow chemistry as it prevents clogging.[16] Flow reactors enable the use of high temperatures to accelerate the reaction, while precise residence time control can maximize yield and minimize the formation of degradation byproducts.[17]
Experimental Protocol: Homogeneous Buchwald-Hartwig Amination in Flow
Step 1: Reagent Preparation (in a glovebox)
-
Solution A: Prepare a stock solution in a 4:1 mixture of Toluene:MeCN containing:
-
This compound (0.1 M, 1.0 eq)
-
Aniline (0.1 M, 1.0 eq)
-
DBU (0.2 M, 2.0 eq)
-
XantPhos Pd G3 precatalyst (0.005 M, 5 mol%)
-
Step 2: Flow Reactor Setup
-
Use a single HPLC pump for the premixed reagent solution.
-
Connect the pump outlet to a heated, high-pressure reactor (e.g., a 5 mL stainless steel coil).
-
Place the reactor in a heating module or oil bath.
-
Install a back-pressure regulator (BPR) downstream, set to 20 bar. The higher pressure is beneficial for maintaining a homogeneous phase at high temperatures.
-
Direct the output from the BPR to a collection vial.
Step 3: Reaction Execution & Data Collection
-
Set the reactor temperature to 140 °C.
-
Set the pump flow rate to 0.083 mL/min to achieve a 60-minute residence time in the 5 mL reactor.
-
Prime the system with the reaction solvent.
-
Switch to pumping Solution A to begin the reaction.
-
After reaching a steady state, collect the product stream.
-
Analyze the output by LC-MS and ¹H NMR to determine conversion and yield of the desired N-(2-chloro-6-fluorophenyl)aniline.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Substrate Concentration | 0.1 M | Standard concentration for cross-coupling studies. |
| Catalyst System | XantPhos Pd G3 (5 mol%) | An effective and air-stable precatalyst.[16] |
| Base | DBU (2.0 eq) | Soluble organic base, prevents precipitation in the reactor.[16] |
| Solvent | Toluene:MeCN (4:1) | A mixture that effectively solvates all components. |
| Residence Time | 60 min | Allows for high conversion with a less reactive aryl chloride. |
| Temperature | 140 °C | High temperature accelerates the catalytic cycle. |
| Pressure (BPR) | 20 bar | Ensures solvents remain in the liquid phase. |
| Expected Yield | ~70-85% | Based on literature for challenging aryl chloride couplings.[16] |
Experimental Workflow Diagram
Caption: Workflow for homogeneous Buchwald-Hartwig amination in flow.
Conclusion
The adoption of continuous flow chemistry provides a robust, scalable, and safer paradigm for the chemical manipulation of this compound.[18] By leveraging the precise control over reaction conditions afforded by flow reactors, chemists can safely access highly reactive intermediates, accelerate slow transformations, and develop more efficient synthetic routes. The protocols detailed herein for nucleophilic aromatic substitution, organolithium chemistry, and palladium-catalyzed cross-coupling serve as a validated starting point for researchers and process development professionals aiming to unlock the full synthetic potential of this versatile fluorinated building block.
References
- 1. A Field Guide to Flow Chemistry for Synthetic Organic Chemists [elveflow.com]
- 2. researchgate.net [researchgate.net]
- 3. “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. helgroup.com [helgroup.com]
- 5. youtube.com [youtube.com]
- 6. vapourtec.com [vapourtec.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Flow Chemistry: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes and Protocols: Metal-Halogen Exchange Reactions of 2-Chloro-1,3-difluorobenzene
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the metal-halogen exchange reactions of 2-chloro-1,3-difluorobenzene. This transformation is a cornerstone for the regioselective synthesis of complex, fluorinated aromatic compounds. We will explore the underlying mechanisms, present detailed and validated laboratory protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Strategic Utility of this compound
This compound is a key synthetic intermediate whose value lies in the differential reactivity of its halogen substituents. The carbon-chlorine bond can be selectively targeted for metal-halogen exchange, leaving the robust carbon-fluorine bonds intact. This chemoselectivity is governed by the established reactivity trend for halogens in such exchanges: I > Br > Cl >> F.[1][2] This allows for the precise generation of a nucleophilic carbon center at the C2 position, creating a 2,6-difluorophenyl organometallic species. This intermediate is a powerful tool for introducing a wide array of functional groups via reaction with various electrophiles, making it indispensable in the fields of medicinal chemistry, agrochemicals, and materials science.
Mechanistic Framework: Controlling Reactivity
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic compound.[2] The reaction of this compound with an organolithium or Grignard reagent is believed to proceed through a concerted, four-centered transition state or an "ate-complex" intermediate.[3][4]
Core Mechanistic Steps:
-
Complexation: The Lewis acidic metal center of the organometallic reagent (e.g., R-Li or R-MgX) coordinates to the chlorine atom of the haloarene.
-
Nucleophilic Attack: The carbanionic portion of the reagent attacks the chlorine atom in a halophilic displacement.
-
Exchange: The chlorine is transferred to the reagent's metal center, while the metal is transferred to the aromatic ring.
-
Product Formation: This results in the formation of the thermodynamically more stable 2,6-difluorophenyl organometallic species and an alkyl halide byproduct. The equilibrium of this reaction is driven by the formation of the more stable organometallic species, in this case, the sp²-hybridized aryllithium or aryl Grignard reagent over the sp³-hybridized alkyllithium or alkyl Grignard.[3][4]
Figure 1: General mechanism for metal-halogen exchange.
Experimental Protocols: Synthesis of Organometallic Intermediates
The following protocols provide step-by-step instructions for the two most common metal-halogen exchange reactions. All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[5][6]
Protocol 1: Lithium-Halogen Exchange with n-Butyllithium
This method generates the highly reactive 2,6-difluorophenyllithium, which is typically used in situ for subsequent reactions with electrophiles.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes, 2.5 M (1.05 eq)
-
Anhydrous tetrahydrofuran (THF), freshly distilled
-
Nitrogen or Argon gas supply
Equipment:
-
Flame-dried, three-necked round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Syringes and needles
Procedure:
-
Setup: Assemble and flame-dry the glassware under a stream of inert gas. Allow to cool to room temperature.
-
Substrate Preparation: Add this compound to the flask and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour to ensure complete exchange. The resulting pale yellow solution of 2,6-difluorophenyllithium is now ready for reaction with an electrophile.
Causality and Field Insights:
-
Cryogenic Temperature: The reaction is performed at -78 °C to prevent side reactions. At higher temperatures, the highly basic n-BuLi can deprotonate THF, leading to ring-opening and reduced yields.[7]
-
Stoichiometry: A slight excess of n-BuLi ensures the complete consumption of the starting material. The concentration of commercial n-BuLi should be periodically titrated for accurate results.[8][9]
-
Slow Addition: Prevents localized warming, which can lead to undesired side reactions and ensures controlled, safe execution.
Protocol 2: Magnesium-Halogen Exchange (Grignard Reagent Formation)
This protocol describes the synthesis of 2,6-difluorophenylmagnesium chloride. Grignard reagents are generally less reactive and more functional-group tolerant than their organolithium counterparts.[1]
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF), freshly distilled
-
Iodine (one small crystal) or 1,2-Dibromoethane (a few drops)
-
Nitrogen or Argon gas supply
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Addition funnel
Procedure:
-
Setup: Assemble and flame-dry the glassware, including the condenser, under inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is observed, then allow it to cool. This process activates the magnesium surface by removing the passivating oxide layer.[5][10]
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound in anhydrous THF to the activated magnesium.
-
Reaction: Observe for signs of reaction initiation (e.g., bubbling, gentle reflux). If the reaction does not start, gently warm the flask. Once initiated, add the remaining substrate solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent.
Causality and Field Insights:
-
Anhydrous Conditions: Grignard reagents react violently with water.[5][7] The use of flame-dried glassware and anhydrous solvents is absolutely critical for success.
-
Activation: The magnesium oxide layer on the turnings is inert and must be removed for the reaction to begin. Iodine is a common and effective activating agent.[10]
-
Exothermicity: The reaction is exothermic. Controlled, dropwise addition of the halide is necessary to maintain a manageable reaction rate and prevent a dangerous runaway reaction.[6]
Figure 2: Comparative workflows for organolithium and Grignard formation.
Reagent Comparison and Data Summary
| Parameter | Organolithium (via n-BuLi) | Grignard Reagent (via Mg) |
| Reactivity | Very High | High |
| Basicity | Very High (pKa of butane ~50) | High (pKa of butane ~50) |
| Typical Temp. | -78 °C | Room Temp to Reflux (~66 °C) |
| Reaction Time | ~1 hour | 2-4 hours |
| Functional GroupTolerance | Low (reacts with most electrophilicand protic functional groups) | Moderate (tolerates some esters, nitrileswith careful temperature control)[3] |
| Key Safety Issue | n-BuLi is pyrophoric[7] | Highly exothermic initiation[6] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvents.2. Inactive magnesium surface.3. Degraded n-BuLi reagent. | 1. Ensure all materials are scrupulously dried.[11]2. Use fresh Mg turnings; crush a few pieces in situ or add 1,2-dibromoethane as an activator.[10]3. Titrate the n-BuLi solution to confirm its molarity.[9] |
| Low Yield of Desired Product | 1. Incomplete metal-halogen exchange.2. Reaction temperature too high (for lithiation).3. Premature quenching of organometallic. | 1. Increase reaction time or use a slight excess of organometallic reagent.2. Maintain strict temperature control at -78 °C.[12]3. Check for atmospheric leaks; ensure inert atmosphere is maintained. |
| Formation of Side Products | 1. Reaction with solvent (e.g., THF deprotonation).2. Wurtz-type coupling. | 1. Keep lithiation reactions at -78 °C.[7]2. Add the organometallic reagent slowly to a dilute solution of the halide. |
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 6. rroij.com [rroij.com]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-1,3-difluorobenzene
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Chloro-1,3-difluorobenzene. This guide is tailored for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific experimental issues, ensuring your path to successful synthesis is both efficient and scientifically sound.
Introduction: The Challenge of a Deactivated Substrate
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. As an aryl chloride, it is inherently less reactive than its bromide or iodide counterparts due to the stronger carbon-chlorine bond, which makes the crucial oxidative addition step of the catalytic cycle more difficult.[1][2] The presence of two electron-withdrawing fluorine atoms further deactivates the aromatic ring, compounding the difficulty of the reaction.
This guide will walk you through the critical parameters and potential pitfalls, offering solutions grounded in mechanistic understanding to empower you to overcome these obstacles.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
Symptom: Analysis of the reaction mixture by TLC, LC-MS, or GC-MS shows primarily unreacted starting materials.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The C-Cl bond of this compound is strong and requires a highly active catalyst to break.
-
Solution: Employ a catalyst system known for its high activity with aryl chlorides. This typically involves using a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC).[1][2] These ligands stabilize the palladium center and promote the oxidative addition step. Consider using a pre-catalyst for consistency.
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, but a poorly chosen base can hinder the reaction.
-
Suboptimal Reaction Temperature: Insufficient thermal energy can lead to a sluggish or stalled reaction.
Problem 2: Significant Formation of Side Products
Symptom: The desired product is observed, but significant amounts of byproducts complicate purification and reduce the overall yield.
Common Side Reactions and Their Mitigation:
-
Dehalogenation (Hydrodehalogenation): The aryl chloride is reduced, replacing the chlorine atom with hydrogen.
-
Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[5]
-
Mitigation Strategies:
-
Solvent Choice: Switch to aprotic solvents like dioxane, THF, or toluene to minimize potential hydride sources.[7]
-
Base Selection: While a strong base is often necessary, extremely strong bases like alkoxides can sometimes promote dehalogenation. Consider screening different bases to find an optimal balance.[7]
-
Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) to prevent the formation of Pd-H species through oxidative pathways.[5]
-
-
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.
-
Cause: This is often promoted by the presence of oxygen in the reaction mixture.[3]
-
Mitigation Strategies:
-
Thorough Degassing: Employ techniques like freeze-pump-thaw cycles or sparging with an inert gas to remove dissolved oxygen from the solvent and reaction mixture.[5]
-
Use of a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the likelihood of homocoupling.[1][3]
-
-
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is the best starting point for coupling with this compound?
A1: For challenging aryl chlorides like this compound, a robust catalyst system is essential. A highly recommended starting point is a combination of a palladium precursor like Pd(OAc)₂ or a pre-catalyst, paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][9] N-heterocyclic carbene (NHC) ligands have also shown great promise for activating aryl chlorides.[10][11]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and often depends on the specific boronic acid and solvent used. For deactivated aryl chlorides, stronger, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is a versatile and effective choice in many cases.[1][9] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also commonly used.[12][13][14] It is often necessary to screen a few different bases to find the optimal conditions for your specific substrate combination.
Q3: What is the ideal solvent for this reaction?
A3: Aprotic solvents are generally the best choice to minimize side reactions like dehalogenation.[7] Common and effective solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[3][4] The addition of a small amount of water can sometimes be beneficial for the solubility of the base and to facilitate the catalytic cycle, but this should be carefully optimized as excess water can promote protodeboronation.[3][4]
Q4: My reaction is very slow. What can I do to speed it up?
A4: Sluggish reactions with this compound are common due to its low reactivity. The primary way to increase the reaction rate is by increasing the temperature, often in the range of 100-120 °C.[5][6] Additionally, ensure that your catalyst system is sufficiently active and that the concentration of your reagents is appropriate. A higher catalyst loading (e.g., 2-5 mol%) may be necessary for particularly difficult couplings.
Q5: How can I be sure my reagents are of sufficient quality?
A5: The quality of all reagents is paramount for a successful Suzuki coupling.
-
Boronic Acids/Esters: These can degrade over time. It is advisable to use fresh, high-purity boronic acids or esters. If in doubt, their purity can be checked by NMR.
-
Solvents: Use anhydrous, degassed solvents to avoid unwanted side reactions.
-
Palladium Catalyst: Ensure your palladium source and ligands are from a reputable supplier and have been stored correctly.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The limiting reagent in the reaction. |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the aryl chloride. |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or Pre-catalyst (1-2 mol%) | Common and effective palladium precursors. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[1] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong, non-nucleophilic base that is effective for this substrate class.[9] |
| Solvent | 1,4-Dioxane or Toluene | Aprotic solvents that minimize side reactions.[3] |
| Temperature | 100 - 120 °C | Higher temperatures are often required for deactivated aryl chlorides.[5][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and side reactions.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling
This is a generalized starting protocol and may require optimization for your specific boronic acid partner.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][6]
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
- 14. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Chloro-1,3-difluorobenzene Derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-1,3-difluorobenzene and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these important chemical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic routes. The information herein is structured to address specific, practical challenges you may encounter in the lab.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its synthesis, most commonly achieved via the Sandmeyer reaction of 2,6-difluoroaniline, is a classic example of aromatic chemistry that requires careful control to achieve high yield and purity.[2][3][4] This process involves two main stages: the diazotization of the starting aniline and the subsequent copper-catalyzed substitution of the diazonium group with a chloride ion. While theoretically straightforward, this pathway is often plagued by competing side reactions that can significantly impact the quality of the final product.
This guide will dissect these potential pitfalls, offering mechanistic explanations and actionable troubleshooting steps to empower you to navigate the complexities of this synthesis.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues observed during the synthesis of this compound.
FAQ 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a multifaceted problem that can originate from either the diazotization or the Sandmeyer step. Let's break down the potential causes.
Root Cause Analysis:
-
Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is the foundation of the entire synthesis. If this step is inefficient, all subsequent steps will suffer. The reaction involves generating nitrous acid in situ from sodium nitrite and a strong acid, which then reacts with the aniline.[5][6]
-
Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. Decomposition leads to a variety of byproducts, primarily phenols, and represents a direct loss of your key intermediate.
-
Inefficient Sandmeyer Reaction: The copper(I)-catalyzed replacement of the diazonium group is a radical-nucleophilic aromatic substitution (SRNAr).[2][3] The efficiency of this step is highly dependent on the catalyst activity, temperature, and concentration.
Troubleshooting Protocol:
-
Optimize Diazotization:
-
Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for robust temperature management.
-
Acidic Medium: Ensure a strongly acidic environment (e.g., using excess HCl or H₂SO₄) to fully protonate the nitrous acid, forming the reactive nitrosonium ion.[6][7]
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite slowly and dropwise to the acidic solution of 2,6-difluoroaniline. This prevents localized temperature spikes and uncontrolled side reactions.
-
-
Preserve the Diazonium Intermediate:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the Sandmeyer step. Do not store it.
-
Maintain Low Temperature: Keep the diazonium salt solution cold (0-5 °C) until it is added to the Sandmeyer reaction mixture.
-
-
Enhance the Sandmeyer Step:
-
Catalyst Quality: Use freshly prepared or high-quality commercial cuprous chloride (CuCl). The catalytic cycle involves the transfer of an electron from Cu(I) to the diazonium salt, so the oxidation state of the copper is critical.[4]
-
Reaction Temperature: While the diazotization must be cold, the Sandmeyer reaction often requires gentle warming to proceed at a reasonable rate. The optimal temperature should be determined empirically but typically ranges from 20 °C to 60 °C. Monitor the reaction for the evolution of nitrogen gas as an indicator of progress.
-
Table 1: Key Parameters for Yield Optimization
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Diazotization Temp. | 0–5 °C | Higher temperatures cause premature decomposition of the diazonium salt, leading to phenol formation. |
| NaNO₂ Addition | Slow, dropwise | Rapid addition can cause localized heating and formation of diazoamino compounds (triazenes). |
| Acidity (pH) | Strongly acidic | Insufficient acid leads to incomplete diazotization and potential azo coupling side reactions. |
| CuCl Catalyst | Freshly prepared/high-purity | Old or oxidized catalyst (Cu(II)) is ineffective and will result in a stalled or very slow reaction. |
| Sandmeyer Temp. | 20–60 °C (empirical) | Too low: slow/incomplete reaction. Too high: increased formation of tars and other byproducts. |
FAQ 2: I'm observing a significant amount of 1,3-difluorobenzene in my crude product. Why is this happening?
The formation of 1,3-difluorobenzene is a classic side reaction where the diazonium group is replaced by a hydrogen atom instead of chlorine.
Mechanistic Insight:
This side reaction, known as hydrodediazoniation, is a reductive process. The Sandmeyer reaction proceeds via an aryl radical intermediate.[2][3] If this radical abstracts a hydrogen atom from the solvent or another component in the reaction mixture instead of a chlorine atom from the copper complex, 1,3-difluorobenzene is formed.
Preventative Measures:
-
Solvent Choice: While aqueous media are common, the presence of certain organic solvents, especially those with easily abstractable hydrogens (like alcohols), can exacerbate this issue.
-
Reagent Purity: Ensure that your reagents are free from reducing agents.
-
Control of Reaction Conditions: Sometimes, an excess of the reducing agent (hypophosphorous acid is used intentionally for this transformation) or certain impurities can promote this pathway. In the context of the Sandmeyer reaction, ensuring a sufficient concentration of active CuCl can help the desired chlorination pathway outcompete the reduction.
Workflow for Diagnosing Hydrodediazoniation
Caption: Troubleshooting hydrodediazoniation.
FAQ 3: My product is contaminated with a phenolic impurity. How do I prevent its formation?
The presence of 2-fluoro-6-chlorophenol (or similar hydroxy-compounds) is a direct result of the diazonium salt reacting with water.
Mechanistic Explanation:
The C-N bond in the diazonium group is polarized, making the carbon attached to the ring highly electrophilic. Water, although a weak nucleophile, can attack this carbon, especially at elevated temperatures, leading to the formation of a phenol and the evolution of nitrogen gas. This is essentially an SN1-type aromatic substitution reaction.[8]
Mitigation Strategy:
The most effective way to suppress phenol formation is rigorous temperature control .
-
Diazotization: As mentioned, keep the temperature at 0-5 °C. This minimizes the rate of hydrolysis of the diazonium salt as it is being formed.
-
Sandmeyer Reaction: While the Sandmeyer step may require some heating, avoid excessive temperatures. The goal is to find the "sweet spot" where the copper-catalyzed chlorination is efficient, but the competing hydrolysis reaction remains slow. A stepwise increase in temperature while monitoring the reaction progress can help identify this optimal window.
FAQ 4: The reaction mixture turns dark and forms a tar-like substance. What is causing this and is it salvageable?
The formation of dark, often intractable, tars is usually due to azo coupling reactions.
Mechanistic Insight:
The aryl diazonium ion is an excellent electrophile. If any unreacted 2,6-difluoroaniline (a nucleophile) is present, the diazonium ion will attack the aniline to form a diazoamino compound, which can then rearrange and polymerize to form intensely colored azo compounds and tars. This reaction is most favorable under neutral or slightly acidic conditions.
Prevention and Control:
-
Ensure Complete Diazotization: The most critical step is to ensure that all the starting aniline is converted to the diazonium salt. This is achieved by:
-
Using a slight excess of nitrous acid (e.g., 1.05-1.1 equivalents of NaNO₂).
-
Maintaining a strongly acidic medium throughout the diazotization process to keep the concentration of free, unprotonated aniline low.
-
-
Order of Addition: Always add the nitrite solution to the acidic aniline solution, never the other way around. This ensures that the aniline is always in an acidic environment and that there is never an excess of aniline in the presence of the newly formed diazonium salt.
Once significant tar has formed, it is very difficult to remove and often traps the desired product, leading to a significant loss of yield. Prevention is the best strategy.
Visualizing the Main and Side Reaction Pathways
Caption: Key reaction pathways and side products.
General Experimental Protocol (Illustrative)
This is a generalized procedure and should be adapted based on specific lab conditions and safety protocols.
-
Aniline Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-difluoroaniline (1.0 eq) in aqueous hydrochloric acid (~3 eq). Cool the mixture to 0 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in water. Slowly add this solution dropwise to the stirred aniline solution, ensuring the temperature does not rise above 5 °C. Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.
-
Sandmeyer Reaction Mixture: In a separate reaction vessel, prepare a solution or suspension of cuprous chloride (1.2 eq) in concentrated hydrochloric acid.
-
Substitution: Slowly add the cold diazonium salt solution to the stirred cuprous chloride mixture. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature, then gently heat (e.g., to 50 °C) until the gas evolution ceases.
-
Workup and Purification: Cool the reaction mixture. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation.
References
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Purification techniques for 2-Chloro-1,3-difluorobenzene reaction products
Welcome to the technical support center for the purification of 2-Chloro-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is my crude this compound difficult to purify by standard fractional distillation?
A1: The primary challenge in purifying this compound lies in the frequent co-formation of constitutional isomers during synthesis, particularly if the route involves precursors like 2,6-difluoroaniline. These isomers often have very close boiling points, making separation by standard fractional distillation inefficient.
The boiling point of your target compound is approximately 126-128 °C. One of the most common and difficult-to-separate impurities is 1-Chloro-2,4-difluorobenzene, which has a nearly identical boiling point of 127 °C.[1][2] Standard laboratory distillation columns typically lack the required number of theoretical plates to resolve components with such a small boiling point difference.
Table 1: Boiling Points of Chlorodifluorobenzene Isomers
| Compound | Boiling Point (°C) |
| This compound (Target) | 126-128 |
| 1-Chloro-2,4-difluorobenzene | 127 |
| 1-Chloro-2,3-difluorobenzene | 138.5 |
| 1-Chloro-3,5-difluorobenzene | 116 |
Data sourced from various chemical suppliers and databases.[1][2][3][4]
As the table illustrates, while separation from the 1-Chloro-2,3-difluoro and 1-Chloro-3,5-difluoro isomers is feasible with a highly efficient fractional distillation setup, separating the 1-Chloro-2,4-difluoro isomer is practically impossible under standard conditions.
Q2: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as my product. What are they?
A2: These are most likely the constitutional isomers of chlorodifluorobenzene mentioned in Q1. During synthesis, especially via Sandmeyer-type reactions from a substituted aniline, side reactions can lead to the formation of a mixture of isomers.[5][6] For example, if your synthesis starts from 2,6-difluoroaniline, impurities in this starting material or non-regioselective reaction conditions can lead to the formation of other chlorodifluorobenzene isomers. Additionally, the radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts, which would have a higher molecular weight.[5][6]
A standard GC-MS analysis using a general-purpose column (like a DB-5 or HP-5) may not fully resolve these isomers, leading to broad or overlapping peaks.
Q3: I'm considering recrystallization. Is this compound a solid at room temperature, and what solvents should I try?
A3: this compound is a liquid at room temperature, so direct recrystallization from a single solvent is not a viable primary purification technique.[1] However, if your crude product contains solid impurities, these could potentially be removed by filtration.
For related solid aromatic compounds, a two-solvent recrystallization system is often effective.[7] This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. While not directly applicable to a liquid product, understanding these principles can be useful for purifying solid starting materials or derivatives.
Troubleshooting Guides
Guide 1: Optimizing Fractional Distillation for Isomer Separation
Issue: Poor separation of isomers with close boiling points.
Underlying Principle: The efficiency of a fractional distillation column is measured in "theoretical plates." Separating liquids with very similar boiling points requires a column with a very high number of theoretical plates.
Troubleshooting Workflow:
Caption: Decision workflow for distillation of this compound.
Protocol 1: High-Efficiency Fractional Distillation
-
Column Selection: Choose a column with a high number of theoretical plates, such as a long Vigreux column or, preferably, a column packed with Raschig rings or a metal sponge.
-
Setup:
-
Use a round-bottom flask that is no more than two-thirds full.
-
Add boiling chips or a magnetic stir bar for smooth boiling.
-
Wrap the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[8]
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[8]
-
-
Operation:
-
Heat the flask slowly and evenly.
-
Once boiling begins, adjust the heating to allow a slow ascent of the vapor up the column.
-
Establish a high reflux ratio. This means most of the condensate should be returning to the column, with only a small amount being collected as distillate.
-
Aim for a very slow collection rate, on the order of 1-2 drops per minute.
-
Collect multiple small fractions and analyze each by GC to determine their composition.
-
-
Troubleshooting:
-
Flooding: If liquid accumulates in the column, reduce the heating rate.[9]
-
Bumping: Ensure adequate stirring or fresh boiling chips are used.
-
Temperature Fluctuations: This can indicate inefficient separation or the presence of multiple components boiling off. Slow the distillation rate further.
-
Guide 2: Advanced Purification Techniques for Close-Boiling Isomers
When fractional distillation is insufficient, more advanced chromatographic or specialized distillation techniques are necessary.
A. Preparative Gas Chromatography (Prep GC)
Principle: Prep GC utilizes the high resolving power of gas chromatography on a larger scale to physically separate and collect components of a mixture as they elute from the column.
Workflow:
Caption: Workflow for purification by Preparative Gas Chromatography.
Considerations for Prep GC:
-
Column Selection: A non-polar or intermediate-polarity column is a good starting point for separating compounds based on boiling point. For isomers with very similar boiling points, a column with a different selectivity, such as one with a phenyl- or cyano-based stationary phase, may be more effective.[10] These phases can introduce dipole-dipole or π-π interactions that can help resolve isomers.
-
Method Development: First, develop an analytical GC method that achieves baseline separation of your target compound from its isomers. This will involve optimizing the temperature program (oven temperature ramp rate) and carrier gas flow rate.
-
Scaling Up: The conditions from the analytical method are then adapted for a larger-bore preparative column. Due to the larger sample size, peak broadening is a common issue. Multiple small injections are often more effective than a single large injection.
B. Preparative High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For positional isomers, specialized columns that offer alternative selectivities to standard C18 columns are often required.
Recommendations:
-
Column Choice: For separating aromatic positional isomers, Pentafluorophenyl (PFP) or Phenyl-Hexyl columns are highly recommended.[11][12][13] These columns provide multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole interactions, which are effective for resolving structurally similar aromatic compounds that are difficult to separate on standard C18 columns.[11][13][14]
-
Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile or methanol and water. Method development will be required to find the optimal isocratic or gradient elution conditions.
C. Extractive Distillation
Principle: This technique involves adding a high-boiling solvent (an "entrainer") to the mixture of close-boiling components.[9] The entrainer interacts differently with each component, altering their relative volatilities and making them easier to separate by distillation.[15]
Potential Solvents for Aromatic Isomer Separation:
-
Sulfolane and its derivatives
-
N-Methyl-2-pyrrolidone (NMP)
-
Diethylene glycol
-
N-Formylmorpholine
These solvents are known to be effective in industrial processes for separating aromatic compounds from aliphatic compounds and for separating aromatic isomers.[1][3][4] The selection of the optimal solvent and its concentration would require experimental screening.
Guide 3: Purity Analysis and Characterization
Issue: Accurately determining the purity of the final product and identifying remaining impurities.
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: Ideal for identifying and quantifying volatile impurities, including isomers and byproducts.[16]
-
Column: For resolving close-boiling isomers, a mid- to high-polarity column (e.g., a "WAX" type or a column with a high percentage of phenyl substitution) may provide better separation than a standard non-polar column.
-
Analysis: The mass spectrometer will confirm that the impurities have the same molecular weight as the product (if they are isomers), while the retention time differences will allow for quantification.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: An excellent method for purity assessment, especially when using the specialized columns mentioned in the preparative HPLC section.
-
Column: A PFP or Phenyl-Hexyl column is recommended for optimal resolution of aromatic isomers.[11][12][13]
-
Detector: A UV detector is suitable for these aromatic compounds.
-
Protocol 2: GC-MS Purity Analysis
-
Sample Preparation: Prepare a dilute solution of your sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC Column: Start with a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). If isomer resolution is poor, switch to a more polar column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A starting point could be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This program should be optimized based on the initial results.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 50-300 amu.
-
-
Data Analysis:
-
Identify the peak for this compound based on its mass spectrum.
-
Examine the chromatogram for other peaks. Isomeric impurities will show the same molecular ion in their mass spectra but will have different retention times.
-
Calculate purity based on the relative peak areas (assuming similar response factors for the isomers).
-
References
- 1. Benzene - Wikipedia [en.wikipedia.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. US7078580B2 - Process for separating aromatics by extractive distillation and a composite solvent used therein - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Bio-based solvents as entrainers for extractive distillation in aromatic/aliphatic and olefin/paraffin separation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Purification [chem.rochester.edu]
- 9. fiveable.me [fiveable.me]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welch-us.com [welch-us.com]
- 12. uhplcs.com [uhplcs.com]
- 13. lcms.cz [lcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. klmtechgroup.com [klmtechgroup.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
Improving yield in the synthesis of 2-Chloro-1,3-difluorobenzene
An essential precursor in the development of pharmaceuticals and agrochemicals, 2-Chloro-1,3-difluorobenzene is a vital building block for complex molecular architectures. However, its synthesis can be fraught with challenges, primarily revolving around achieving high yields and purity. The most prevalent synthetic route, the Sandmeyer reaction of 2,6-difluoroaniline, requires precise control over reaction conditions to navigate the inherent instability of the diazonium salt intermediate and suppress competing side reactions.
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common obstacles in the synthesis of this compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis, providing diagnostic questions and actionable solutions grounded in chemical principles.
Q1: Why is my yield of this compound consistently low?
Low yield is the most common complaint and can stem from issues in either the diazotization or the subsequent Sandmeyer stage. Let's break down the potential causes.
A) Incomplete Diazotization: The conversion of 2,6-difluoroaniline to its corresponding diazonium salt is the foundation of the synthesis. If this step is inefficient, the final yield will be inherently limited.
-
Insufficient Acid: A common oversight is using too little acid. At least 2.5 to 3.0 equivalents of a strong mineral acid (like HCl) are required. The first equivalent protonates the aniline, the second reacts with sodium nitrite to generate the active diazotizing agent, nitrous acid (HNO₂), and the excess maintains a low pH to prevent unwanted side reactions.[1]
-
Poor Temperature Control: The diazotization reaction is exothermic.[2][3] The temperature must be strictly maintained between 0-5°C.[1][2][3] Higher temperatures cause the highly unstable diazonium salt to decompose prematurely, primarily to 1,3-difluorophenol and evolving nitrogen gas.[2][4]
-
Reagent Addition Rate: Slow, dropwise addition of the pre-cooled sodium nitrite solution is critical to allow for effective heat dissipation and prevent localized temperature spikes.[1]
-
Verification: Always verify the completion of diazotization. A simple and effective method is to use starch-iodide paper. A drop of the reaction mixture should produce an immediate blue-black color, indicating the presence of excess nitrous acid and, by extension, the complete consumption of the starting aniline.[1]
B) Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable intermediates.[2][4][5][6] Their instability is a major contributor to yield loss.
-
Temperature: As mentioned, maintaining a low temperature (0-5°C) throughout the diazotization and before the Sandmeyer step is the single most critical factor.[1] The diazonium salt solution should be used immediately after preparation and should not be stored.[1]
-
Thermal Stability: The thermal stability of diazonium salts varies based on substituents.[4][5] While some can be isolated as tetrafluoroborate salts, the chloride salt of 2,6-difluorophenyl diazonium is intended for in-situ use.[3] Uncontrolled warming can lead to violent decomposition.[2]
C) Inefficient Sandmeyer Reaction: The copper(I)-catalyzed conversion of the diazonium salt to the final product is the second critical stage.
-
Inactive Catalyst: The Sandmeyer reaction relies on a copper(I) catalyst (CuCl).[7] Copper(I) salts are susceptible to oxidation to the inactive copper(II) state. Using freshly prepared or high-quality, commercially sourced CuCl is crucial for catalytic activity.[1]
-
Insufficient Catalyst: While catalytic, a sufficient amount of the copper salt is necessary to ensure a reasonable reaction rate.
-
Side Reactions: The nascent aryl radical intermediate can participate in undesired reactions. For instance, it can abstract a hydrogen atom, leading to the formation of 1,3-difluorobenzene as a hydrodediazoniation byproduct.[8]
Q2: My final product is contaminated with significant impurities. How can I improve its purity?
Impurity formation is often linked to suboptimal reaction conditions. The primary culprits are typically phenols, azo compounds, and deaminated byproducts.
-
1,3-Difluorophenol: This impurity arises from the reaction of the diazonium salt with water, a reaction that is accelerated at higher temperatures. Strict adherence to the 0-5°C temperature range minimizes its formation.
-
Azo Compounds: If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt can couple with the unreacted, nucleophilic 2,6-difluoroaniline to form a yellow-orange azo dye. Maintaining a significant excess of acid prevents this by ensuring all aniline is protonated.[1]
-
1,3-Difluorobenzene: This reduction byproduct forms when the aryl radical intermediate is quenched by a hydrogen donor instead of reacting with the chloride from the catalyst. Ensuring an active and sufficient supply of the CuCl catalyst is key to favoring the desired chlorination pathway.
-
Isomeric Impurities: The purity of your starting material is paramount. If the 2,6-difluoroaniline is contaminated with other isomers (e.g., 2,4-difluoroaniline), these will carry through the reaction sequence, leading to isomeric chloro-difluorobenzene impurities that can be very difficult to separate.[9] Always verify the purity of your starting materials via GC or NMR.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
The Sandmeyer reaction, starting from 2,6-difluoroaniline, is the most widely employed and reliable method.[7][10] It involves two main stages: the low-temperature diazotization of the aniline with nitrous acid, followed by the copper(I) chloride-catalyzed substitution of the diazonium group.[1][11]
Alternative routes exist but often present greater challenges for selective synthesis:
-
Direct Chlorination of 1,3-difluorobenzene: This approach often leads to a mixture of isomers, including the difficult-to-separate 1-Chloro-2,4-difluorobenzene, making purification challenging.[12]
-
Halogen Exchange: Starting from a compound like 1,2,3-trichlorobenzene and using a fluoride source like KF can produce a complex mixture of products with low yields of the desired isomer.[12][13]
The Sandmeyer reaction offers superior regiochemical control, provided the reaction conditions are carefully managed.
Q2: What are the most critical safety precautions for this synthesis?
The primary hazard is the diazonium salt intermediate.
-
Explosion Hazard: While generally used in solution, solid diazonium salts are shock-sensitive and can decompose explosively upon heating or friction.[2][4] Never attempt to isolate the diazonium chloride salt.
-
Thermal Instability: The decomposition of diazonium salts is highly exothermic and releases a large volume of nitrogen gas.[2][4] Ensure the reaction is conducted in a well-ventilated fume hood and that the apparatus is not sealed to allow for gas to vent safely.[2]
-
Temperature Control: A runaway reaction can occur if the temperature during diazotization is not controlled. Always use an efficient cooling bath (ice-salt) and monitor the internal temperature closely.[1][2]
Q3: How does the copper(I) chloride catalyst work in the Sandmeyer reaction?
The mechanism involves a single-electron transfer (SET) process. The copper(I) salt donates an electron to the diazonium ion. This triggers the loss of the exceptionally stable dinitrogen (N₂) molecule and generates an aryl radical. The copper is oxidized to copper(II) in the process. This highly reactive aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final product, this compound, and regenerating the copper(I) catalyst to continue the cycle.[14]
Optimization of Reaction Parameters
The following table summarizes the impact of key variables on the synthesis. Use this as a guide for optimizing your protocol.
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Temperature | 0-5°C | Critical for stability. Higher temperatures lead to diazonium salt decomposition, forming 1,3-difluorophenol and reducing yield significantly.[1][2] |
| Acid (HCl) Equiv. | 2.5 - 3.0 | Ensures complete generation of HNO₂, protonation of aniline, and prevents azo-coupling side reactions, thereby improving purity.[1] |
| Sodium Nitrite Equiv. | 1.0 - 1.1 | A slight excess ensures complete conversion of the starting aniline. A large excess is unnecessary and requires quenching.[1] |
| CuCl Catalyst | Freshly prepared or high-purity commercial | Oxidized (green/blue) Cu(II) is inactive. Fresh, white/pale Cu(I) is essential for efficient conversion and minimizes reduction byproducts.[1] |
| Addition Rate | Slow, dropwise | Prevents localized overheating during exothermic diazotization, preserving the unstable diazonium intermediate and maximizing potential yield.[1] |
Experimental Protocol: Optimized Synthesis
This protocol provides a detailed methodology for the synthesis of this compound from 2,6-difluoroaniline.
Step 1: Diazotization of 2,6-Difluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,6-difluoroaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq).
-
Cool the stirred mixture to 0°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0-5°C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5°C.
-
Confirm the presence of excess nitrous acid using starch-iodide paper (a positive test shows an immediate blue-black color). This cold diazonium salt solution should be used immediately.
Step 2: Sandmeyer Reaction
-
In a separate, larger flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.
-
Cool this catalyst solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Visualizing the Synthetic Pathway
The following diagram illustrates the core transformation and key potential side reactions in the synthesis.
Caption: Synthetic workflow for this compound via Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Khan Academy [khanacademy.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-1,3-difluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 2-chloro-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of utilizing this challenging substrate. As an electron-deficient aryl chloride, this compound presents unique hurdles, primarily the difficulty in activating the strong carbon-chlorine (C-Cl) bond. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of this compound in palladium-catalyzed cross-coupling reactions.
Q1: Why is this compound considered a "challenging" substrate?
The primary challenge stems from its electronic and steric properties. The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[1] The fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards oxidative addition. While this electron deficiency can sometimes be beneficial in other contexts, for aryl chlorides, it exacerbates the difficulty of C-Cl bond cleavage.[1][2]
Q2: What is the best general class of palladium catalysts for this type of substrate?
For unactivated or electron-deficient aryl chlorides, highly active catalyst systems are required.[3][4] These are typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, combined with a specialized ligand. Pre-formed catalysts, known as precatalysts (e.g., Buchwald G3 or G4 precatalysts), which contain the ligand already bound to the palladium center, are often more reliable and reproducible. Standard catalysts like Pd(PPh₃)₄ are generally ineffective for this substrate.[3]
Q3: What is the role of the ligand, and which types are most effective?
The ligand is arguably the most critical component for activating aryl chlorides. Its role is to stabilize the palladium center and modulate its electronic and steric properties to facilitate the catalytic cycle. For challenging substrates like this compound, the most effective ligands are bulky and electron-rich monophosphines.[1][5][6]
-
Bulky Ligands: The steric bulk promotes the reductive elimination step (the final, product-forming step) and helps maintain a coordinatively unsaturated, highly reactive monoligated palladium species.[1]
-
Electron-Rich Ligands: These increase the electron density on the palladium center, which significantly promotes the difficult oxidative addition of the C-Cl bond.[1][6]
Excellent choices include dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbenes (NHCs).[2][7][8]
Q4: How should I select a base for my cross-coupling reaction?
The base plays a crucial role, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[9][10] The choice of base can dramatically influence reaction rate and yield.[10]
-
For Suzuki-Miyaura Couplings: A moderately strong inorganic base is typically used. Potassium phosphate (K₃PO₄) is an excellent and broadly applicable choice, often providing superior results to carbonates (K₂CO₃, Cs₂CO₃) for challenging couplings.[3][10] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[10]
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices.[5][11]
Q5: Which cross-coupling reaction should I choose for my desired transformation?
-
For C-C bond formation (biaryls): The Suzuki-Miyaura coupling is the most common and versatile method, coupling the aryl chloride with a boronic acid or ester.
-
For C-N bond formation (anilines): The Buchwald-Hartwig amination is the premier method for coupling with primary or secondary amines.[9][12]
-
For C-alkyne bond formation (aryl alkynes): The Sonogashira coupling is used to couple with terminal alkynes, typically employing both palladium and copper catalysts.[13][14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.
Problem 1: Low to No Product Conversion
Q: My reaction shows only starting material after several hours or overnight. What are the first things I should check?
A: Before altering the core catalyst system, verify the fundamentals:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction setup is rigorously free of air. This involves using a Schlenk line or a glovebox and thoroughly degassing your solvents (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes).[15][16]
-
Reagent Purity & Quality:
-
Solvent: Use anhydrous, high-purity solvents. Water content can be detrimental, especially in Buchwald-Hartwig aminations with strong bases like NaOt-Bu. For Suzuki reactions, a small amount of water is often necessary, but the solvent itself should be dry to start.[17]
-
Base: Some bases, like K₃PO₄, can be hygroscopic. Ensure they are freshly purchased or have been stored properly in a desiccator.
-
Palladium Precatalyst/Ligand: Check the age and storage conditions of your catalyst and ligand. Many phosphine ligands can slowly oxidize on the shelf.[2]
-
-
Temperature: C-Cl bond activation requires thermal energy. Reactions are typically run at elevated temperatures, often between 80-120 °C.[4] Ensure your heating block or oil bath is calibrated and maintaining the target temperature.[2]
Q: I've confirmed my setup and reagents are good, but the reaction still fails. How can I create a more active catalyst system?
A: If the basics are covered, the issue lies with catalyst activity. The oxidative addition of this compound is the likely bottleneck.
-
Switch to a More Effective Ligand: If you are using a less bulky ligand like PPh₃, it will almost certainly fail. Switch to a state-of-the-art Buchwald-type ligand. XPhos or SPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions due to their high activity.[3][7]
-
Use a Modern Precatalyst: Instead of generating the catalyst in situ from Pd(OAc)₂ and a ligand, use a well-defined precatalyst like XPhos Pd G3 . These precatalysts are air-stable, provide a 1:1 Pd:Ligand ratio, and generate the active Pd(0) species more reliably and rapidly upon heating with a base.
-
Increase Catalyst Loading: For difficult couplings, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve a reasonable reaction rate.[15]
Problem 2: Formation of Side Products
Q: I'm observing a significant amount of 1,3-difluorobenzene in my reaction mixture. What is this, and how can I prevent it?
A: This side product results from hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom. This occurs when the palladium intermediate reacts with a hydride source instead of your desired coupling partner.[3][5]
-
Potential Causes & Solutions:
-
Base: Some bases can facilitate this side reaction. If using an alkoxide base, ensure conditions are anhydrous.
-
Solvent: Certain solvents (like alcohols, if used as the primary solvent) can act as hydride donors at high temperatures. Ensure you are using a robust solvent like dioxane, toluene, or DMF.[7]
-
Water: While necessary in some Suzuki reactions, excess water can promote hydrodehalogenation. Optimize the amount of water used.
-
Ligand Choice: A bulky, electron-rich ligand that promotes fast reductive elimination of the desired product can outcompete the hydrodehalogenation pathway.[5]
-
Q: In my Suzuki reaction, my boronic acid is being consumed, but I'm not getting my product. What's happening?
A: You are likely experiencing protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[3][17] This is a common side reaction, especially with electron-rich or heteroaryl boronic acids, and is promoted by water and base.
-
Potential Causes & Solutions:
-
Minimize Water: Use the minimum amount of water necessary for the reaction or consider running the reaction under anhydrous conditions with a base like CsF or K₃PO₄ in a polar aprotic solvent.
-
Base Selection: Use the mildest base that is effective. Sometimes switching from a hydroxide base to a phosphate or carbonate can mitigate the issue.[10]
-
Reaction Time & Temperature: Do not run the reaction longer than necessary. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Higher temperatures can accelerate protodeboronation.
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable towards protodeboronation than the corresponding boronic acids.
-
Problem 3: Poor Reproducibility
Q: My reaction worked well on a small scale, but I'm getting inconsistent results now. What are the common sources of irreproducibility?
A: Reproducibility issues in cross-coupling often trace back to subtle variations in reaction setup and reagent quality.
-
Atmosphere Control: Inconsistent degassing or a small leak in your inert gas setup can lead to catalyst death and variable results. Always use a consistent and rigorous procedure for making the reaction anaerobic.[16]
-
Base Quality: The hydration level of your base can vary between batches. For example, K₃PO₄ is a fine powder that can readily absorb atmospheric moisture, altering its effective concentration and performance.[18] Consider grinding the base to a fine powder before use to ensure homogeneity.[18]
-
Stirring Rate: In heterogeneous mixtures (e.g., with an inorganic base), the stirring rate can affect reaction kinetics. Ensure vigorous and consistent stirring for all reactions.
-
Reagent Stoichiometry: Precisely weigh all reagents, especially the catalyst and ligand. Small errors in these sensitive components can have a large impact on the outcome.
Recommended Starting Conditions
The following table provides experimentally grounded starting points for various cross-coupling reactions with this compound. Optimization will likely be required for your specific coupling partner.
| Coupling Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (10:1) | 100-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOt-Bu (1.5) | Toluene or 1,4-Dioxane | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2%) | (None Add'l) | Et₃N / THF | 65-70 | |
| + CuI (1%) |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Deionized Water (0.4 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an inert atmosphere.[3]
-
Using a syringe, add the anhydrous 1,4-dioxane, followed by the degassed water.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (e.g., every 2-4 hours).
-
Upon completion (typically when the starting aryl chloride is consumed, ~12-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Failed Cross-Coupling
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Technical Support Center: Managing Exothermic Reactions Involving 2-Chloro-1,3-difluorobenzene
Welcome to the Technical Support Center for handling reactions with 2-Chloro-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic potential of this versatile trihalogenated benzene derivative.[1] The content herein is structured to address specific issues you may encounter, moving beyond procedural steps to explain the fundamental principles governing reaction safety and control.
Core Principles: Understanding the Reactivity of this compound
This compound is a colorless to pale yellow liquid.[1] While stable under normal conditions, its reactivity profile, particularly in common synthetic transformations, necessitates a thorough understanding of potential exothermic hazards.[2][3] The electron-withdrawing nature of the fluorine and chlorine atoms activates the benzene ring towards certain reaction classes, which can lead to rapid heat generation if not properly controlled.
This guide will focus on three primary reaction types known for their exothermic potential:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Grignard Reagent Formation and Subsequent Reactions
-
Metal-Catalyzed Cross-Coupling Reactions
For each of these, we will explore common troubleshooting scenarios and provide detailed, validated protocols to ensure both experimental success and laboratory safety.
Mandatory Safety Precautions
Before initiating any experiment, ensure the following measures are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4]
-
Fume Hood: All operations should be conducted in a well-ventilated fume hood.[4]
-
Inert Atmosphere: For moisture-sensitive reactions like Grignard reagent formation, all reactions must be carried out under a dry, inert atmosphere.[4]
-
Emergency Preparedness: Have an appropriate fire extinguisher readily available and be familiar with its operation.[5] For quenching procedures, ensure a blast shield is available, especially for larger scale reactions.[5][6]
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involving this compound are common but can be highly exothermic, especially when strong nucleophiles are used. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex).[7][8] The presence of electron-withdrawing fluorine atoms on the ring facilitates this reaction.[7][8]
Question 1: My SNAr reaction with an amine nucleophile is showing a rapid, uncontrolled temperature increase. What's happening and how can I control it?
Answer: This indicates a potential runaway reaction. The high reactivity of the amine with the activated aryl halide is leading to a rapid release of heat. The rate of heat generation is exceeding the rate of heat removal by your cooling system.[9]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nucleophile.
-
Enhance Cooling: Increase the efficiency of your cooling bath (e.g., switch from an ice-water bath to a dry ice/acetone bath, if appropriate for your solvent).
-
Dilution: If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
Preventative Measures & Protocol Adjustments:
-
Slow, Controlled Addition: Add the nucleophile dropwise using a syringe pump or a pressure-equalizing dropping funnel. This is the most critical parameter for controlling the exotherm.
-
Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or -78 °C) to moderate the initial reaction rate.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
Experimental Protocol: Controlled SNAr Reaction
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel, dissolve this compound in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of the amine nucleophile in the same solvent.
-
Add the nucleophile solution dropwise to the stirred solution of the aryl halide over a period of 1-2 hours, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or GC-MS).
Grignard Reagent Formation and Reactions
The formation of a Grignard reagent from this compound is a notoriously exothermic and often difficult-to-initiate reaction.[10] The primary hazards are associated with the highly reactive nature of the Grignard reagent, which can react violently with water, and the potential for a delayed but rapid exotherm upon initiation.[4][10]
Question 2: I'm trying to form the Grignard reagent, but the reaction won't start. I'm concerned about adding too much of the halide, leading to a dangerous exotherm once it finally initiates.
Answer: This is a common and valid concern. Delayed initiation can lead to an accumulation of the aryl halide, which then reacts very rapidly once the reaction begins, potentially overwhelming the cooling system.[10]
Troubleshooting Initiation:
-
Magnesium Activation: Ensure your magnesium turnings are fresh and dry. You can activate them by gently crushing them in a mortar and pestle (under an inert atmosphere) or by adding a small crystal of iodine to the flask.[4]
-
Initiation with a Small Amount: Start by adding only a small portion of the this compound solution to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction.[4] A successful initiation is often indicated by a color change and gentle refluxing of the solvent.[4]
-
"Entrainment": If initiation is still problematic, you can add a small amount of a more reactive halide, such as 1,2-dibromoethane, to "clean" the magnesium surface and initiate the reaction.
Workflow for Safe Grignard Initiation
Caption: Decision workflow for initiating a Grignard reaction.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, are powerful tools for C-C bond formation.[11][12] These reactions can also be exothermic, particularly during the oxidative addition and reductive elimination steps.
Question 3: My Suzuki-Miyaura coupling reaction is turning dark black and the temperature is rising, even with cooling. Is this normal?
Answer: While some color change is expected, a rapid darkening to black accompanied by a significant exotherm can be a sign of catalyst decomposition (palladium black formation) and/or a runaway reaction. This can be caused by several factors, including a reaction that is too concentrated, too high a temperature, or an inappropriate ligand.
Mitigation Strategies:
-
Ligand Choice: Ensure you are using a suitable ligand for the coupling of an electron-deficient aryl chloride. Electron-rich, bulky phosphine ligands are often required.
-
Base Selection: The choice and concentration of the base are critical. A strong base can lead to side reactions and exotherms. Consider using a weaker base or adding it portion-wise.
-
Temperature Control: Many modern cross-coupling reactions can be run at or slightly above room temperature. Avoid excessive heating unless literature precedents for your specific substrate combination suggest it is necessary.
Table 1: General Parameters for Cross-Coupling Reactions
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 1-5 mol% | Minimizes cost and potential for side reactions. |
| Ligand to Metal Ratio | 1:1 to 2:1 | Optimizes catalyst stability and activity. |
| Solvent | Anhydrous, degassed | Prevents catalyst deactivation and side reactions. |
| Temperature | Start at RT, warm gently | Avoids rapid, uncontrolled reaction rates. |
| Reagent Addition | Add boronic acid/ester portion-wise | Controls the initial rate of transmetalation. |
Quenching Procedures for Exothermic Reactions
Properly quenching a reaction is as critical as controlling it. The goal is to safely neutralize any remaining reactive reagents.[13]
Question 4: How do I safely quench a large-scale Grignard reaction that may have unreacted magnesium and Grignard reagent?
Answer: Quenching highly reactive organometallics must be done slowly and with a gradual reduction in the reactivity of the quenching agent.[13] A violent exotherm and release of flammable gases are the primary hazards.[13]
Protocol: Stepwise Quenching of a Grignard Reaction
Safety First: Perform the entire quenching operation in a fume hood, away from flammable materials.[5] Use a blast shield.[6] Ensure the reaction flask is in a cooling bath.
-
Initial Quench (Least Reactive): Slowly add a less reactive alcohol like isopropanol dropwise with vigorous stirring.[13] Monitor for any exotherm and gas evolution.[14] Continue this cautious addition until the vigorous reaction subsides.
-
Intermediate Quench: Once the reaction with isopropanol is calm, you can switch to a more reactive alcohol like ethanol, again adding it slowly.[5]
-
Final Quench: After the reaction with ethanol is complete, slowly add water to quench any remaining reactive species.[5] Be extremely cautious during this step, as pockets of unreacted material can still react violently.[6]
-
Acidification: Once the reaction with water is complete, slowly add a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) to dissolve the magnesium salts and neutralize the mixture.[4][6]
Caption: Stepwise quenching protocol for reactive organometallics.
References
- 1. This compound | 38361-37-4 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. rubingroup.org [rubingroup.org]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in 2-Chloro-1,3-difluorobenzene reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Chloro-1,3-difluorobenzene. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, specifically focusing on troubleshooting low conversion rates in pivotal synthetic reactions. My objective is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to develop robust and reproducible methodologies.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses broad, overarching issues that can impact any reaction involving this compound. Before diving into reaction-specific problems, it is crucial to validate these foundational parameters.
Q1: My reaction with this compound is sluggish or has stalled completely. What are the first things I should check?
A1: Low conversion is a common challenge, often stemming from the inherent low reactivity of the C-Cl bond, which is less reactive than corresponding C-Br or C-I bonds in typical cross-coupling reactions.[1][2] Before suspecting complex mechanistic failures, always verify the fundamentals. My experience suggests starting with a systematic check of your setup and reagents.
-
Inert Atmosphere Integrity: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen. Incomplete degassing or a leak in your inert gas line is a frequent cause of catalyst death.
-
Reagent Purity & Stoichiometry:
-
Aryl Halide: Ensure the this compound is pure. Contaminants can interfere with the catalyst.
-
Coupling Partner: Boronic acids, for example, are susceptible to degradation via homocoupling or protodeboronation, especially if impure or stored improperly.[3][4]
-
Base: The quality of the base is paramount. In my experience, using freshly opened or properly stored base is critical. Some inorganic bases can be hygroscopic or clump, which reduces their effective surface area and reactivity.[5]
-
-
Solvent Quality: Ensure you are using anhydrous, degassed solvents. The presence of water (unless part of a specific aqueous system) or oxygen can be detrimental to the catalyst and reactive intermediates.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common application for this substrate. However, the electron-deficient nature of the benzene ring and the strength of the C-Cl bond make these reactions non-trivial.[1][2]
Suzuki-Miyaura Coupling
Q2: I am experiencing very low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. How can I optimize this?
A2: This is a classic challenge. The rate-limiting step for unactivated aryl chlorides like this one is typically the oxidative addition to the Pd(0) center.[6] Your entire strategy must revolve around facilitating this step.
Core Issue: Catalyst System Inefficiency Traditional catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[1] You require a more robust catalytic system.
Solutions:
-
Ligand Selection is Critical: The key to success is using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and increase its electron density, which promotes the oxidative addition of the C-Cl bond.[4][7]
-
Rationale: A more electron-rich palladium center is more nucleophilic and thus more reactive towards the electrophilic C-Cl bond. The bulkiness of the ligand favors the formation of a monoligated, 14-electron Pd(0)L species, which is the highly active catalytic species.[4]
-
-
Choice of Base and Solvent: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8][9]
-
Inorganic Bases: K₂CO₃ or K₃PO₄ are common choices. K₃PO₄ is a stronger base and can be more effective for challenging couplings.
-
Solvent Systems: A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) with water is often necessary to dissolve both the organic substrate and the inorganic base.[10] The ratio may require optimization to ensure all components remain in solution.
-
-
Palladium Precatalyst: Using modern, well-defined precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) can provide more consistent results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts generate the active Pd(0) species cleanly and efficiently upon exposure to a base.[5]
Troubleshooting Flowchart: Suzuki-Miyaura Coupling This diagram outlines a logical workflow for diagnosing low conversion issues.
Caption: A decision-making workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Comparative Data: Suzuki Coupling Conditions
| Parameter | Condition A (Traditional) | Condition B (Optimized for Aryl-Cl) | Rationale for Improvement |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G3 (2 mol%) | G3 precatalyst ensures efficient generation of active Pd(0).[5] |
| Ligand | PPh₃ (from catalyst) | XPhos | Bulky, electron-rich ligand accelerates slow oxidative addition.[4] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Stronger base can be more effective for difficult couplings. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | Solvent choice can impact solubility and reaction rates. |
| Temperature | 80 °C | 100-110 °C | Higher temperatures are often required for C-Cl bond activation. |
Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of this compound is giving poor yields. What factors are most important for this reaction?
A3: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of aryl chlorides is challenging and highly dependent on the catalyst system. The key variables are the ligand, base, and solvent, and their interplay is crucial for success.[11]
Core Issues & Solutions:
-
Ligand and Palladium Source: This is the most critical factor. The requirements are similar to the Suzuki reaction: bulky, electron-rich ligands are necessary. Biarylphosphine ligands (e.g., BrettPhos, RuPhos) or ferrocenyl-based ligands (e.g., JosiPhos) are excellent choices.[12]
-
Base Selection: The base's role is to deprotonate the amine or the palladium-amine complex to generate the active amido-palladium species.[13]
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.
-
Caution: These strong bases can be sensitive and may degrade some substrates. Careful handling under an inert atmosphere is required. Weaker bases like carbonates are generally ineffective for the amination of aryl chlorides.
-
-
Solvent Choice: Aprotic, non-polar, or ethereal solvents are typically used. Toluene, dioxane, and THF are common. The choice of solvent can influence the solubility of the catalytic species and the overall reaction rate.
Catalytic Cycle: Buchwald-Hartwig Amination The diagram below illustrates the key steps and highlights the importance of the ligand and base.
Caption: The catalytic cycle for the Buchwald-Hartwig amination, emphasizing the rate-limiting step.
Section 3: Experimental Protocols
The following are generalized starting points. Optimization for your specific coupling partners is expected.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Reagent Addition: Add this compound (1.0 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, sufficient to create a stirrable slurry).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Setup: In a glovebox, add NaOtBu (1.4 eq) and the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) to a dry Schlenk flask.
-
Reagent Addition: Outside the glovebox, under a positive pressure of inert gas, add this compound (1.0 eq), the amine (1.2 eq), and anhydrous, degassed toluene.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction mixture often develops a deep color.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Reactivity of 2-Chloro-1,3-difluorobenzene: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1,3-difluorobenzene. This guide is designed to provide in-depth, field-proven insights into the impact of solvent choice on the reactivity of this versatile building block. We will move beyond rote protocols to explore the underlying chemical principles, helping you to troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is sluggish or failing. What is the most likely culprit related to my solvent choice?
A1: The most common issue is the use of an inappropriate solvent that deactivates your nucleophile. For SNAr reactions, the choice between a polar aprotic and a polar protic solvent is critical.
-
The Problem with Protic Solvents: Polar protic solvents, such as water, methanol, and ethanol, possess acidic protons that can form strong hydrogen bonds with anionic nucleophiles. This "caging" effect, or solvation, stabilizes the nucleophile, significantly reducing its energy and, therefore, its reactivity towards the electron-deficient aromatic ring.[1]
-
The Advantage of Polar Aprotic Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF) lack these acidic protons. While they can solvate the counter-ion of the nucleophile, they do not strongly solvate the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of SNAr reactions.[1] In some cases, reactions in polar aprotic solvents can be orders of magnitude faster than in protic solvents.
Troubleshooting Steps:
-
Solvent Swap: If you are using a protic solvent, the first and most impactful change is to switch to a polar aprotic solvent. DMF and DMSO are excellent starting points due to their high polarity and ability to dissolve a wide range of reactants.
-
Ensure Anhydrous Conditions: Trace amounts of water in your aprotic solvent can lead to decreased reactivity. Ensure your solvent is properly dried before use.
Q2: I am observing a mixture of products in my SNAr reaction. Can the solvent influence the regioselectivity of nucleophilic attack on this compound?
A2: Yes, while the inherent electronic properties of the substrate are the primary determinant of regioselectivity, the solvent can play a role, particularly in borderline cases or when competing reaction pathways exist.
This compound has two potential sites for nucleophilic attack: the carbon bearing the chlorine and the carbons bearing the fluorine atoms. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the preferred site of attack. The fluorine atoms are strongly electron-withdrawing, activating the ring to nucleophilic attack. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon more electrophilic.
However, the solvent can influence the stability of the Meisenheimer complex and the transition state leading to it. A more polar solvent will better stabilize the charged intermediate, potentially lowering the activation energy for the reaction. While this generally increases the overall reaction rate, it could subtly influence the relative rates of attack at different positions if the charge distribution in the respective transition states is significantly different.
Troubleshooting and Optimization:
-
Systematic Solvent Screening: If you are observing a mixture of isomers, a systematic screen of polar aprotic solvents (e.g., DMF, DMSO, ACN, THF) is recommended. The subtle differences in polarity and coordinating ability of these solvents may favor the formation of one isomer over the other.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy.
Q3: For a Suzuki-Miyaura coupling with this compound, what is the best solvent to ensure selective C-Cl bond activation?
A3: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the solvent can have a profound impact on the selectivity, especially when multiple reactive sites are present. For substrates like this compound, you have the potential for coupling at either the C-Cl or C-F bonds. Generally, C-Cl bond activation is favored over C-F bond activation in these reactions.
The choice of solvent can influence the active catalytic species. For instance, in some systems, polar solvents have been shown to favor the formation of anionic palladium complexes which can alter the selectivity of oxidative addition.
General Guidance for Suzuki-Miyaura Coupling:
-
Ethereal and Aromatic Solvents: Solvents like 1,4-dioxane, THF, and toluene are commonly used and are often a good starting point for selective C-Cl coupling.[2][3]
-
The Role of Water: The addition of water is often necessary to dissolve the inorganic base (e.g., K2CO3, Cs2CO3) and facilitate the transmetalation step. A biphasic system (e.g., toluene/water, dioxane/water) is frequently employed. The ratio of the organic solvent to water can be a critical parameter to optimize. In some cases, reactions can even be performed in water with the aid of a phase-transfer catalyst.[3][4][5]
-
Avoidance of Certain Polar Aprotic Solvents: While excellent for SNAr, some polar aprotic solvents like DMF and MeCN have been reported to sometimes lead to unexpected selectivity in Suzuki-Miyaura couplings of chloroaryl triflates, favoring C-OTf cleavage over C-Cl.[6] While this compound does not have a triflate group, this highlights the potential for certain polar aprotic solvents to alter the expected reactivity patterns.
Q4: My Buchwald-Hartwig amination of this compound is giving low yields. How can I optimize the solvent conditions?
A4: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is sensitive to the choice of solvent. The solvent must solubilize the aryl halide, the amine, the base, and the palladium catalyst complex.
Recommended Solvents and Troubleshooting:
-
Commonly Used Solvents: Toluene, 1,4-dioxane, and THF are the most frequently used solvents for Buchwald-Hartwig aminations.[7][8][9]
-
Solubility is Key: A common reason for low yields is poor solubility of one of the reaction components.[8] If you observe undissolved material, consider switching to a more polar solvent or using a co-solvent system. For example, if your amine salt is insoluble in toluene, adding a co-solvent like t-butanol can be beneficial.
-
Impact on Catalyst Activity: The solvent can coordinate to the palladium center and influence the rate of both the oxidative addition and reductive elimination steps. Therefore, a solvent screen is often a valuable exercise in optimizing a challenging Buchwald-Hartwig amination.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion in SNAr | Use of a polar protic solvent (e.g., methanol, ethanol, water). | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous. |
| Low reaction temperature. | Gradually increase the reaction temperature. For SNAr, higher temperatures are often required. | |
| Formation of Side Products (e.g., from reaction with solvent) | Reactive solvent. | In rare cases, solvents like DMSO can be reduced. Ensure the reaction temperature is not excessively high and that the chosen solvent is stable under the reaction conditions. |
| Poor Yield in Suzuki-Miyaura Coupling | Inefficient base dissolution. | Ensure sufficient water is present in the solvent mixture to dissolve the inorganic base. Consider using a phase-transfer catalyst if necessary.[5] |
| Catalyst deactivation. | Degas the solvent thoroughly to remove oxygen, which can deactivate the palladium catalyst. | |
| Low Yield in Buchwald-Hartwig Amination | Poor solubility of reactants or base. | Switch to a different solvent or use a co-solvent system to improve solubility.[8] Common choices include toluene, dioxane, and THF. |
| Inefficient catalyst turnover. | The choice of ligand is often more critical than the solvent, but a solvent screen can help optimize the catalytic cycle. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine Nucleophile
This protocol provides a starting point for the amination of this compound. Optimization of temperature, reaction time, and stoichiometry may be required for specific amines.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Base (optional, depending on the amine; e.g., K2CO3, 2 equivalents)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the amine nucleophile (1.1-1.5 eq). If a base is required, add it at this stage.
-
Under an inert atmosphere, add the anhydrous polar aprotic solvent (to achieve a concentration of 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Impact of Solvent Choice
The following diagram illustrates the fundamental difference in how protic and aprotic solvents interact with a nucleophile, which is central to understanding their impact on SNAr reaction rates.
Caption: Solvent effects on nucleophile reactivity.
Quantitative Data Summary
| Reaction Type | Solvent | Solvent Type | Expected Relative Rate | Rationale |
| SNAr | Methanol | Polar Protic | Very Slow | Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity.[1] |
| Acetonitrile | Polar Aprotic | Moderate to Fast | Less solvation of the nucleophile compared to protic solvents. | |
| DMF | Polar Aprotic | Fast | Highly polar, effectively solvates the counter-ion, leaving the nucleophile highly reactive. | |
| DMSO | Polar Aprotic | Very Fast | Highly polar and an excellent solvent for a wide range of reactants, often gives the fastest SNAr rates. | |
| Suzuki-Miyaura | Toluene/Water | Nonpolar/Protic | Good | Biphasic system allows for dissolution of both organic and inorganic components.[3] |
| 1,4-Dioxane/Water | Polar Aprotic/Protic | Good to Excellent | A very common and effective solvent system for this reaction.[2] | |
| THF/Water | Polar Aprotic/Protic | Good | Another effective ethereal solvent for Suzuki-Miyaura couplings. | |
| Buchwald-Hartwig | Toluene | Nonpolar | Good | A standard solvent for this reaction, good for dissolving the aryl halide and many amines.[9] |
| 1,4-Dioxane | Polar Aprotic | Good to Excellent | Often provides excellent results due to its ability to coordinate with the palladium catalyst. |
Concluding Remarks
The choice of solvent is a powerful tool in the hands of a synthetic chemist. For reactions involving this compound, a thoughtful consideration of the solvent's properties can be the difference between a successful synthesis and a frustrating failure. By understanding the principles of nucleophile solvation and the influence of the solvent on catalytic cycles, researchers can make informed decisions to optimize their reaction outcomes. This guide serves as a starting point for your investigations, and we encourage a systematic and logical approach to troubleshooting and optimization.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-1,3-difluorobenzene and 1-Chloro-2,6-difluorobenzene for Researchers
An In-depth Analysis of Isomeric Effects on Synthetic Utility
In the landscape of pharmaceutical and agrochemical development, halogenated benzene derivatives serve as crucial building blocks.[1][2][3] Among these, chlorodifluorobenzenes are of significant interest due to the unique electronic properties imparted by both chlorine and fluorine substituents. This guide provides a detailed comparison of the reactivity of two common isomers: 2-Chloro-1,3-difluorobenzene and 1-Chloro-2,6-difluorobenzene. Understanding the subtle yet critical differences in their chemical behavior is paramount for researchers in designing efficient and selective synthetic routes.
Structural and Electronic Properties: The Foundation of Reactivity
The distinct placement of substituents on the benzene ring in this compound and 1-Chloro-2,6-difluorobenzene dictates their electronic and steric environments, which in turn governs their reactivity.
| Compound | IUPAC Name | CAS Number | Structure | Key Features |
| Isomer A | This compound | 38361-37-4[4][5] | ![]() | Asymmetrical substitution pattern. The chlorine atom is flanked by two fluorine atoms. |
| Isomer B | 1-Chloro-2,6-difluorobenzene | 698-01-1 | ![]() | Symmetrical substitution pattern. The chlorine atom is also flanked by two fluorine atoms.[6][7] |
The strong inductive electron-withdrawing effect of the fluorine atoms significantly influences the electron density of the aromatic ring in both isomers. This deactivation of the ring makes electrophilic aromatic substitution challenging. However, it concurrently activates the ring for nucleophilic aromatic substitution (SNAr), a key reaction class for these substrates.[8][9]
Comparative Reactivity in Key Transformations
The utility of these isomers is best understood by examining their behavior in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of synthetic chemistry for aryl halides.[9][10] The rate of these reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate that forms upon nucleophilic attack.[11]
In both this compound and 1-Chloro-2,6-difluorobenzene, the fluorine atoms, being powerful electron-withdrawing groups, activate the ring towards nucleophilic attack.[12] The chlorine atom serves as the leaving group. The key to their differential reactivity lies in the stability of the Meisenheimer complex.
For 1-Chloro-2,6-difluorobenzene , the two fluorine atoms are ortho to the site of nucleophilic attack (the carbon bearing the chlorine). This positioning allows for strong resonance and inductive stabilization of the negative charge in the Meisenheimer intermediate. The ortho-fluorine atoms effectively delocalize the negative charge, significantly lowering the activation energy for the reaction.
In This compound , one fluorine is ortho and the other is meta to the reaction center. While the ortho-fluorine provides stabilization, the meta-fluorine's contribution is primarily inductive and less pronounced than the resonance stabilization offered by a second ortho- or a para-substituent. Consequently, 1-Chloro-2,6-difluorobenzene is generally more reactive in SNAr reactions than this compound.
Experimental Protocol: Comparative SNAr with Sodium Methoxide
To quantify the reactivity difference, a parallel experiment can be conducted:
-
Reaction Setup: In two separate flame-dried flasks, dissolve 1.0 mmol of this compound and 1-Chloro-2,6-difluorobenzene, respectively, in 5 mL of anhydrous DMSO.
-
Reagent Addition: To each flask, add 1.2 mmol of sodium methoxide.
-
Reaction Conditions: Stir the reactions at 80 °C.
-
Monitoring: Monitor the progress of each reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Analysis: The reaction with 1-Chloro-2,6-difluorobenzene is expected to reach completion significantly faster than the reaction with this compound, demonstrating its higher reactivity.
Caption: Comparative SNAr reaction pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[13][14] The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems.
In this context, steric hindrance around the C-Cl bond plays a more significant role. For 1-Chloro-2,6-difluorobenzene , the two ortho-fluorine atoms create considerable steric bulk around the reaction center. This can hinder the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
Conversely, This compound has only one ortho-substituent (a fluorine atom), presenting a less sterically encumbered environment for the palladium catalyst to approach and insert into the C-Cl bond. Therefore, This compound is often the more reactive substrate in Suzuki-Miyaura couplings .
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
Reaction Setup: In two separate Schlenk tubes, add 1.0 mmol of the respective chlorodifluorobenzene isomer, 1.2 mmol of phenylboronic acid, 2.0 mmol of potassium carbonate, and 2 mol% of a suitable palladium catalyst (e.g., Pd(PPh₃)₄).
-
Solvent: Add 5 mL of a 3:1 mixture of dioxane and water.
-
Reaction Conditions: Degas the mixture and heat to 100 °C under an inert atmosphere.
-
Monitoring: Monitor the formation of the biphenyl product by GC-MS.
-
Analysis: The reaction with this compound is anticipated to proceed at a faster rate and potentially give a higher yield compared to 1-Chloro-2,6-difluorobenzene under identical conditions.
Caption: Suzuki-Miyaura catalytic cycle highlighting steric effects.
Buchwald-Hartwig Amination
Similar to Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, is also sensitive to steric effects.[15][16][17] The bulky phosphine ligands often employed in these reactions, combined with the steric hindrance from the substrate, can influence the reaction efficiency.
Consistent with the reasoning for Suzuki-Miyaura coupling, the less sterically hindered This compound is generally expected to be more reactive in Buchwald-Hartwig aminations compared to the di-ortho-substituted 1-Chloro-2,6-difluorobenzene.
Summary of Reactivity
| Reaction Type | More Reactive Isomer | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 1-Chloro-2,6-difluorobenzene | Electronic Effect: Superior stabilization of the Meisenheimer intermediate by two ortho-fluorine atoms. |
| Suzuki-Miyaura Coupling | This compound | Steric Effect: Less steric hindrance around the C-Cl bond facilitates the rate-limiting oxidative addition step. |
| Buchwald-Hartwig Amination | This compound | Steric Effect: Reduced steric congestion at the reaction site allows for more efficient catalyst association. |
Conclusion for the Synthetic Chemist
The choice between this compound and 1-Chloro-2,6-difluorobenzene is not arbitrary and should be guided by the specific transformation being planned.
-
For nucleophilic displacements of the chlorine atom, 1-Chloro-2,6-difluorobenzene is the superior choice due to electronic activation.
-
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, This compound will likely provide better results due to its reduced steric hindrance.
This guide underscores the importance of considering both electronic and steric effects when designing synthetic strategies with substituted aromatic compounds. By understanding the inherent reactivity patterns of these isomers, researchers can save valuable time and resources, leading to more efficient and successful synthetic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 38361-37-4 [chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. 1-Chloro-2,6-Difluorobenzene | Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]
- 7. pubs.acs.org [pubs.acs.org]
- 8. byjus.com [byjus.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
Comparative study of halogen reactivity in dihalobenzenes
An In-Depth Comparative Guide to Halogen Reactivity in Dihalobenzenes
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. Dihalobenzenes are particularly valuable building blocks, offering two potential sites for modification. However, the reactivity of the halogen substituents (F, Cl, Br, I) is not uniform; it is profoundly influenced by the nature of the halogen, its position on the aromatic ring, and the type of reaction being performed. Understanding these nuances is critical for designing efficient, selective, and high-yielding synthetic routes.
This guide provides an objective, in-depth comparison of halogen reactivity in dihalobenzenes across two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will explore the underlying electronic and steric principles, present comparative experimental data, and provide detailed, validated protocols to illustrate these concepts in practice.
Fundamental Principles Governing Halogen Reactivity
The reactivity of a halogen on a benzene ring is a delicate interplay of several factors. The dominance of one factor over another is dictated by the reaction mechanism.
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)
The C-X bond must be broken in many reactions. The strength of this bond is inversely correlated with the size of the halogen atom. Weaker bonds are broken more easily, leading to faster reaction rates in processes where C-X bond cleavage is the rate-determining step.[1] The BDEs for halobenzenes follow a clear trend, establishing a general reactivity order for reactions like cross-coupling.[2][3]
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Bond Cleavage |
| C-F | ~121-123 | Lowest |
| C-Cl | ~97-99 | Low |
| C-Br | ~82-84 | High |
| C-I | ~65-66 | Highest |
| Data synthesized from multiple sources including experimental and calculated values.[2][3][4] |
Electronic Effects: A Tale of Two Forces
Halogens exert two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the benzene ring through the sigma bond. This effect decreases down the group: F > Cl > Br > I. This electron withdrawal deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, donating electron density. This effect is most significant for fluorine, whose p-orbital size is a good match for the carbon 2p-orbital, and decreases down the group: F > Cl > Br > I.
For reactions involving electrophilic aromatic substitution, the deactivating inductive effect outweighs the activating resonance effect for all halogens.[5] However, the interplay between these two effects is critical for understanding reactivity in SNAr and the stability of reaction intermediates.
The Influence of Isomerism: Ortho, Meta, and Para
The relative positions of the two halogens (1,2- or ortho; 1,3- or meta; 1,4- or para) significantly impact reactivity.[6][7]
-
Ortho Isomers: Steric hindrance from the adjacent halogen can impede the approach of reagents to the reaction center.
-
Meta Isomers: The two halogens are electronically isolated from direct resonance interaction, which can influence the stability of intermediates.[8] In many cases, meta isomers are the most thermodynamically stable.[9]
-
Para Isomers: The substituents are positioned for maximum electronic interaction through the π-system, with minimal steric hindrance.[10]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of arene functionalization, particularly when the ring is activated by electron-withdrawing groups. The mechanism proceeds in two steps: nucleophilic addition to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by elimination of the leaving group.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. almaaqal.edu.iq [almaaqal.edu.iq]
- 6. youtube.com [youtube.com]
- 7. leah4sci.com [leah4sci.com]
- 8. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to Validated Analytical Methods for 2-Chloro-1,3-difluorobenzene
For researchers, scientists, and drug development professionals engaged in work involving 2-Chloro-1,3-difluorobenzene, the assurance of its purity and accurate quantification is not merely a procedural step but a cornerstone of data integrity and product quality. This guide provides a comparative analysis of robust analytical methodologies for this specific halogenated benzene, grounded in the principles of method validation as prescribed by the International Council for Harmonisation (ICH).
As no single, universally validated method for this compound is prominently published, this document serves as a practical, in-depth guide to developing and validating such methods. We will explore the most suitable analytical techniques, propose detailed starting protocols, and explain the causal scientific reasoning behind each experimental choice. The objective is to empower the user to establish a self-validating analytical system that is fit for its intended purpose, be it for quality control, stability testing, or impurity profiling.
The Analytical Imperative: Why Method Validation is Critical
Before delving into specific protocols, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate through empirical evidence that an analytical procedure is suitable for its intended use.[1] This process is not a mere checklist but a systematic scientific evaluation of a method's performance. The recently revised ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the key performance characteristics that must be evaluated.[2][3]
A validated method ensures:
-
Reliability: The data generated is accurate and precise.
-
Reproducibility: The method can be successfully performed by different analysts in different labs.
-
Specificity: The method can unequivocally assess the analyte in the presence of other components.
-
Regulatory Compliance: The data meets the stringent requirements of global regulatory bodies like the FDA and EMA.[4]
The core validation parameters we will consider for each proposed method are: Accuracy, Precision, Specificity, Linearity, Range, Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.[5]
Understanding the Analyte: this compound
This compound is a colorless liquid, a trihalogenated benzene derivative. Its key physicochemical properties relevant to analytical method development are its volatility and non-polar nature. These characteristics strongly suggest that Gas Chromatography (GC) is the most logical and powerful tool for its analysis. While High-Performance Liquid Chromatography (HPLC) is a versatile technique, its application here requires more careful consideration, as we will discuss.
Comparison of Primary Analytical Methodologies
The two most viable chromatographic techniques for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the specific analytical goal, sample matrix, and available instrumentation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[6] | Separation based on partitioning between a polar mobile phase and a non-polar stationary phase.[7][8] |
| Primary Use | Ideal for purity determination and profiling of volatile impurities. | Suitable for purity and non-volatile impurity profiling. |
| Specificity | High, especially when coupled with a Mass Spectrometer (MS) detector for definitive peak identification. | High, particularly with a Diode Array Detector (DAD) for spectral confirmation. |
| Sensitivity | Very high, especially with an Electron Capture Detector (ECD) for halogenated compounds or MS for trace analysis. | Moderate to high, but dependent on the analyte's UV absorbance. |
| Rationale for this compound | Highly Recommended. The analyte's volatility makes it perfectly suited for GC analysis, ensuring sharp peaks and excellent resolution. | Alternative Method. Less ideal due to the analyte's volatility and lack of a strong UV chromophore. Requires careful method development. |
Proposed Method 1: Gas Chromatography (GC-FID/MS)
Gas-liquid chromatography is the premier technique for separating volatile compounds.[6] For this compound, a GC method offers high resolution, speed, and sensitivity.
Causality Behind Experimental Choices
-
Injector: A split/splitless injector is chosen for its versatility. A split injection prevents column overload for high-concentration (assay) samples, while a splitless injection provides higher sensitivity for trace impurity analysis.
-
Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl/94% dimethylpolysiloxane), is proposed.[9][10] This phase provides excellent selectivity for halogenated and aromatic compounds, separating the analyte from potential process impurities or isomers.
-
Detector:
-
Flame Ionization Detector (FID): A robust, universal detector for organic compounds. It is ideal for purity assays where the analyte concentration is high.
-
Mass Spectrometer (MS): Offers unparalleled specificity and sensitivity. It allows for positive identification based on the mass spectrum and is the gold standard for impurity identification and trace-level quantification.[11]
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds. If the primary goal is trace analysis of this compound or other halogenated impurities, an ECD offers superior sensitivity to FID.[9]
-
Experimental Workflow: GC Method Development & Validation
Caption: Workflow for GC method development and validation.
Detailed Experimental Protocol (GC-MS)
-
Instrumentation and Materials:
-
Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890/5977).
-
GC Column: Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[10]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Reagents: GC-grade Acetonitrile or Dichloromethane. This compound reference standard (>99.5% purity).
-
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the desired range (e.g., 1, 10, 50, 100, 250 µg/mL for linearity).
-
Sample Solution: Accurately weigh the sample and prepare a solution in acetonitrile to achieve a final concentration within the validated calibration range.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 for assay)
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Scan (e.g., m/z 40-300) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Validation Protocol:
-
Specificity: Analyze a blank solvent, a placebo (if applicable), the reference standard, and a spiked sample. Ensure no interfering peaks are present at the retention time of the analyte. Confirm peak identity with the mass spectrum.
-
Linearity: Inject the working standards in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the nominal sample concentration). Calculate the percent recovery at each level.
-
Precision:
-
Repeatability: Perform six replicate injections of a single standard solution. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOQ/LOD: Determine by either the signal-to-noise ratio method (typically 10:1 for LOQ and 3:1 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.
-
Proposed Method 2: High-Performance Liquid Chromatography (HPLC-UV)
While GC is the preferred method, HPLC can be developed as an alternative, particularly for analyzing potential non-volatile impurities that would not be amenable to GC. The primary challenge is that this compound is a non-polar small molecule and lacks a strong UV chromophore, which may limit sensitivity.[12] The method of choice is reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.[7][13][14]
Causality Behind Experimental Choices
-
Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point.[14] Its hydrophobic nature will provide retention for the non-polar analyte.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used.[7] Acetonitrile is often preferred for its lower UV cutoff and viscosity. The ratio is optimized to achieve an appropriate retention time (k') for the analyte, typically between 2 and 10.
-
Detector: A UV/Vis or Diode Array Detector (DAD) is used. The detection wavelength should be set at a UV maximum (e.g., ~210-220 nm) or a shoulder of the absorbance spectrum to maximize sensitivity. A DAD provides the added benefit of spectral analysis for peak purity assessment.
Experimental Workflow: HPLC Method Development & Validation
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. youtube.com [youtube.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uhplcs.com [uhplcs.com]
A Senior Application Scientist's Guide to Catalytic C-C Bond Formation with 2-Chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. Consequently, the functionalization of fluorinated building blocks like 2-chloro-1,3-difluorobenzene is of paramount importance. This guide provides an in-depth comparison of various catalytic systems for C-C bond formation with this challenging substrate, offering insights into their performance, mechanistic underpinnings, and practical applications.
The Challenge of Activating this compound
The C-Cl bond in this compound is notoriously difficult to activate in cross-coupling reactions due to its high bond strength and the electron-withdrawing nature of the fluorine atoms. This necessitates the use of highly active and specialized catalytic systems. This guide will explore and compare the leading methodologies for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are the most widely employed methods for constructing C-C bonds. The choice of ligand is crucial for achieving high efficiency with challenging substrates like aryl chlorides.
Suzuki-Miyaura Coupling: A Versatile and Widely Used Method
The Suzuki-Miyaura coupling is a powerful reaction that forms a C-C bond between an organoboron reagent and an organic halide.[1] For the coupling of this compound, the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands is often essential to facilitate the challenging oxidative addition step. Microwave-assisted protocols can also significantly accelerate these reactions.[2]
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 110 | 12-24h | 75-90 | [3] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12-24h | 80-95 | [3] |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | MeCN/Water | 140 (Microwave) | 15 min | Moderate to Excellent | [4] |
| Pd/BI-DIME | - | K₂CO₃ | DMF/Water | 100-150 (Microwave) | 10-30 min | Good to Excellent | [5] |
| XPhosPdG2/XPhos | - | K₂CO₃ | 1,4-Dioxane/Water | 100 (Microwave) | 40 min | Good to Excellent | [6] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask and purge with argon for 15 minutes.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7] Similar to the Suzuki coupling, activating aryl chlorides in the Heck reaction often requires elevated temperatures and specialized ligands.
Experimental Workflow for a Heck Reaction
Caption: A typical experimental workflow for a Heck cross-coupling reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]
Table 2: Representative Conditions for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | Good to Excellent | [8] |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | CH₃CN | Reflux | Good | [9] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | Up to 97% | [10] |
Experimental Protocol: Representative Sonogashira Coupling
-
In a dry Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Add the terminal alkyne (1.2 mmol), triethylamine (2.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[8]
Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Nickel catalysts have emerged as a more economical and, in some cases, more reactive alternative to palladium for the cross-coupling of aryl chlorides.[11][12] Nickel's unique electronic properties can facilitate the activation of strong C-Cl bonds.
Key Advantages of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.
-
Unique Reactivity: Nickel catalysts can sometimes promote transformations that are challenging for palladium systems.
-
Milder Conditions: In some instances, nickel catalysis allows for reactions to be performed at lower temperatures.[12]
Table 3: Comparison of Palladium and Nickel Catalysis for Suzuki-Miyaura Type Reactions
| Feature | Palladium Catalysis | Nickel Catalysis |
| Cost | High | Low |
| Reactivity with Aryl Chlorides | Often requires specialized, expensive ligands and higher temperatures. | Can be more reactive, sometimes enabling reactions at room temperature.[12][13] |
| Ligand Sensitivity | Highly dependent on bulky, electron-rich phosphines or NHCs. | Often utilizes simpler phosphine or bipyridine-type ligands.[11][13] |
| Functional Group Tolerance | Generally very high. | Can be sensitive to certain functional groups. |
Emerging Catalytic Systems
While palladium and nickel catalysis dominate the field, other innovative approaches are gaining traction for C-C bond formation.
Organocatalysis
Organocatalysis utilizes small organic molecules to catalyze reactions, offering a metal-free alternative. While less common for direct arylation of unactivated C-H bonds, organocatalytic methods are powerful for other types of C-C bond formation and are an area of active research.
Photoredox Catalysis
Photoredox catalysis uses visible light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions. This rapidly evolving field holds promise for the development of new and efficient methods for the functionalization of challenging substrates.
Conclusion: Selecting the Optimal Catalytic System
The choice of catalytic system for C-C bond formation with this compound depends on several factors, including the desired bond type, available starting materials, and cost considerations.
-
Palladium-catalyzed reactions , particularly the Suzuki-Miyaura and Sonogashira couplings, remain the most versatile and well-established methods, with a vast array of available ligands and well-documented procedures.
-
Nickel catalysis offers a compelling, cost-effective alternative, especially for large-scale syntheses, and can exhibit superior reactivity for aryl chlorides.
-
Emerging technologies like organocatalysis and photoredox catalysis are expanding the toolkit of the synthetic chemist, offering metal-free and light-driven pathways to complex molecules.
For researchers and drug development professionals, a thorough understanding of these catalytic systems is essential for the efficient and innovative synthesis of novel fluorinated compounds.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 13. Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-Chloro-1,3-difluorobenzene in the Landscape of Polyhalogenated Arenes
Introduction
Polyhalogenated aromatic compounds are foundational pillars in modern synthetic chemistry, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] Their reactivity is a nuanced interplay of electronic and steric effects dictated by the number, nature, and position of the halogen substituents. Within this class, 2-Chloro-1,3-difluorobenzene is a molecule of significant interest. Its unique substitution pattern—a chlorine atom flanked by two highly electronegative fluorine atoms—creates a distinct electronic environment that sets its reactivity apart from other di- and tri-halogenated arenes.
This guide provides an in-depth comparison of the reactivity of this compound against other relevant polyhalogenated arenes. We will explore its performance in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and established experimental data.
The Electronic and Steric Landscape: Understanding the Fundamentals
The reactivity of any haloarene is governed by a balance between two opposing electronic forces exerted by the halogen substituent: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R).
-
Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density from the aromatic ring, deactivating it towards electrophilic attack. This effect weakens progressively down the group (F > Cl > Br > I).
-
Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the π-system of the ring, donating electron density, particularly to the ortho and para positions. The effectiveness of this donation depends on the overlap between the halogen's p-orbital and the carbon's 2p-orbital, making it most significant for fluorine (2p-2p overlap) and decreasing for chlorine (3p-2p overlap) and bromine (4p-2p overlap).[2]
In this compound, the two fluorine atoms exert a powerful cumulative -I effect, making the entire aromatic ring significantly electron-deficient. This profound electrophilicity is the primary driver of its reactivity profile, particularly in nucleophilic substitution reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a hallmark reaction for electron-poor arenes.[3] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The presence of strong electron-withdrawing groups (EWGs) is crucial as they stabilize this negatively charged intermediate, thereby lowering the activation energy of the rate-determining addition step.[6][7]
In this compound, the two fluorine atoms strongly activate the ring towards nucleophilic attack. The substitution can occur at either the C-Cl or C-F bond. While the C-F bond is stronger, the rate-determining step is the nucleophilic addition, which is favored at the most electrophilic carbon that also bears a good leaving group. In this case, nucleophilic attack preferentially occurs at the chlorine-bearing carbon (C2). The fluorine atoms at C1 and C3 provide powerful resonance and inductive stabilization to the negative charge that develops in the Meisenheimer intermediate, particularly at the ortho and para positions.
Performance Comparison
The reactivity of this compound in SNAr reactions is significantly higher than that of less halogenated arenes like 1,3-dichlorobenzene but shows comparable or slightly different reactivity compared to other isomers, depending on the nucleophile and reaction conditions.
| Substrate | Relative Reactivity (Qualitative) | Key Factors Influencing Reactivity |
| This compound | High | Strong activation from two fluorine atoms stabilizing the intermediate. Chlorine is a good leaving group. |
| 1,3-Dichlorobenzene | Low | Moderate activation from two chlorine atoms. Less electron-deficient ring compared to the difluoro-analogue. |
| 1,3,5-Trichlorobenzene | Moderate-High | Strong cumulative activation from three chlorine atoms. |
| Pentafluorochlorobenzene | Very High | Extremely high activation from five fluorine atoms.[8] |
This table provides a qualitative comparison based on established principles of SNAr reactivity.[3][5]
Experimental Protocol: Synthesis of 2-(Methylamino)-1,3-difluorobenzene
This protocol details a representative SNAr reaction on this compound. The choice of an amine nucleophile is common in pharmaceutical synthesis.
Rationale: The reaction is performed under pressure at an elevated temperature to overcome the activation energy for the nucleophilic attack. A polar aprotic solvent like DMSO is used to solvate the cationic species, leaving the anionic nucleophile highly reactive. A base (K₂CO₃) is added to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
Step-by-Step Methodology:
-
Reactor Setup: A 100 mL stainless-steel pressure reactor equipped with a magnetic stir bar is charged with this compound (5.0 g, 33.7 mmol) and potassium carbonate (9.3 g, 67.4 mmol).
-
Reagent Addition: Anhydrous dimethyl sulfoxide (DMSO, 40 mL) is added to the reactor. The vessel is sealed.
-
Nucleophile Introduction: A 40% aqueous solution of methylamine (5.2 g, 67.4 mmol) is added via a syringe through a septum inlet. Caution: Methylamine is a volatile and corrosive gas.
-
Reaction Execution: The reactor is heated to 120 °C with vigorous stirring. The internal pressure will rise; ensure the reactor is rated for the expected pressure. The reaction is monitored by TLC or GC-MS by periodically taking aliquots. The reaction is typically complete within 12-18 hours.
-
Work-up and Purification:
-
After cooling to room temperature, the reactor is carefully vented.
-
The reaction mixture is poured into 200 mL of ice-cold water and extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(methylamino)-1,3-difluorobenzene.
-
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation.[9][10] The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11] For polyhalogenated arenes, the site-selectivity and reactivity are primarily determined by the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst into a carbon-halogen bond.[12]
The reactivity of C-X bonds towards oxidative addition follows the order of bond strength: C-I > C-Br > C-OTf > C-Cl >> C-F.[11] The C-F bond is exceptionally strong and generally considered inert to oxidative addition under standard cross-coupling conditions.
For this compound, this reactivity trend is definitive. Oxidative addition will occur exclusively at the weaker C-Cl bond, leaving the robust C-F bonds untouched. This provides exceptional chemoselectivity. The comparison with other polyhalogenated arenes, therefore, shifts from site-selectivity to the rate of reaction at the C-Cl bond, which is influenced by the electronic environment.
Performance Comparison
The electron-withdrawing fluorine atoms increase the electrophilicity of the carbon attached to the chlorine, which can facilitate oxidative addition.[11] Therefore, the C-Cl bond in this compound is expected to be more reactive than in less electron-poor systems like dichlorobenzene.
| Substrate | Relative Reactivity (Suzuki Coupling) | Key Factors Influencing Reactivity |
| This compound | High (at C-Cl) | C-Cl bond is activated by adjacent electron-withdrawing fluorine atoms. C-F bonds are unreactive. |
| 1-Bromo-3,5-difluorobenzene | Very High (at C-Br) | C-Br bond is inherently more reactive than C-Cl. Fluorines provide additional activation. |
| 1,3-Dichlorobenzene | Moderate | Less activated C-Cl bonds compared to the difluoro-analogue. Site selectivity can be an issue in sequential couplings. |
| 1-Bromo-2-chlorobenzene | Selective for C-Br | Oxidative addition occurs preferentially at the weaker C-Br bond. |
This table provides a qualitative comparison based on established principles of palladium-catalyzed cross-coupling.[11][13]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a standard Suzuki-Miyaura reaction to form a biaryl product, a common structural motif in medicinal chemistry.
Rationale: The reaction uses a Pd(OAc)₂ precatalyst which is reduced in situ to the active Pd(0) species. A bulky, electron-rich phosphine ligand like SPhos is chosen because it promotes the oxidative addition of the relatively unreactive C-Cl bond and accelerates the final reductive elimination step. A mixture of a polar organic solvent (Dioxane) and water is used, and a base (K₃PO₄) is essential for the transmetalation step. The reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Addition: In a separate vial, quickly weigh and add the palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%). Add this solid mixture to the Schlenk flask. Rationale: Pre-mixing the catalyst and ligand can be beneficial, but adding them as solids to the main flask under inert gas flow minimizes air exposure.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a final concentration of ~0.2 M with respect to the starting halide.
-
Degassing: The resulting slurry should be thoroughly degassed by bubbling nitrogen through it for 15 minutes or by subjecting it to three cycles of vacuum/nitrogen backfill. Rationale: Removing dissolved oxygen is critical to prevent catalyst decomposition.
-
Reaction Execution: The flask is sealed and heated in an oil bath at 90 °C with vigorous stirring for 12-24 hours. Progress is monitored by TLC or GC-MS.
-
Work-up and Purification:
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts and palladium black.
-
The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The crude residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
-
Conclusion
This compound exhibits a distinct and synthetically useful reactivity profile shaped by its unique halogenation pattern. The powerful electron-withdrawing nature of the two fluorine atoms renders the aromatic ring highly susceptible to nucleophilic aromatic substitution , making it significantly more reactive than its dichlorinated counterparts. In palladium-catalyzed cross-coupling , its reactivity is characterized by excellent chemoselectivity; the C-Cl bond serves as a reliable handle for functionalization via oxidative addition, while the robust C-F bonds remain intact. This predictable reactivity makes this compound a valuable and versatile building block for the targeted synthesis of complex, fluorinated molecules in the pharmaceutical and materials science industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
Unraveling the Reactivity of 2-Chloro-1,3-difluorobenzene: A Comparative Guide to DFT-Driven Mechanistic Insights
For Immediate Release
A Deep Dive into the Reaction Mechanisms of a Key Synthetic Intermediate, Guided by Density Functional Theory
In the intricate landscape of pharmaceutical and materials science, understanding the precise reaction mechanisms of halogenated aromatic compounds is paramount for the rational design of synthetic routes and the development of novel molecules. 2-Chloro-1,3-difluorobenzene stands as a versatile building block, yet its reactivity, governed by the interplay of its chloro and fluoro substituents, presents a fascinating case for mechanistic investigation. This guide provides a comprehensive comparison of the application of Density Functional Theory (DFT) in elucidating the reaction pathways of this molecule, contrasted with alternative experimental and computational approaches. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights to offer a holistic understanding of the subject.
The Dichotomy of Reactivity: Nucleophilic Aromatic Substitution vs. C-H Activation
The electronic properties of this compound are dictated by the inductive electron-withdrawing effects of the halogen atoms, which activate the aromatic ring towards certain transformations while directing others with high regioselectivity. Two primary reaction pathways are of significant interest: Nucleophilic Aromatic Substitution (SNAr) and C-H bond activation. DFT studies serve as a powerful predictive tool to dissect these competing or complementary pathways.
Nucleophilic Aromatic Substitution (SNAr): A Concerted or Stepwise Dance?
The SNAr reaction is a cornerstone of aromatic chemistry, traditionally understood to proceed via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. However, recent computational and experimental evidence suggests that many SNAr reactions, particularly with fluoroarenes, may proceed through a concerted mechanism.[1][2] DFT calculations are instrumental in distinguishing between these mechanistic possibilities.
For this compound, the chlorine atom is the most probable leaving group in an SNAr reaction due to the superior leaving group ability of chloride compared to fluoride under typical conditions. The fluorine atoms, particularly the one positioned ortho to the chlorine, are expected to strongly activate the C-Cl bond towards nucleophilic attack.
A Representative SNAr Pathway:
Caption: A generalized stepwise SNAr reaction pathway for this compound.
DFT in Action: Elucidating the SNAr Mechanism
A typical DFT workflow to investigate the SNAr mechanism of this compound would involve:
-
Geometry Optimization: The ground state geometries of the reactants (this compound and the nucleophile), the putative Meisenheimer intermediate, and the products are optimized.
-
Transition State Searching: Sophisticated algorithms are employed to locate the transition state structures connecting the reactants to the intermediate (TS1) and the intermediate to the products (TS2). For a concerted reaction, a single transition state directly connecting reactants and products would be sought.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).
-
Energy Profile Construction: Single-point energy calculations, often with higher-level basis sets and inclusion of solvent effects, are used to construct a detailed potential energy surface for the reaction, providing crucial information on activation barriers and reaction thermodynamics.
Table 1: Comparison of DFT and Alternative Methods for SNAr Mechanistic Studies
| Feature | Density Functional Theory (DFT) | Experimental Kinetic Studies | Product Analysis (e.g., NMR, GC-MS) |
| Information Provided | Detailed geometries of intermediates and transition states, activation energies, reaction thermodynamics.[3] | Reaction rates, rate laws, determination of reaction order. | Identification and quantification of reaction products and byproducts. |
| Key Insights | Distinction between stepwise and concerted mechanisms, role of substituents on activation barriers.[4] | Overall reaction kinetics, catalyst efficiency. | Regioselectivity, reaction yield, identification of unexpected products. |
| Advantages | Predictive power, detailed atomistic insight, safety (no hazardous materials).[5] | Direct measurement of macroscopic reaction behavior. | Unambiguous identification of final products. |
| Limitations | Accuracy depends on the chosen functional and basis set, computational cost can be high. | Provides limited information on transient species, can be time-consuming. | Does not provide information on reaction pathways or intermediates. |
C-H Activation: The ortho-Fluorine Directing Effect
The presence of fluorine atoms can direct the activation of adjacent C-H bonds by transition metal catalysts.[6] This ortho-directing effect is a powerful tool for the regioselective functionalization of fluoroarenes. In this compound, the C-H bond positioned between the two fluorine atoms (at the 2-position relative to the chlorine) is a prime candidate for such activation.
DFT calculations are indispensable for understanding the intricate mechanisms of transition metal-catalyzed C-H activation, which often involve multiple steps such as oxidative addition, concerted metalation-deprotonation (CMD), and reductive elimination.[7][8]
Visualizing a Catalytic C-H Activation Cycle:
Caption: A generalized catalytic cycle for the C-H functionalization of this compound.
DFT's Role in C-H Activation Studies
For a given catalytic system, DFT can be used to:
-
Evaluate Catalyst-Substrate Interactions: Determine the most stable coordination mode of this compound to the metal center.
-
Map the Catalytic Cycle: Calculate the energetics of each step in the proposed catalytic cycle to identify the rate-determining step.
-
Predict Regioselectivity: Compare the activation barriers for the activation of different C-H bonds to predict the regiochemical outcome, which is crucial for molecules with multiple C-H bonds.[6]
-
Rationalize Ligand Effects: Systematically modify the ligands on the metal catalyst in silico to understand their impact on reactivity and selectivity, thereby guiding catalyst design.
Table 2: A Comparative Overview of Methodologies for Studying C-H Activation
| Methodology | Strengths | Weaknesses | Best Suited For |
| DFT Calculations | Provides detailed mechanistic pathways and transition state structures.[8] | Can be computationally expensive; accuracy is functional-dependent. | In-depth understanding of reaction mechanisms and catalyst design. |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, ligands, and reaction conditions. | Provides limited mechanistic insight. | Optimization of reaction conditions and catalyst discovery. |
| In-situ Spectroscopy (e.g., IR, NMR) | Direct observation of reaction intermediates. | Can be challenging to deconvolute complex spectra; some intermediates may be too short-lived to observe. | Identification of key intermediates and validation of proposed mechanisms. |
| Kinetic Isotope Effect (KIE) Studies | Provides information about bond-breaking/forming in the rate-determining step. | Interpretation can be complex. | Probing the nature of the C-H bond cleavage step. |
Conclusion: A Synergy of Theory and Experiment
The comprehensive investigation of the reaction mechanisms of this compound necessitates a synergistic approach that combines the predictive power of Density Functional Theory with the empirical validation of experimental methods. DFT stands out for its ability to provide an unparalleled level of detail into the transition states and intermediates that govern the reaction pathways of both Nucleophilic Aromatic Substitution and C-H activation. By leveraging the insights gained from DFT studies, researchers can accelerate the development of more efficient, selective, and sustainable synthetic methodologies for the production of high-value chemicals and pharmaceuticals. The continued development of computational methods, including the integration of machine learning with DFT, promises an even more profound understanding of complex chemical reactivity in the future.[9][10]
References
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process via Pd-catalysed β-X elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. DFT studies on the distinct mechanisms of C–H activation and oxidation reactions mediated by mononuclear- and binuclear-palladium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Reaction Intermediates from 2-Chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the fleeting existence of reaction intermediates holds the key to unlocking novel molecular architectures and optimizing reaction pathways. For drug development professionals and researchers, a profound understanding of these transient species is not merely academic; it is a cornerstone of rational molecular design and efficient synthesis. This guide provides an in-depth, comparative analysis of the generation and characterization of the reactive intermediates derived from 2-chloro-1,3-difluorobenzene, a versatile precursor in the synthesis of fluorinated compounds.[1][2]
The reaction of this compound with a strong base can lead to two isomeric difluorobenzyne intermediates: 2,6-difluorobenzyne and 2,4-difluorobenzyne. The formation of these high-energy species opens up a rich landscape of chemical transformations, but their transient nature presents a significant challenge for characterization. This guide will navigate the methodologies for generating these intermediates, compare the state-of-the-art techniques for their characterization, and provide the supporting experimental data necessary for a comprehensive understanding.
Generation of Difluorobenzyne Intermediates from this compound
The primary route to generating benzyne intermediates from haloarenes is through an elimination reaction. In the case of this compound, the use of a strong base, such as an alkyl lithium reagent or lithium diisopropylamide (LDA), can abstract a proton from one of the two possible positions, leading to the formation of a mixture of 2,6-difluorobenzyne and 2,4-difluorobenzyne. The regioselectivity of this initial deprotonation is influenced by the acidity of the respective protons, which is in turn affected by the inductive effects of the adjacent fluorine and chlorine atoms.
Alternatively, milder methods for generating fluorinated arynes have been developed, such as the use of 2-(trimethylsilyl)aryl triflates, which can generate the corresponding aryne under fluoride-ion catalysis.[1] While not directly employing this compound, these methods offer a valuable comparison in terms of reaction conditions and functional group tolerance.
Comparative Analysis of Characterization Techniques
The direct observation and characterization of highly reactive benzyne intermediates necessitate specialized techniques that can either "freeze" the species in time or capture their fleeting existence with incredible temporal resolution. Here, we compare the two primary experimental approaches: matrix isolation spectroscopy and femtosecond transient absorption spectroscopy, alongside the indispensable role of computational chemistry.
| Technique | Principle | Advantages | Limitations |
| Matrix Isolation Spectroscopy | Trapping of reactive intermediates in an inert gas matrix (e.g., argon) at cryogenic temperatures (typically < 20 K). | Allows for prolonged spectroscopic study (IR, UV-Vis, EPR) of the isolated intermediate. Provides detailed structural information through vibrational spectra. | Requires specialized and complex equipment. Matrix effects can slightly perturb the spectroscopic properties of the isolated species. |
| Femtosecond Transient Absorption Spectroscopy | Utilizes ultrashort laser pulses to initiate a reaction (pump pulse) and probe the subsequent changes in absorption over femtosecond to picosecond timescales. | Enables real-time observation of the formation and decay of transient intermediates. Provides kinetic data on the reaction dynamics. | Provides less detailed structural information compared to matrix isolation. Requires sophisticated laser systems and data analysis. |
| Computational Chemistry (DFT) | Employs quantum mechanical calculations to predict the geometric and electronic structures, energies, and spectroscopic properties of molecules. | Can predict the relative stability of different intermediates and the regioselectivity of their reactions. Can be used to simulate spectra to aid in the interpretation of experimental data. | Accuracy is dependent on the level of theory and basis set used. Does not directly observe the intermediate. |
In-Depth Methodologies and Supporting Data
Matrix Isolation Spectroscopy: A Static Portrait of Reactive Intermediates
Matrix isolation is a powerful technique for the unambiguous identification of reactive intermediates by trapping them in a solid, inert matrix at cryogenic temperatures.[3][4] This allows for their characterization by conventional spectroscopic methods.
Experimental Protocol: Generation and Matrix Isolation of a Fluorinated Benzyne
-
Precursor Preparation: A suitable precursor, such as a fluorinated phthalic anhydride or a di-iodofluorobenzene, is synthesized and purified.
-
Matrix Deposition: A gaseous mixture of the precursor and a large excess of an inert gas (e.g., argon, in a ratio of approximately 1:1000) is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to around 10-20 K by a closed-cycle helium cryostat.
-
Intermediate Generation: The precursor, now isolated in the argon matrix, is subjected to photolysis using a UV lamp (e.g., a high-pressure mercury lamp) to induce the elimination of small molecules (e.g., CO₂ and CO, or I₂) and generate the benzyne intermediate.
-
Spectroscopic Analysis: The matrix is then irradiated with an infrared beam, and the resulting absorption spectrum is recorded. The appearance of new vibrational bands not present in the spectrum of the precursor indicates the formation of new species.
-
Computational Correlation: The experimental IR spectrum is compared with the computationally predicted vibrational spectrum of the target benzyne intermediate to confirm its identity.
Supporting Data: Predicted IR Spectra of Difluorobenzyne Isomers
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the vibrational frequencies of transient species, which are crucial for interpreting experimental matrix isolation spectra.
| Intermediate | Predicted Vibrational Frequencies (cm⁻¹) for the Aryne Bond Stretch |
| 2,6-Difluorobenzyne | ~1500-1550 |
| 2,4-Difluorobenzyne | ~1520-1570 |
Note: These are approximate ranges based on typical DFT calculations for substituted benzynes. The exact values will depend on the computational method and basis set used.
dot graph "Generation_of_Difluorobenzynes" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Formation of difluorobenzyne isomers from this compound.
Trapping Experiments: Chemical Evidence of Benzyne Formation
Trapping experiments provide chemical evidence for the transient existence of benzynes. A reactive diene, such as furan, is included in the reaction mixture to undergo a Diels-Alder reaction with the in situ generated benzyne, yielding a stable cycloadduct that can be isolated and characterized.[5]
Experimental Protocol: Trapping of a Difluorobenzyne with Furan
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of this compound (1.0 mmol) and a trapping agent such as furan (5.0 mmol) in an anhydrous solvent like tetrahydrofuran (THF) (20 mL) is prepared.
-
Benzyne Generation: The solution is cooled to a low temperature (e.g., -78 °C), and a strong base such as n-butyllithium (1.1 mmol) is added dropwise with stirring. The reaction mixture is typically stirred at this temperature for a few hours.
-
Quenching: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride solution.
-
Workup and Isolation: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification and Characterization: The crude product is purified by column chromatography on silica gel to isolate the Diels-Alder adduct. The structure of the adduct is then confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Supporting Data: Expected NMR Signatures of the Furan Adduct of 2,6-Difluorobenzyne
The characterization of the trapped adduct provides definitive proof of the formation of the benzyne intermediate. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds.
-
¹H NMR: Complex multiplets in the aromatic and olefinic regions.
-
¹³C NMR: Signals corresponding to the aromatic and bicyclic core, with characteristic C-F couplings.
-
¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to nearby protons.[6]
dot graph "Trapping_Experiment_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for the trapping of difluorobenzyne intermediates with furan.
Femtosecond Transient Absorption Spectroscopy: Real-Time Observation of Benzyne Formation
Femtosecond transient absorption spectroscopy is a sophisticated technique that allows for the direct observation of chemical reactions as they happen.[7][8] By using an ultrashort laser pulse to initiate the reaction and a second pulse to probe the changes in absorption, the formation and decay of even the most short-lived intermediates can be tracked in real-time.
Conceptual Experimental Workflow
-
Sample Preparation: A solution of a suitable photolytic precursor of the difluorobenzyne (e.g., a di-iododifluorobenzene) in an appropriate solvent is prepared.
-
Photoexcitation (Pump): An ultrashort laser pulse (femtosecond duration) with a wavelength that is absorbed by the precursor is used to initiate the photolysis reaction.
-
Probing: A second, broad-spectrum femtosecond laser pulse (the probe) is passed through the sample at a variable time delay after the pump pulse.
-
Data Acquisition: The absorption spectrum of the probe pulse is recorded as a function of the time delay between the pump and probe pulses. The appearance and subsequent decay of new absorption features correspond to the formation and reaction of transient intermediates.
-
Kinetic Analysis: The time-dependent changes in absorption are analyzed to extract kinetic information about the rates of formation and decay of the intermediates.
While technically demanding, this technique provides unparalleled insight into the dynamics of benzyne formation and their subsequent reactions on the ultrafast timescale.
Conclusion: A Multi-faceted Approach to Understanding Reactive Intermediates
The comprehensive characterization of the reaction intermediates of this compound requires a synergistic approach that combines multiple experimental and theoretical techniques. The generation of the isomeric 2,6-difluorobenzyne and 2,4-difluorobenzyne can be inferred through trapping experiments, which provide stable adducts for conventional spectroscopic analysis. For direct observation and structural elucidation, matrix isolation spectroscopy offers a "static" view of these transient species, while femtosecond transient absorption spectroscopy provides a "dynamic" picture of their formation and decay. Computational chemistry serves as an indispensable tool that underpins these experimental investigations by predicting the properties of the intermediates and aiding in the interpretation of complex spectroscopic data.
For researchers in drug development and synthetic chemistry, a thorough understanding and judicious application of these methodologies are paramount for harnessing the synthetic potential of these highly reactive fluorinated intermediates.
References
- 1. 2,4-Difluoronitrobenzene(446-35-5) 1H NMR spectrum [chemicalbook.com]
- 2. Computational predictions of substituted benzyne and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking the performance of 2-Chloro-1,3-difluorobenzene in specific synthetic routes
For the discerning researcher in synthetic and medicinal chemistry, the selection of appropriate starting materials is a critical determinant of experimental success. This guide provides an in-depth performance benchmark of 2-Chloro-1,3-difluorobenzene, a versatile, yet often challenging, building block. We will objectively compare its reactivity and utility in two cornerstone synthetic transformations—the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr)—against viable alternatives. This analysis is grounded in established mechanistic principles and supported by representative experimental data to inform your synthetic strategy.
Introduction: The Utility and Challenges of this compound
This compound is a valuable trifunctionalized aromatic compound, offering multiple handles for synthetic diversification. The presence of fluorine atoms can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity. However, the chlorine substituent, while a versatile reactive site, presents distinct challenges depending on the chosen synthetic route. Its reactivity is intermediate between that of the more reactive bromo and iodo analogs and the less reactive fluoro group in palladium-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution, its performance is influenced by the unique electronic effects of the adjacent fluorine atoms.
I. Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a paramount method for the formation of C-C bonds. The reactivity of aryl halides in this reaction is largely governed by the bond dissociation energy of the carbon-halogen bond, leading to the generally accepted reactivity trend: I > Br > Cl > F.[1]
Comparative Analysis: this compound vs. 2-Bromo-1,3-difluorobenzene
For the synthesis of a biaryl compound, a researcher might consider either this compound or its bromo-analog. While the bromo-compound is inherently more reactive, recent advances in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have made the use of more cost-effective aryl chlorides increasingly feasible.[1][2]
| Feature | This compound | 2-Bromo-1,3-difluorobenzene (Alternative) | Rationale & Causality |
| Reactivity | Lower | Higher | The C-Br bond is weaker than the C-Cl bond, facilitating the rate-determining oxidative addition step to the palladium(0) catalyst.[1] |
| Typical Catalyst | Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ or other standard Pd(0) catalysts | The stronger C-Cl bond requires a more electron-rich and sterically hindered catalyst to promote oxidative addition.[2] |
| Reaction Conditions | Generally requires higher temperatures and longer reaction times | Milder conditions are often sufficient | The higher activation energy for the oxidative addition of the aryl chloride necessitates more forcing conditions. |
| Yield | Moderate to good, highly dependent on catalyst and conditions | Generally good to excellent | The higher reactivity of the aryl bromide typically leads to more efficient conversion to the desired product. |
| Cost-Effectiveness | Generally more cost-effective | Typically more expensive | Aryl chlorides are often more readily available and less expensive than their bromo counterparts. |
Experimental Protocol: Synthesis of 2',6'-Difluoro-biphenyl-3-amine via Suzuki-Miyaura Coupling
This protocol outlines a representative Suzuki-Miyaura coupling of this compound with 3-aminophenylboronic acid.
Materials:
-
This compound
-
3-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene under argon.
-
Add the catalyst solution to the Schlenk flask, followed by degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
II. Performance in Nucleophilic Aromatic Substitution (SNAr)
In contrast to Suzuki-Miyaura coupling, the reactivity of aryl halides in SNAr reactions often follows the trend F > Cl > Br > I.[3] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate through an inductive effect, thereby lowering the activation energy of this step.[3]
Comparative Analysis: this compound vs. 1,2,3-Trifluorobenzene
For the introduction of a nucleophile onto a difluorinated ring, a researcher might choose between this compound and 1,2,3-trifluorobenzene. The fluorine atom at the 2-position of 1,2,3-trifluorobenzene is a better leaving group in SNAr reactions than the chlorine atom in this compound.
| Feature | This compound | 1,2,3-Trifluorobenzene (Alternative) | Rationale & Causality |
| Reactivity | Lower | Higher | The highly electronegative fluorine atom is a better leaving group in SNAr reactions because it more effectively stabilizes the anionic Meisenheimer intermediate.[3] The rate-determining step is the nucleophilic attack, which is accelerated by the inductive electron-withdrawing effect of the halogens.[3] |
| Regioselectivity | Substitution of the chlorine atom is generally favored. | Substitution of the fluorine atom at the 2-position is favored due to activation by the adjacent fluorine atoms. | The chlorine atom is a better leaving group than fluorine in many other substitution reactions, but in SNAr, the electronic effects dominate. |
| Reaction Conditions | May require higher temperatures or stronger nucleophiles. | Can often proceed under milder conditions. | The higher reactivity of the fluoro-substituted ring allows for less forcing conditions. |
| Yield | Moderate to good, depending on the nucleophile and conditions. | Generally good to excellent. | The more facile substitution leads to higher conversion. |
Experimental Protocol: Synthesis of 2-(2,6-Difluorophenyl)morpholine via SNAr
This protocol describes a typical SNAr reaction of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), morpholine (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous dimethyl sulfoxide (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized mechanistic pathway for the SNAr of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose performance is highly dependent on the chosen reaction pathway. In Suzuki-Miyaura cross-coupling reactions, it is a less reactive but more economical alternative to its bromo-analog, requiring more specialized and active catalyst systems to achieve good yields. In nucleophilic aromatic substitution reactions, the chlorine atom is a less effective leaving group than fluorine in a comparable electronic environment due to the dominant role of the inductive effect in stabilizing the reaction intermediate. A thorough understanding of these reactivity principles is essential for the strategic design and successful execution of synthetic routes utilizing this versatile building block.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


